molecular formula C12H27N3 B076012 1,3,5-Triisopropyl-1,3,5-triazinane CAS No. 10556-98-6

1,3,5-Triisopropyl-1,3,5-triazinane

Cat. No.: B076012
CAS No.: 10556-98-6
M. Wt: 213.36 g/mol
InChI Key: FBXRCTMIDHCRDT-UHFFFAOYSA-N
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Description

1,3,5-Triisopropyl-1,3,5-triazinane (CAS 10556-98-6) is a stable, six-membered heterocyclic compound of significant interest in synthetic organic chemistry. With the molecular formula C12H27N3 and a molecular weight of 213.36 g/mol, this compound serves as a versatile and stable surrogate for the highly reactive formaldimine (N-isopropylmethylidenimine) . Its primary research value lies in its application as a key building block for the construction of various nitrogen-containing molecular architectures. This reagent is extensively used in aminomethylation and various cycloaddition reactions , where it acts as a synthetic equivalent for formaldimines . Researchers leverage its stability to generate reactive intermediates in situ, facilitating the efficient synthesis of complex organic molecules. The compound can function as a versatile synthon, serving as a two-atom, three-atom, four-atom, or even a six-atom building block in these cyclization processes, which underscores its flexibility and utility in method development . Furthermore, derivatives based on the 1,3,5-triazinane core structure have demonstrated promising properties as corrosion inhibitors in aggressive acidic environments, showing efficiencies over 90% in protecting carbon steel . Physical Properties: - Density: 0.904 g/cm³ - Boiling Point: 249.6 °C at 760 mmHg - Flash Point: 94.8 °C Safety Information: This product is for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tri(propan-2-yl)-1,3,5-triazinane
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InChI

InChI=1S/C12H27N3/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-12H,7-9H2,1-6H3
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InChI Key

FBXRCTMIDHCRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)N1CN(CN(C1)C(C)C)C(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
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DSSTOX Substance ID

DTXSID00147202
Record name 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine
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Molecular Weight

213.36 g/mol
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CAS No.

10556-98-6
Record name Hexahydro-1,3,5-tris(1-methylethyl)-1,3,5-triazine
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Record name 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine
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Record name s-Triazine,3,5-triisopropyl-
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Record name 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine
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Record name 1,3,5-Triisopropylhexahydro-1,3,5-triazine
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Foundational & Exploratory

What are the chemical properties of 1,3,5-Triisopropyl-1,3,5-triazinane?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1,3,5-Triisopropyl-1,3,5-triazinane

Abstract

This technical guide offers a comprehensive examination of the chemical properties, synthesis, reactivity, and potential applications of this compound (CAS No: 10556-98-6). As a saturated heterocyclic compound, its unique structural characteristics, dominated by a six-membered triazinane core and bulky N-isopropyl substituents, dictate its chemical behavior and utility. This document is intended for researchers, scientists, and professionals in drug development and material science, providing foundational knowledge, detailed experimental considerations, and insights into its role in modern chemical research. We will explore its synthesis via condensation reactions, its reactivity profile influenced by steric hindrance and the nucleophilicity of its nitrogen atoms, and its characterization through spectroscopic methods. Furthermore, potential applications derived from the broader family of 1,3,5-triazines are discussed, alongside critical safety and handling protocols.

Molecular Structure and Physicochemical Properties

This compound is a symmetrically substituted hexahydro-1,3,5-triazine. The core of the molecule is a saturated six-membered ring composed of alternating nitrogen and carbon atoms.[1] Each of the three nitrogen atoms is functionalized with a sterically demanding isopropyl group. This substitution pattern significantly influences the molecule's conformation, stability, and reactivity. The molecule is achiral.[2]

Caption: Molecular structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

Property Value Reference(s)
IUPAC Name 1,3,5-tri(propan-2-yl)-1,3,5-triazinane [3]
Synonyms 1,3,5-Triisopropylhexahydro-1,3,5-triazine [2][3]
CAS Number 10556-98-6 [3]
Molecular Formula C₁₂H₂₇N₃ [1][2]
Molecular Weight 213.36 g/mol [2][3]

| Appearance | Colorless liquid (presumed based on analogs) |[4][5] |

Synthesis and Purification

The primary and most direct synthesis of this compound is rooted in the classical condensation reaction between an aldehyde and an amine.[1] This pathway represents a powerful method for the formation of hexahydro-1,3,5-triazine rings.

Core Synthesis Mechanism: Cyclocondensation

The synthesis involves the acid- or base-catalyzed cyclocondensation of three equivalents of isobutyraldehyde (2-methylpropanal) with three equivalents of isopropylamine. The reaction proceeds through the initial formation of an imine intermediate, which then trimerizes to form the stable six-membered triazinane ring. The choice of catalyst and reaction conditions (temperature, solvent) is critical to optimize the yield and minimize the formation of polymeric side products.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_process Reaction & Work-up cluster_purification Purification & Analysis Isobutyraldehyde Isobutyraldehyde (3 eq.) Reactor Reaction Vessel (equipped with stirrer, condenser) Isobutyraldehyde->Reactor Isopropylamine Isopropylamine (3 eq.) Isopropylamine->Reactor Solvent Solvent (e.g., Toluene) Solvent->Reactor Condensation Cyclocondensation (Catalyst, Controlled Temp.) Reactor->Condensation Charge Workup Aqueous Work-up (e.g., wash with brine) Condensation->Workup Reaction complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (e.g., Vacuum Distillation) Evaporation->Purification Crude Product Product Final Product: This compound Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: Generalized workflow for the synthesis and purification of this compound.

Illustrative Experimental Protocol: Laboratory Scale Synthesis

This protocol is illustrative, based on general procedures for similar compounds, and must be adapted and optimized with appropriate safety precautions.

  • Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Charging Reactants: The flask is charged with isopropylamine (X mol, 3.0 eq) and a suitable solvent such as toluene (200 mL). The solution is cooled to 0-5 °C in an ice bath.

  • Aldehyde Addition: Isobutyraldehyde (X mol, 3.0 eq) is added dropwise to the stirred amine solution over 60 minutes, maintaining the internal temperature below 10 °C. The formation of the imine is often exothermic and requires careful control.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove unreacted starting materials and water-soluble byproducts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a pure liquid.

Chemical Reactivity and Stability

The chemical behavior of this compound is defined by the interplay between the nucleophilic nitrogen atoms of the saturated ring and the significant steric shielding provided by the three N-isopropyl groups.[1]

  • Nucleophilicity and Basicity: The lone pairs of electrons on the nitrogen atoms confer basic and nucleophilic properties to the molecule. It can react with electrophiles and act as a ligand in coordination chemistry. However, the bulky isopropyl groups can sterically hinder the approach of reactants to the nitrogen centers.

  • Ring Stability and Hydrolysis: The hexahydro-1,3,5-triazine ring is susceptible to hydrolysis, particularly under acidic conditions. The reaction is essentially the reverse of its formation, yielding the corresponding aldehyde and amine. For analogous compounds, the rate of hydrolysis is strongly pH-dependent.[6] In neutral or alkaline conditions, the ring is generally more stable.

  • Reactivity Patterns: Unlike aromatic 1,3,5-triazines, which readily undergo nucleophilic aromatic substitution, the saturated triazinane ring does not.[1] Its reactivity is more characteristic of a cyclic tertiary amine. The electron-deficient nature of the ring, due to the electronegative nitrogen atoms, influences the reactivity of the adjacent methylene carbons.[1]

Hydrolysis Triazinane This compound (C₁₂H₂₇N₃) Products Isobutyraldehyde (3 eq.) + Isopropylamine (3 eq.) Triazinane->Products  H₂O, H⁺ (catalyst) (Ring Opening)   Products->Triazinane  Condensation (-3 H₂O)  

Caption: Equilibrium between this compound and its constituent aldehyde and amine.

Spectroscopic and Analytical Characterization

While specific, publicly archived spectra for this compound are not widely available, its structure allows for a reliable prediction of its key spectroscopic features based on data from closely related analogs.[7]

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Signal Rationale
¹H NMR -CH(CH₃)₂ (methine) Septet, ~2.8-3.2 ppm Proton on the isopropyl group, split by 6 methyl protons.
-CH(CH ₃)₂ (methyl) Doublet, ~1.0-1.2 ppm Methyl protons of the isopropyl group, split by the methine proton.
N-CH ₂-N (ring) Singlet, ~3.2-3.5 ppm Methylene protons on the triazinane ring. Likely a singlet due to conformational averaging.
¹³C NMR -C H(CH₃)₂ ~50-55 ppm Isopropyl methine carbon.
-CH(C H₃)₂ ~20-25 ppm Isopropyl methyl carbons.
N-C H₂-N ~70-75 ppm Ring methylene carbon.
FT-IR C-H stretch 2850-3000 cm⁻¹ Aliphatic C-H bonds in isopropyl and methylene groups.
C-N stretch 1100-1250 cm⁻¹ Characteristic stretching of the C-N bonds in the ring and to the substituent.
Mass Spec (EI) Molecular Ion (M⁺) m/z = 213 Corresponding to the molecular weight of the compound.

| | Fragmentation | m/z = 198, 170 | Loss of a methyl group (-CH₃) and subsequent fragments. |

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the molecular structure.

Applications and Research Interest

This compound is a compound used in diverse areas of scientific research.[1] While specific commercial applications are not broadly documented, its structural motifs are relevant in several fields.

  • Pharmaceutical and Agrochemical Research: The broader 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][8] The saturated triazinane core offers a three-dimensional structure that can be explored for creating novel therapeutic agents.

  • Material Science: Triazine-based compounds can serve as building blocks for novel materials. While this specific molecule's steric hindrance might prevent direct polymerization, its analogs are used in the synthesis of porous materials like Covalent Organic Frameworks (COFs).[1]

  • Industrial Applications (Analog-Based): Structurally similar N-alkyl-1,3,5-triazinanes are widely used as hydrogen sulfide (H₂S) scavengers in the oil and gas industry.[4][9] They react with H₂S to form stable sulfur-containing heterocyclic compounds, thus removing the toxic and corrosive gas from hydrocarbon streams.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3]

Table 3: GHS Hazard and Precautionary Statements

Category Code Statement Reference(s)
Hazard H302 Harmful if swallowed [3]
H312 Harmful in contact with skin [3]
H332 Harmful if inhaled [3]
Precautionary P261 Avoid breathing dust/fume/gas/mist/vapors/spray [3][10]
P270 Do not eat, drink or smoke when using this product [3]
P280 Wear protective gloves/protective clothing/eye protection/face protection [3]
P301+P317 IF SWALLOWED: Get medical help [3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water [3][11]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing [3][11]

| | P501 | Dispose of contents/container to an approved waste disposal plant |[3][11] |

Protocol: Safe Handling and Storage
  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a foundational heterocyclic compound whose chemical properties are dictated by its saturated triazinane core and bulky N-alkyl substituents. Its synthesis is readily achievable through classical condensation chemistry. The molecule's reactivity is characterized by the nucleophilicity of its nitrogen atoms, tempered by significant steric hindrance, and a susceptibility to acid-catalyzed hydrolysis. While its direct applications are primarily in research, the structural motifs are highly relevant to the development of pharmaceuticals, advanced materials, and industrial scavengers. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in scientific endeavors.

References

  • PubChem. 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. [Online] Available at: [Link]

  • Troy Corporation. (2020). SAFETY DATA SHEET - GROTAN. [Online] Available at: [Link]

  • MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Online] Available at: [Link]

  • Global Substance Registration System. 1,3,5-TRIISOPROPYLHEXAHYDRO-1,3,5-TRIAZINE. [Online] Available at: [Link]

  • Taylor, P. et al. (1995). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H₂S. Industrial & Engineering Chemistry Research. [Online] Available at: [Link]

  • Der Pharma Chemica. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Online] Available at: [Link]

Sources

Synthesis mechanism of 1,3,5-Triisopropyl-1,3,5-triazinane from isobutyraldehyde.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,3,5-Triisopropyl-1,3,5-triazinane from Isobutyraldehyde

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a saturated heterocyclic compound, from the condensation of isobutyraldehyde and isopropylamine. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss process optimization strategies, and outline methods for structural characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthetic transformation.

Part 1: Foundational Principles & Mechanistic Insights

The synthesis of this compound is a classic example of condensation chemistry, involving the formation of carbon-nitrogen bonds to construct a stable, six-membered heterocyclic ring. The overall reaction proceeds by the stoichiometric condensation of three equivalents of isobutyraldehyde with three equivalents of isopropylamine, eliminating three molecules of water.

Overall Reaction Scheme:

Reaction_Mechanism cluster_1 Stage 1: Imine Formation cluster_2 Stage 2: Cyclotrimerization start Isobutyraldehyde + Isopropylamine activated_aldehyde Protonated Aldehyde (Activated Electrophile) start->activated_aldehyde + H⁺ (cat.) carbinolamine Carbinolamine Intermediate activated_aldehyde->carbinolamine + Isopropylamine - H⁺ protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ imine N-isopropylisobutylidene-imine + H₂O protonated_carbinolamine->imine - H₂O - H⁺ activated_imine Protonated Imine (Trimerization Initiator) imine->activated_imine + H⁺ (cat.) dimer Dimeric Intermediate activated_imine->dimer + 2x Imine trimer Linear Trimer Intermediate dimer->trimer Rearrangement & Attack product This compound trimer->product Cyclization - H⁺

Figure 2: Mechanistic pathway for triazinane synthesis.
Causality of Experimental Choices & Potential Side Reactions

A successful synthesis hinges on directing the reaction toward the desired cyclotrimer while minimizing competing pathways.

  • Temperature Control: The initial condensation to form the imine can often be performed at or slightly above room temperature. However, forcing the reaction to completion and promoting cyclization may require moderate heating. Excessive heat can promote side reactions.

  • Catalyst Choice: While the reaction can proceed without a catalyst, a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can significantly accelerate both imine formation and cyclotrimerization. [1]* Water Removal: As water is a byproduct, its removal (e.g., using a Dean-Stark apparatus with a solvent like toluene) can drive the equilibrium toward the product, maximizing the yield according to Le Châtelier's principle. [2] Key Potential Side Reaction: Aldol Condensation Isobutyraldehyde possesses an α-hydrogen, making it susceptible to self-condensation under basic conditions or even with trace impurities. This reaction competes with the desired imine formation and can lead to the formation of β-hydroxy aldehydes and their dehydration products, reducing the yield and complicating purification. Conducting the reaction under neutral or mildly acidic conditions is a critical choice to suppress this side reaction.

Part 2: Experimental Protocol & Process Optimization

This section outlines a robust, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Isobutyraldehyde≥99%Sigma-AldrichShould be freshly distilled if old.
Isopropylamine≥99.5%Acros OrganicsAnhydrous grade preferred.
TolueneAnhydrous, ≥99.8%Fisher ScientificUsed as solvent for azeotropic water removal.
p-Toluenesulfonic acid (p-TsOH)Monohydrate, ≥98.5%Alfa AesarCatalyst.
Sodium Sulfate (Na₂SO₄)Anhydrous, granularVWR ChemicalsDrying agent.
Diethyl EtherAnhydrousEMD MilliporeFor extraction.
Saturated Sodium BicarbonateACS GradeJ.T. BakerFor aqueous wash.
Step-by-Step Synthesis Protocol

Workflow setup 1. Reaction Setup - Equip flask with Dean-Stark trap, condenser, and stir bar. charge 2. Charge Reagents - Add toluene, isopropylamine, and isobutyraldehyde (slowly). setup->charge catalyst 3. Add Catalyst - Add p-TsOH. charge->catalyst reflux 4. Reflux - Heat to reflux (approx. 110°C). - Collect water in Dean-Stark trap. catalyst->reflux monitor 5. Monitor Reaction - Track water collection. - Optional: TLC or GC analysis. reflux->monitor workup 6. Work-up - Cool to RT. - Wash with NaHCO₃ (aq) and brine. monitor->workup dry 7. Dry & Concentrate - Dry organic layer with Na₂SO₄. - Remove solvent via rotary evaporation. workup->dry purify 8. Purification - Vacuum distillation of the crude oil. dry->purify characterize 9. Characterization - Obtain NMR, MS, IR spectra. purify->characterize

Figure 3: Experimental synthesis workflow.
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 200 mL of anhydrous toluene.

  • Reagent Addition: Add isopropylamine (17.7 g, 0.30 mol) to the toluene. Begin stirring and place the flask in an ice bath to manage the initial exotherm. Slowly add isobutyraldehyde (21.6 g, 0.30 mol) dropwise over 20 minutes, maintaining the internal temperature below 20°C.

  • Catalyst Addition: Once the addition is complete, remove the ice bath and add p-toluenesulfonic acid monohydrate (0.28 g, 1.5 mmol, 0.5 mol%).

  • Reaction: Heat the mixture to reflux (oil bath temperature ~120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 5.4 mL, ~3-5 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Process Parameter Optimization
ParameterRange/ConditionEffect on Yield/PurityRationale & Field Insight
Temperature 25°C to 110°CLower temp reduces side reactions; higher temp drives dehydration.Refluxing with azeotropic water removal provides the best balance, physically removing a product to drive the reaction to completion.
Catalyst Load 0.1 - 2.0 mol%Higher load increases rate but can lead to byproducts.0.5 mol% is typically sufficient. Higher loadings offer diminishing returns and increase purification burden.
Stoichiometry 1:1 (Aldehyde:Amine)A slight excess of the more volatile component (amine) can compensate for losses.A 1:1 ratio is theoretically required. Using a large excess of amine is unnecessary with efficient water removal and complicates purification.
Solvent Toluene, Hexane, NoneToluene is ideal for Dean-Stark. A solvent-free reaction is possible but requires careful temperature control to manage viscosity and exotherms.Toluene is the industry standard for this type of condensation due to its azeotroping properties and appropriate boiling point.

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the final product.

Spectroscopic Profile

The structure of this compound (C₁₂H₂₇N₃, Mol. Wt.: 213.37 g/mol ) can be unequivocally confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~3.2-3.4 ppm (septet, 3H, N-CH(CH₃)₂): The methine proton of the isopropyl group, split by 6 methyl protons. δ ~2.8-3.0 ppm (s, 6H, N-CH₂-N): The methylene protons on the triazinane ring. They appear as a singlet due to rapid chair-flipping at room temperature. δ ~1.0-1.2 ppm (d, 18H, N-CH(CH₃)₂): The methyl protons of the isopropyl groups.
¹³C NMR (CDCl₃, 100 MHz)δ ~70-75 ppm : Methylene carbons of the triazinane ring (N-CH₂-N). δ ~50-55 ppm : Methine carbon of the isopropyl group (N-CH). δ ~20-25 ppm : Methyl carbons of the isopropyl group (-CH₃).
Mass Spec. (EI)m/z 213 [M]⁺ : Molecular ion peak. m/z 198 [M-CH₃]⁺ : Loss of a methyl group. m/z 170 [M-C₃H₇]⁺ : Loss of an isopropyl group. m/z 72 [CH(CH₃)₂-N=CH₂]⁺ : Common fragment from ring cleavage.
IR Spectroscopy (Neat)~2960-2850 cm⁻¹ : Strong C-H stretching (alkane). ~1460, 1380 cm⁻¹ : C-H bending. ~1150-1100 cm⁻¹ : C-N stretching. Absence of : C=O stretch (~1710 cm⁻¹) from isobutyraldehyde and N-H stretch (~3300 cm⁻¹) from isopropylamine.
Purity Assessment
  • Gas Chromatography (GC): A suitable GC method with an appropriate column (e.g., DB-5) can be used to determine the purity of the distilled product. The absence of peaks corresponding to isobutyraldehyde, isopropylamine, and aldol byproducts confirms high purity.

  • Elemental Analysis: Confirms the empirical formula (C₁₂H₂₇N₃). Calculated: C, 67.55%; H, 12.76%; N, 19.69%. Found: C, 67.5 ± 0.4%; H, 12.7 ± 0.4%; N, 19.6 ± 0.4%.

Conclusion

The synthesis of this compound from isobutyraldehyde and isopropylamine is an efficient and straightforward transformation rooted in fundamental condensation chemistry. Success relies on a mechanistic understanding to control reaction conditions, primarily through the use of an acid catalyst to promote imine formation and subsequent cyclotrimerization, and the effective removal of water to drive the reaction to completion. Careful management of temperature and stoichiometry is critical to suppress the competing aldol condensation pathway. The protocols and analytical data presented in this guide provide a validated framework for the synthesis, purification, and characterization of this valuable heterocyclic compound.

References

  • Fathi, A., Al-Jawaheri, Y., & Ismaeel, S. (2023). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Eclética Química Journal, 48(2), 49-65. ([Link])

  • Wentzel Lab. (2020). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube. ([Link])

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. ([Link])

  • Organic Chemistry Portal. (2022). Synthesis of 1,3,5-triazines. ([Link])

  • Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2437. ([Link])

  • Guan, L., et al. (2018). An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Tetrahedron Letters, 59(35), 3371-3375. ([Link])

  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. ([Link])

  • Huisgen, R., et al. (1960). The Reaction of Aldehydes and Ketones with Secondary Amines. Angewandte Chemie, 72(10), 359-368. (This is a foundational reference, a modern equivalent would be a standard organic chemistry textbook like Clayden or March's Advanced Organic Chemistry).
  • RSC Publishing. (2024). Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. Organic Chemistry Frontiers. ([Link])

  • Choudhury, P., & Parvin, T. (2011). Imine Synthesis: A Green Approach. Journal of Chemical Education, 88(11), 1564-1566. ([Link])

  • Chemistry LibreTexts. (2020). Reactions of Amines. ([Link])

  • PubChem. (n.d.). 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. National Center for Biotechnology Information. ([Link])

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A Comprehensive Spectroscopic Analysis of 1,3,5-Triisopropyl-1,3,5-triazinane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the saturated heterocyclic compound 1,3,5-Triisopropyl-1,3,5-triazinane. The interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed, offering valuable insights for researchers, scientists, and professionals in drug development and organic chemistry. This document moves beyond a simple recitation of spectral features, delving into the rationale behind the observed data and providing detailed experimental protocols. The content herein is grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a saturated N-alkylated heterocyclic compound. The 1,3,5-triazinane core is a six-membered ring containing alternating carbon and nitrogen atoms.[1] Such N-substituted triazinanes are important building blocks in organic synthesis and have applications in various fields, including materials science and medicinal chemistry. The isopropyl substituents on the nitrogen atoms significantly influence the molecule's conformation, reactivity, and spectroscopic properties.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or development. Spectroscopic techniques are the cornerstone of this characterization. This guide will systematically dissect the NMR, IR, and Mass Spec data expected for this compound, providing a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the number and connectivity of atoms.

Predicted ¹H NMR Spectral Analysis

Due to the high symmetry of the molecule, a relatively simple ¹H NMR spectrum is anticipated. The molecule possesses a C₃ axis of symmetry, rendering the three isopropyl groups and the three methylene groups of the triazinane ring chemically equivalent.

Expected ¹H NMR Signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.2 - 3.4Singlet6H-N-CH₂ -N- (ring)The methylene protons are situated between two nitrogen atoms, which are electron-withdrawing, leading to a downfield shift. Due to rapid ring inversion at room temperature, these protons are expected to appear as a singlet.
~ 2.8 - 3.0Septet3H-CH -(CH₃)₂ (isopropyl)The methine proton is coupled to the six equivalent methyl protons, resulting in a septet. Its proximity to the nitrogen atom causes a downfield shift.
~ 1.0 - 1.2Doublet18H-CH(CH₃ )₂ (isopropyl)The eighteen methyl protons of the three isopropyl groups are equivalent and are split by the adjacent methine proton, giving rise to a doublet.

Causality Behind Expected Observations:

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms, which deshield the protons, causing them to resonate at a lower field (higher ppm) compared to simple alkanes. The predicted singlet for the ring methylene protons is a consequence of conformational dynamics. 1,3,5-triazinane rings can undergo rapid chair-to-chair interconversion. At room temperature, this process is typically fast on the NMR timescale, leading to an averaging of the axial and equatorial proton environments into a single signal.

Predicted ¹³C NMR Spectral Analysis

The simplicity of the molecule's structure is also reflected in its ¹³C NMR spectrum, where only three distinct signals are expected.

Expected ¹³C NMR Signals:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 70 - 75-N-C H₂-N- (ring)The methylene carbons of the triazinane ring are significantly deshielded due to being bonded to two nitrogen atoms.
~ 50 - 55-C H-(CH₃)₂ (isopropyl)The methine carbon of the isopropyl group is deshielded by the directly attached nitrogen atom.
~ 20 - 25-CH(C H₃)₂ (isopropyl)The methyl carbons of the isopropyl groups are in a typical aliphatic region.
Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Step-by-Step NMR Acquisition Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped to reference the solvent signal.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

    • Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by referencing the solvent peak or the TMS signal (0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-N bond vibrations.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeIntensityAssignment
2970 - 2950C-H stretchStrongAsymmetric and symmetric stretching of methyl (CH₃) and methine (CH) groups in the isopropyl substituents.
2870 - 2850C-H stretchMediumSymmetric stretching of methyl (CH₃) groups.
~ 2820 - 2780C-H stretchMedium-WeakBohlmann bands, characteristic of C-H bonds anti-periplanar to a lone pair on a nitrogen atom. This is a key indicator of the conformation of the triazinane ring.
1470 - 1450C-H bendMediumAsymmetric bending (scissoring) of methylene (CH₂) groups in the ring and methyl groups.
1385 - 1365C-H bendStrongSymmetric bending (umbrella mode) of methyl groups, often showing a characteristic doublet for the isopropyl group.
1150 - 1050C-N stretchStrongStretching vibrations of the C-N bonds within the triazinane ring and between the ring and the isopropyl groups.

Causality Behind Expected Observations:

The C-H stretching vibrations appear at their characteristic frequencies for sp³-hybridized carbons. The presence of Bohlmann bands, which are C-H stretching bands shifted to lower frequencies, is a strong indicator of a trans-diaxial arrangement of a C-H bond and the lone pair of electrons on the nitrogen atom in a saturated heterocycle. The strong C-N stretching absorptions are a definitive feature of the triazinane ring system.

Experimental Protocol for FT-IR Analysis

Step-by-Step FT-IR Acquisition Protocol:

  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal. This is a very common and convenient method.

    • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Analysis:

    • Place the prepared sample in the instrument's beam path.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Analysis

For this compound (C₁₂H₂₇N₃), the molecular weight is 213.36 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Expected Key Fragments in the Mass Spectrum:

m/zIon Structure/FormulaFragmentation Pathway
213[C₁₂H₂₇N₃]⁺˙Molecular Ion (M⁺˙)
198[C₁₁H₂₄N₃]⁺Loss of a methyl radical (•CH₃) from an isopropyl group.
170[C₁₀H₂₂N₂]⁺˙Cleavage of the triazinane ring.
114[C₆H₁₄N₂]⁺˙Symmetric cleavage of the triazinane ring.
98[C₅H₁₂N]⁺α-cleavage with loss of a C₇H₁₅N₂ radical.
58[C₃H₈N]⁺α-cleavage adjacent to a nitrogen, forming a stable iminium ion. This is often a base peak for N-alkylated amines.
43[C₃H₇]⁺Isopropyl cation.

Causality Behind Fragmentation:

The fragmentation of N-alkylated amines in EI-MS is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium ion, which is often the most abundant ion (the base peak) in the spectrum. For this compound, α-cleavage can occur at the bond between the methine carbon of the isopropyl group and the methyl carbons, or at the bonds within the triazinane ring. The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd m/z value, which is consistent with the nitrogen rule.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound.

Step-by-Step GC-MS Acquisition Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Method Development:

    • Select a suitable capillary column (e.g., a non-polar DB-5ms or a similar column).

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Develop a temperature program for the GC oven to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • MS Method Development:

    • Set the ion source to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Data Visualization and Workflow

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution ThinFilm Thin Film / ATR Sample->ThinFilm NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR MS GC-MS System Dilution->MS IR FT-IR Spectrometer ThinFilm->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Fragmentation_Pathway M Molecular Ion (M⁺˙) [C₁₂H₂₇N₃]⁺˙ m/z = 213 F1 [M - CH₃]⁺ [C₁₁H₂₄N₃]⁺ m/z = 198 M->F1 - •CH₃ F2 α-cleavage product [C₅H₁₂N]⁺ m/z = 98 M->F2 - •C₇H₁₅N₂ F4 Isopropyl Cation [C₃H₇]⁺ m/z = 43 M->F4 Fragmentation F3 Iminium Ion (Base Peak) [C₃H₈N]⁺ m/z = 58 F2->F3 Further Fragmentation

Caption: A simplified representation of key fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information. The high symmetry of the molecule leads to relatively simple NMR spectra, while its characteristic functional groups are readily identified by IR spectroscopy. Mass spectrometry confirms the molecular weight and provides valuable structural information through its predictable fragmentation patterns, which are dominated by α-cleavage. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently and accurately characterize this and similar N-alkylated triazinane compounds.

References

  • PubChem. (n.d.). 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

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The 1,3,5-Triazine Scaffold: A Privileged Core for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 1,3,5-triazine, a symmetrical six-membered heterocycle with three nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, attributable to the triazine ring's unique electronic properties, metabolic stability, and its ability to serve as a versatile template for three-dimensional substituent presentation.[2][3] This technical guide provides a comprehensive exploration of the significant biological activities of 1,3,5-triazinane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationship insights, provide quantitative data, and detail robust experimental protocols to facilitate further research and development in this promising area.

The Chemistry of Opportunity: Synthesis of 1,3,5-Triazine Derivatives

The synthetic accessibility of the 1,3,5-triazine core is a primary driver of its widespread investigation. The most common and cost-effective precursor is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for a stepwise and controlled nucleophilic substitution. This unique property enables the precise synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of structural diversity.[3][5]

The foundational principle of this synthesis is temperature control: the first chlorine atom can be substituted at low temperatures (0-5°C), the second at room temperature, and the third requires elevated temperatures or refluxing.[3] This allows for the introduction of different nucleophiles, such as amines, alcohols, or thiols, in a sequential manner. Modern, sustainable methods like microwave-assisted and ultrasound-assisted synthesis have been developed to improve reaction times and yields, often using greener solvents like water.[4]

Synthesis_Workflow start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) mono_sub Mono-substituted Derivative start->mono_sub  Nucleophile 1 (Nu-1)  0-5°C, Base di_sub Di-substituted Derivative mono_sub->di_sub  Nucleophile 2 (Nu-2)  Room Temperature, Base tri_sub Tri-substituted Derivative (Final Product) di_sub->tri_sub  Nucleophile 3 (Nu-3)  Elevated Temperature, Base

Caption: General workflow for sequential nucleophilic substitution of cyanuric chloride.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of 1,3,5-triazine have demonstrated significant potential as anticancer agents, targeting a variety of human tumor cell lines through multiple mechanisms of action.[6][7] These compounds can induce apoptosis, inhibit key enzymes involved in cell proliferation, and modulate critical signaling pathways.[4][8]

Mechanisms of Anticancer Action

A. Enzyme Inhibition: A primary mechanism for the anticancer effects of triazine derivatives is the inhibition of kinases crucial for cancer cell growth and survival.[8]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1,3,5-triazine derivatives act as potent inhibitors of EGFR, a tyrosine kinase that is often overexpressed in various cancers.[1][9] By blocking EGFR, these compounds disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[1] Compound 1d, for example, was identified as a potent EGFR-TK inhibitor with an inhibitory constant of 0.44 nM.[1][9]

  • PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[1][10] For instance, compound 6h was shown to inhibit both PI3K and mTOR, leading to the induction of apoptosis in cervical cancer cells.[1][10] This dual inhibition is a highly sought-after therapeutic strategy.

  • Other Enzyme Targets: Triazine derivatives have also been reported to inhibit other enzymes vital to cancer progression, including Dihydrofolate Reductase (DHFR), Heat Shock Protein 90 (Hsp90), and Rad6, an E2 ubiquitin-conjugating enzyme.[8][11][12]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Triazine_EGFR 1,3,5-Triazine Derivative Triazine_EGFR->RTK Inhibits PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Triazine_PI3K_mTOR 1,3,5-Triazine Derivative Triazine_PI3K_mTOR->PI3K Inhibits Triazine_PI3K_mTOR->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 1,3,5-triazine derivatives are typically evaluated using the IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth. Lower IC50 values indicate higher potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--[1]
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50[1][13]
Morpholine-functionalized11SW620 (Colorectal)5.855-Fluorouracil>100[4][13]
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable[1][13]
Hybrid quinazoline12EGFR enzyme0.0368--[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of 1,3,5-triazine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test 1,3,5-triazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold to Combat Pathogens

The 1,3,5-triazine scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[2][14][15][16][17] The need for new antimicrobials is critical due to the rise of multidrug-resistant pathogens.[18]

Spectrum of Activity and Structure-Activity Relationships (SAR)

Triazine derivatives have been designed to mimic antimicrobial peptides by incorporating cationic charges and lipophilic groups, which are crucial for interacting with and disrupting microbial membranes.[14] SAR studies have revealed that the nature of the substituents at the 2, 4, and 6 positions of the triazine ring significantly influences the antimicrobial potency and spectrum.[19] For example, incorporating moieties like benzisoxazole, thiazole, and benzimidazole has yielded compounds with significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Salmonella typhi.[17][18] Some derivatives also exhibit promising antifungal activity against strains like Aspergillus niger.[17]

Quantitative Antimicrobial Data (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundTarget OrganismMIC (µg/mL)Source
Series of 1,3,5-triazinesStaphylococcus aureusComparable to Ampicillin[18]
Series of 1,3,5-triazinesEscherichia coliComparable to Ampicillin[18]
Derivative 5aStaphylococcus aureusSubstantial Activity[5]
Derivative 5bCandida albicansSignificant Activity[5]
Various DerivativesSalmonella typhiGood Activity[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3,5-triazine derivative in the broth. The typical concentration range tested is 0.06 to 128 µg/mL.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) should also be tested as a quality control measure.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for fungi.

  • Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can also be determined by measuring the optical density (OD) with a plate reader.

Antiviral and Other Biological Activities

The versatility of the 1,3,5-triazine scaffold extends beyond anticancer and antimicrobial applications.[2][16]

  • Antiviral Activity: Triazine derivatives have been investigated as potential antiviral agents.[20] For example, moroxydine hydrochloride, a biguanide derivative of triazine, has been used as an anti-influenza agent.[21] More recent studies have focused on developing derivatives active against viruses like Potato Virus Y (PVY), with some compounds showing curative and protective activities comparable to commercial agents.[21] The primary assay for screening antiviral activity is often the plaque reduction assay, which measures the reduction in viral plaques in the presence of the compound.[1]

  • Enzyme Inhibition: Beyond cancer-related kinases, triazine derivatives have been developed as inhibitors for other enzymes with therapeutic relevance. This includes inhibitors of monoamine oxidases (MAO) for potential use as antidepressants, acetylcholinesterase (AChE) for Alzheimer's disease treatment, and dipeptidyl peptidase-4 (DPP-4) for managing type 2 diabetes.[22][23][24][25]

  • Receptor Antagonism: The triazine core has been used to design ligands that target specific G protein-coupled receptors (GPCRs), such as adenosine receptors (hA1, hA3) and serotonin receptors (5-HT7), which are involved in various physiological and pathological processes.[26][27][28]

Conclusion and Future Outlook

The 1,3,5-triazine scaffold is a remarkably fruitful starting point for the development of a wide array of biologically active compounds.[1] Its synthetic tractability, coupled with the diverse pharmacological profiles of its derivatives, ensures its continued importance in medicinal chemistry. The extensive research into its anticancer, antimicrobial, and antiviral properties has yielded numerous potent lead molecules.[2][16] Future research will likely focus on the development of multi-target agents, the optimization of pharmacokinetic properties through SAR studies, and the exploration of novel biological targets. The continued innovation in synthetic methodologies will further expand the chemical space of triazine derivatives, paving the way for the discovery of next-generation therapeutic agents.

References

  • The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.
  • 1,3,5-Triazines: A promising scaffold for anticancer drugs development. PubMed.
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An In-depth Technical Guide to the Physical Characteristics and Stability of 1,3,5-Triisopropyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-Triisopropyl-1,3,5-triazinane, a heterocyclic compound with a six-membered ring containing three nitrogen atoms, each substituted with an isopropyl group.[1] While this specific molecule is a subject of ongoing research, this document synthesizes available data, draws logical inferences from closely related analogs, and outlines robust experimental protocols for its thorough characterization. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the handling, stability, and analytical investigation of this and similar N-alkylated triazinanes. The 1,3,5-triazine scaffold is a cornerstone in the development of various therapeutic agents, making a detailed understanding of its derivatives crucial for innovation.[2][3]

Introduction to this compound

This compound, with the chemical formula C₁₂H₂₇N₃, belongs to the family of hexahydro-1,3,5-triazines.[1] These saturated heterocycles are typically synthesized through the condensation reaction of an aldehyde with an amine. In the case of this compound, the likely precursors are isobutyraldehyde and isopropylamine. The resulting structure is a non-aromatic, cyclic amine with three stereogenic nitrogen centers. The bulky isopropyl groups attached to the nitrogen atoms are expected to significantly influence the molecule's conformation, solubility, and reactivity compared to less substituted triazinanes.

The core 1,3,5-triazine structure is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[2][4] A thorough understanding of the physicochemical properties of substituted triazinanes is therefore fundamental to the design and development of new chemical entities.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structure and data from analogous compounds. The table below summarizes the known and predicted properties.

PropertyValue/Expected ValueSource/Basis
Molecular Formula C₁₂H₂₇N₃[1][5]
Molecular Weight 213.36 g/mol [5]
IUPAC Name 1,3,5-tri(propan-2-yl)-1,3,5-triazinane[5]
CAS Number 10556-98-6[5]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidAnalogy with 1,3,5-Trimethyl-1,3,5-triazinane[6]
Melting Point Not experimentally determined. Likely to be a low-melting solid.For comparison, 1,3,5-Tribenzylhexahydro-1,3,5-triazine has a melting point of 47.0-53.0 °C.
Boiling Point Not experimentally determined.For comparison, 1,3,5-Trimethyl-1,3,5-triazinane boils at 155-160 °C.[6]
Density Not experimentally determined.For comparison, 1,3,5-Trimethyl-1,3,5-triazinane has a density of 0.925 g/cm³.[6]
Solubility Expected to be soluble in many organic solvents.Analogy with 1,3,5-Trimethyl-1,3,5-triazinane[6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the definitive identification and purity assessment of this compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational dynamics of the triazinane ring and the isopropyl groups. The protons of the methylene bridges in the ring and the methine and methyl protons of the isopropyl groups will likely exhibit distinct signals. Second-order coupling effects may be observed for the isopropyl groups, leading to more complex splitting patterns than the simple doublet and septet.[7]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Distinct signals are expected for the methylene carbons of the triazinane ring and the methine and methyl carbons of the isopropyl substituents.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and C-N stretching vibrations associated with the triazinane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (213.36 g/mol ).[5] Fragmentation patterns would likely involve the loss of isopropyl groups and cleavage of the triazinane ring.

Chemical Stability and Handling

The stability of this compound is a critical consideration for its synthesis, storage, and application.

Thermal Stability

Triazinane derivatives generally exhibit good thermal stability.[9][10][11] The decomposition temperature is expected to be well above ambient temperature. The presence of the bulky isopropyl groups may influence the thermal decomposition pathway.

Hydrolytic Stability

Hexahydro-s-triazines can be susceptible to hydrolysis, particularly under acidic conditions. The rate of hydrolysis is influenced by the substituents on the nitrogen atoms. The steric hindrance provided by the isopropyl groups in this compound may offer some protection against hydrolysis compared to less substituted analogs.

Handling and Storage

Based on the hazard information for related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn.[12] Work should be conducted in a well-ventilated area or a fume hood.

For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Experimental Protocols

This section provides generalized, yet detailed, methodologies for the characterization and stability testing of this compound. These protocols are based on standard analytical techniques and can be adapted as needed.

Synthesis of this compound

The synthesis of 1,3,5-triazinanes typically involves the cyclocondensation of an aldehyde with a primary amine.

reagents Isobutyraldehyde + Isopropylamine reaction Condensation Reaction (e.g., in a suitable solvent, potentially with a catalyst) reagents->reaction 1 product This compound reaction->product 2

Caption: General synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylamine in a suitable solvent (e.g., toluene, ethanol).

  • Addition of Aldehyde: Slowly add isobutyraldehyde to the stirred solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.

  • Reaction: Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Determination of Physical Properties

Melting Point:

  • Load a small amount of the purified solid into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly and record the temperature range over which the solid melts.

Boiling Point:

  • Place the liquid sample in a distillation flask.

  • Heat the flask and record the temperature at which the liquid boils and the vapor condenses. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

Density:

  • Accurately weigh a known volume of the liquid sample using a pycnometer at a specific temperature.

  • Calculate the density by dividing the mass by the volume.

Solubility:

  • Add a small, known amount of the compound to a series of vials containing different solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Observe the solubility at room temperature and with gentle heating.

Stability Assessment

Thermogravimetric Analysis (TGA):

  • Place a small, accurately weighed sample of the compound into a TGA sample pan.[13]

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

  • Record the mass loss as a function of temperature to determine the decomposition temperature and profile.[13]

Hydrolytic Stability Study:

  • Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

  • Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

  • At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Determine the rate of degradation at each pH to assess hydrolytic stability.

Conclusion

This compound is a fascinating molecule with potential applications in various scientific fields, particularly in the realm of drug development. While a complete experimental dataset for its physical and chemical properties is still emerging, this technical guide provides a solid foundation for researchers working with this compound. By combining the available computed data, insights from analogous structures, and established experimental protocols, scientists can confidently approach the synthesis, characterization, and stability assessment of this compound. Further research into the experimental determination of its properties will undoubtedly contribute to a deeper understanding of this important class of heterocyclic compounds.

References

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Comprehensive literature review of 1,3,5-Triisopropyl-1,3,5-triazinane research.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triisopropyl-1,3,5-triazinane is a heterocyclic organic compound featuring a six-membered triazinane ring with isopropyl groups attached to each of the three nitrogen atoms.[1][2][3] This molecule belongs to the broader class of hexahydro-1,3,5-triazines, which are noted for their diverse chemical reactivity and wide-ranging biological activities.[2][4] The triazine scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and compounds under investigation for various therapeutic applications.[5][6][7] This technical guide provides a comprehensive review of the synthesis, characterization, and potential applications of this compound, drawing upon the established chemistry of the triazine family to illuminate the prospective utility of this specific derivative.

Synthesis and Characterization

The synthesis of 1,3,5-trisubstituted hexahydro-1,3,5-triazines is typically achieved through the condensation reaction of an aldehyde with a primary amine.[2] In the case of this compound, the synthesis involves the reaction of isobutyraldehyde with isopropylamine.

A representative synthetic protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyraldehyde (3 equivalents) and a suitable solvent such as toluene or methanol.

  • Addition of Amine: Cool the mixture in an ice bath and slowly add isopropylamine (3 equivalents) dropwise with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless to pale yellow liquid.

Caption: General synthesis workflow for this compound.

Characterization

The structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₁₂H₂₇N₃[1][3]
Molecular Weight 213.36 g/mol [1][3]
Appearance Colorless to pale yellow liquid
IUPAC Name 1,3,5-tri(propan-2-yl)-1,3,5-triazinane[1]

Spectroscopic Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropyl groups (a doublet for the methyl protons and a septet for the methine proton) and the methylene protons of the triazinane ring (a singlet).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl and methine carbons of the isopropyl groups and the methylene carbons of the triazinane ring.

  • IR Spectroscopy: The infrared spectrum is anticipated to show characteristic C-H stretching vibrations for the alkyl groups and C-N stretching vibrations associated with the triazinane ring. The absence of N-H stretching bands would confirm the trisubstituted nature of the ring.

  • Mass Spectrometry: The mass spectrum would likely show the molecular ion peak and fragmentation patterns corresponding to the loss of isopropyl groups and cleavage of the triazinane ring.

Potential Applications

The unique structural features of this compound suggest its potential utility in a variety of applications, drawing parallels from the known functions of other triazine derivatives.

Formaldehyde Scavenging

Hexahydrotriazines are known to act as formaldehyde scavengers. This is particularly relevant in the manufacturing of building materials and other products where formaldehyde emissions are a concern.[8] The mechanism involves the reaction of the amine groups with formaldehyde. While this compound is already formed from an aldehyde, its synthesis is a reversible process, and it can potentially react with free formaldehyde, especially under certain pH conditions.

Caption: Conceptual diagram of formaldehyde scavenging by a triazinane derivative.

Polymer Chemistry

Triazine derivatives have found applications in polymer chemistry as crosslinking agents, curing agents for epoxy resins, and as monomers for the synthesis of novel polymers.[9][10][11] The presence of three nitrogen atoms in the this compound ring provides potential sites for interaction and reaction in polymer formulations, potentially influencing the mechanical and thermal properties of the resulting materials. For instance, it could be investigated as a curing agent for epoxy resins, where the lone pairs on the nitrogen atoms can catalyze the ring-opening of the epoxide.

Drug Development

The 1,3,5-triazine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][5][12][13][14]

  • Antimicrobial Activity: Numerous 1,3,5-triazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[5][6][12] The specific substituents on the triazine ring play a crucial role in determining the potency and spectrum of activity. The isopropyl groups in this compound could confer a degree of lipophilicity that may be favorable for cell membrane penetration.

  • Anticancer Activity: The triazine core is present in several anticancer agents.[13][15][16] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis. The cytotoxic potential of this compound against various cancer cell lines warrants investigation. A study on other 1,3,5-triazinane derivatives has shown moderate cytotoxic activity against normal and tumor cell lines.[17]

Caption: A generalized workflow for the development of triazine-based therapeutic agents.

Safety and Handling

Specific toxicological data for this compound is limited. However, based on the GHS classification for the parent 1,3,5-triazine, it should be handled with care. The general hazards associated with triazines include being harmful if swallowed, causing skin irritation, and causing serious eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a readily accessible derivative of the versatile hexahydro-1,3,5-triazine scaffold. While specific research on this particular compound is not extensive, the well-documented chemistry and biological activities of the broader triazine family provide a strong rationale for its further investigation. Its potential applications as a formaldehyde scavenger, a component in polymer formulations, and as a scaffold for the development of new therapeutic agents are promising avenues for future research. The synthesis of a library of derivatives based on this core structure, followed by systematic screening for various biological activities, could lead to the discovery of novel and potent bioactive molecules.

References

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The Unstable Equilibrium: A Technical Guide to the Reactivity of the 1,3,5-Triazinane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Core of Reactivity: Structural and Electronic Considerations

The 1,3,5-triazinane ring is a six-membered heterocycle containing alternating methylene and nitrogen atoms. Unlike its aromatic counterpart, 1,3,5-triazine, the triazinane ring is non-planar and puckered, typically adopting a chair conformation. The three nitrogen atoms and three carbon atoms are all sp³-hybridized, resulting in a structure that can be viewed as a cyclic aminal.

This aminal character is the cornerstone of its reactivity. The lone pairs on the nitrogen atoms are available for protonation or reaction with electrophiles, while the C-N bonds are susceptible to cleavage, particularly under acidic conditions. This inherent instability is a key feature that is both a challenge and an opportunity in its application. The stability of the ring system is significantly influenced by the nature of the substituents on the nitrogen atoms. N-substituted derivatives are generally more stable than the unsubstituted parent compound, which is often a transient intermediate.[1]

Synthesis of the 1,3,5-Triazinane Ring: A Controlled Condensation

The most prevalent method for synthesizing N-substituted 1,3,5-triazinanes is the condensation reaction between a primary amine and formaldehyde.[1] This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration and cyclotrimerization.

The mechanism proceeds through the formation of a highly reactive imine intermediate, which then undergoes a stepwise cyclotrimerization to yield the six-membered ring.[2] This process is often spontaneous and can be highly exothermic.

G cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Imine Formation cluster_2 Step 3: Cyclotrimerization Amine R-NH₂ Hemiaminal R-NH-CH₂-OH Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Hemiaminal_2 R-NH-CH₂-OH Imine R-N=CH₂ Imine_monomer 3 x (R-N=CH₂) Hemiaminal_2->Imine - H₂O Triazinane 1,3,5-Triazinane Ring Imine_monomer->Triazinane G cluster_0 Acid-Catalyzed Hydrolysis Triazinane 1,3,5-Triazinane Ring Protonation Protonation of Nitrogen Triazinane->Protonation + H⁺ RingOpening Ring Opening to Iminium Ion Protonation->RingOpening Decomposition Decomposition to Amine and Formaldehyde RingOpening->Decomposition + H₂O

Caption: General pathway for acid-catalyzed hydrolysis.

This pH-dependent stability is a critical consideration in the formulation of products containing 1,3,5-triazinanes, such as H₂S scavengers used in the oil and gas industry, where the pH of the environment can dictate the efficacy and stability of the agent. [3]

Reactions with Nucleophiles: Ring Opening and Functionalization

The 1,3,5-triazinane ring can react with a variety of nucleophiles. These reactions can lead to either ring-opening or substitution at the nitrogen atoms, depending on the nature of the nucleophile and the reaction conditions.

A notable example is the reaction of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine with hydrogen sulfide (H₂S). This reaction is the basis for its use as an H₂S scavenger. The reaction proceeds with the incorporation of sulfur into the ring, leading to the formation of thiadiazines and dithiazines.

The nature of the N-substituents significantly influences the reactivity. For instance, 1,3,5-triaryl-1,3,5-triazinanes can act as C-N synthons in certain cyclization reactions, while 1,3,5-trialkyl-1,3,5-triazinanes can behave as C-N-C-N synthons, highlighting the tunable reactivity of this scaffold. [4][5]

Reactions with Electrophiles: N-Functionalization

The nitrogen atoms in the 1,3,5-triazinane ring are nucleophilic and can react with electrophiles. This allows for the functionalization of the ring system. For example, acylation of the nitrogen atoms can lead to the formation of N-acyl derivatives. These N-acyltriazinanes are useful as crosslinking agents. [6]

Spectroscopic Characterization

The structural elucidation of 1,3,5-triazinanes relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Technique Key Features for 1,3,5-Triazinane Ring
¹H NMR - A characteristic singlet for the methylene protons (N-CH₂-N) typically appears in the range of 3.5-4.5 ppm. - Signals corresponding to the N-substituents will also be present.
¹³C NMR - A signal for the methylene carbons (N-CH₂-N) is observed around 70-80 ppm.
IR Spectroscopy - C-N stretching vibrations can be observed in the fingerprint region, typically around 1100-1200 cm⁻¹. - The absence of a C=N stretching band distinguishes it from its imine precursors.

Note: Exact chemical shifts and absorption frequencies can vary depending on the substituents and the solvent used.

Applications in Drug Development and Beyond

While the aromatic 1,3,5-triazine scaffold is a well-established privileged structure in medicinal chemistry, the saturated 1,3,5-triazinane ring system is also gaining attention. [7][8]Its ability to act as a prodrug, releasing bioactive amines and formaldehyde under specific physiological conditions, is an area of active research. Furthermore, the unique conformational properties and the potential for multivalent interactions make it an interesting scaffold for the design of new therapeutic agents.

Beyond pharmaceuticals, 1,3,5-triazinanes are utilized as crosslinking agents for polymers, as precursors for other heterocyclic systems, and, as discussed, in industrial applications like H₂S scavenging. [6][9]

Conclusion

The reactivity of the 1,3,5-triazinane ring system is a delicate balance between its cyclic stability and its propensity for ring-opening. Understanding the factors that govern this equilibrium, such as pH and the nature of substituents, is paramount for harnessing its synthetic potential. For researchers in drug development and materials science, the 1,3,5-triazinane core offers a versatile and tunable platform for the creation of novel functional molecules. Its chemistry, rooted in the fundamental principles of aminal reactivity, continues to be a fertile ground for discovery and innovation.

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  • Synthesis of N-Substituted 1,3,5-Triazacyclohexanes Catalyzed by Starch Sulfuric Acid - Asian Publication Corporation. [Link]

  • (PDF) Synthesis, Spectral Characterization and Biological activities of 1, 3, 5 -Triazines based Mannich Base Compounds. [Link]

  • Hexahydro-1,3,5-triazine - Wikipedia. [Link]

  • Selective Synthesis of N-T[2][7][10]riazinyl-α-Ketoamides and N-T[2][7][10]riazinyl-Amides from the Reactions of 2-Amine-T[2][7][10]riazines with Ketones - PMC - NIH. [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. [Link]

  • Influence of 4,4′,6,6′-Tetra(azido)hydrazo-1,3,5-triazine on the Thermal Behavior of the Nitroguanidine-Base Propellant - MDPI. [Link]

  • US3736320A - Method of preparing hexahydro-1,3,5-triacyl-s-triazines - Google P
  • Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines - MDPI. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - MDPI. [Link]

  • (PDF) Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). [Link]

    • 1,3,5-Triazines. Part V. The reactions of cyanuric chloride with NN-dialkyl-anilines, -toluidines, and -xylidines - Sci-Hub. [Link]

  • Synthesis of hexahydro-1,3,5-triazines | Download Scientific Diagram. [Link]

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  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. [Link]

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  • Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. [Link]

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Thermochemical properties of 1,3,5-Triisopropyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 1,3,5-Triisopropyl-1,3,5-triazinane

Authored by a Senior Application Scientist

Foreword: The study of thermochemical properties is fundamental to understanding the stability, reactivity, and energy content of chemical compounds. For researchers in materials science and drug development, this data is critical for predicting reaction outcomes, ensuring process safety, and understanding molecular interactions. This guide focuses on this compound, a substituted heterocyclic compound. While direct experimental thermochemical data for this specific molecule is not extensively reported in publicly accessible literature, this document serves as a comprehensive technical guide to the established methodologies—both experimental and computational—required for its characterization. By leveraging data from the parent 1,3,5-triazine and other substituted analogues, we provide a robust framework for scientists to determine these crucial properties.

Introduction to this compound

This compound is a saturated heterocyclic compound featuring a six-membered triazinane ring symmetrically substituted with three isopropyl groups on the nitrogen atoms.[1][2] Its molecular formula is C₁₂H₂₇N₃.[1][3] The bulky, electron-donating isopropyl groups significantly influence the molecule's steric and electronic properties compared to the unsubstituted 1,3,5-triazine. Understanding its thermochemical properties, such as enthalpy of formation, enthalpy of combustion, heat capacity, and phase change enthalpies, is essential for its potential applications, which may range from synthetic chemistry building blocks to energetic materials precursors.

Enthalpy of Formation (ΔfH°): A Measure of Molecular Stability

The standard enthalpy of formation is the cornerstone of thermochemistry, representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. A highly negative value indicates significant energetic stability. For complex organic molecules, this value is typically determined indirectly through the enthalpy of combustion.

Experimental Determination: Adiabatic Rotating Bomb Calorimetry

The most precise method for determining the enthalpy of combustion for nitrogen-containing organic compounds is adiabatic rotating bomb calorimetry.[4][5] This technique is necessary to ensure that the corrosive combustion products, primarily nitric acid formed from the nitrogen content, are dissolved in the bomb's aqueous solution to form a homogenous final state, which is critical for accurate thermodynamic calculations.[4][5]

Causality in Experimental Design:

  • Why a Platinum-Lined Bomb? Substituted triazines can produce corrosive acids upon combustion. A platinum lining is essential to prevent corrosion of the bomb itself, which would introduce significant errors into the heat measurement.[5]

  • Why Rotation? Rotating the bomb after combustion ensures that the final solution inside is uniform. This is crucial for achieving a well-defined final thermodynamic state, as the energy of dissolution of CO₂ and the formation of nitric acid must be accurately accounted for.

  • Why Adiabatic? An adiabatic setup minimizes heat exchange between the calorimeter and its surroundings. A heated jacket is precisely controlled to match the temperature of the calorimeter vessel, preventing heat loss and ensuring that the measured temperature rise is due solely to the combustion process.[6]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of high-purity this compound is placed in a platinum crucible.

  • Bomb Assembly: A known mass of water (e.g., 1.0 cm³) is added to the bomb to dissolve the acid products. A platinum fuse wire is positioned to contact the sample. The bomb is sealed and pressurized with high-purity oxygen (typically to 3.0 MPa).

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

  • Ignition & Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a quartz thermometer) as it rises. In an adiabatic system, the jacket temperature is continuously adjusted to match the calorimeter temperature.

  • Post-Combustion Analysis: After cooling, the bomb is depressurized. The internal contents are carefully collected and analyzed for nitric acid and any unburned carbon (soot).

  • Calculation: The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter system (determined by combusting a standard like benzoic acid). Corrections are then applied for the heat of fuse wire combustion and nitric acid formation to determine the standard enthalpy of combustion (ΔcH°). The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law.

Workflow for Bomb Calorimetry

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Sample Weigh Sample & Benzoic Acid Standard Bomb Add Water & Fuse Wire to Bomb Sample->Bomb Pressurize Pressurize with O2 Bomb->Pressurize Equilibrate Achieve Thermal Equilibrium in Calorimeter Pressurize->Equilibrate Ignite Ignite Sample Equilibrate->Ignite Measure Record Temperature Rise (ΔT) Ignite->Measure Analyze Titrate for Nitric Acid Measure->Analyze Correct Apply Washburn Corrections Analyze->Correct Calculate Calculate ΔcH° Correct->Calculate Derive Derive ΔfH° via Hess's Law Calculate->Derive

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Phase Change Enthalpies: Sublimation and Vaporization

The enthalpies of sublimation (ΔsubH°, solid to gas) and vaporization (ΔvapH°, liquid to gas) quantify the energy required to overcome intermolecular forces.[7] These values are critical for understanding volatility, purification processes, and material deposition. According to Hess's Law, the enthalpy of sublimation at a given temperature is the sum of the enthalpies of fusion (melting) and vaporization.[8]

ΔsubH° = ΔfusH° + ΔvapH°

Experimental Determination

Several methods can be employed to measure vapor pressures as a function of temperature, from which phase change enthalpies can be derived using the Clausius-Clapeyron equation.

  • Differential Scanning Calorimetry (DSC): This is a primary technique for measuring the enthalpy of fusion (ΔfusH). A sample and a reference are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. The area under the peak corresponding to the melting transition gives the enthalpy of fusion.[9]

  • Knudsen Effusion Method: This technique is suitable for substances with low vapor pressure. The sample is placed in a sealed cell with a small orifice. The rate of mass loss through the orifice due to effusion into a vacuum is measured at different temperatures. This rate is proportional to the vapor pressure, allowing for the calculation of the enthalpy of sublimation.

  • TGA-DSC (Simultaneous Thermal Analysis): Modern instruments can perform thermogravimetric analysis (TGA) and DSC simultaneously. TGA measures mass loss as a function of temperature, which can be used to determine the temperature range of sublimation or vaporization, while the simultaneous DSC signal quantifies the associated enthalpy change.

Logical Relationship of Phase Change Enthalpies

G Solid Solid Phase Liquid Liquid Phase Solid->Liquid ΔfusH° (Melting) Gas Gas Phase Solid->Gas ΔsubH° (Sublimation) = ΔfusH° + ΔvapH° Liquid->Gas ΔvapH° (Vaporization)

Caption: Hess's Law applied to phase transition enthalpies.

Heat Capacity (Cp): Response to Thermal Energy

The isobaric heat capacity (Cp) is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure.[10] It is a temperature-dependent property essential for correcting enthalpies measured at one temperature to the standard temperature (298.15 K) using Kirchhoff's equation.[11]

Experimental Determination
  • Adiabatic Calorimetry: This is the most accurate method. The sample is placed in a calorimeter vessel isolated from the surroundings by a vacuum and an adiabatic shield. A known quantity of electrical energy is supplied, and the resulting temperature increase is measured precisely. This allows for a direct calculation of heat capacity at various temperatures.[6]

  • Differential Scanning Calorimetry (DSC): A more common and faster method involves comparing the heat flow into the sample with that of a known standard (e.g., sapphire). By measuring the heat flow difference across a temperature range, the heat capacity of the sample can be determined.

PropertyExperimental TechniqueKey PrincipleReference Compound Data (1,3,5-Triazine)
Enthalpy of Combustion (ΔcH°) Adiabatic Rotating Bomb CalorimetryMeasurement of heat released during complete oxidation.-1818.8 ± 1.0 kJ/mol (solid)[12]
Enthalpy of Formation (ΔfH°) Derived from ΔcH° via Hess's LawCalculation based on known ΔfH° of products (CO₂, H₂O).+103.8 ± 1.0 kJ/mol (solid)[12]
Enthalpy of Sublimation (ΔsubH°) Vapor Pressure Measurement (e.g., Knudsen Effusion)Derived from the temperature dependence of vapor pressure.56.5 ± 0.8 kJ/mol[13]
Heat Capacity (Cp) Adiabatic Calorimetry / DSCMeasurement of energy required to raise temperature.102.8 J/mol·K (solid, at 298.15 K)[12]

Table 1: Summary of key thermochemical properties and determination methods, with data for the parent compound 1,3,5-triazine for reference.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties. Methods based on Density Functional Theory (DFT) are commonly used to predict the properties of s-triazine derivatives.[14][15]

Methodology:

  • Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. A common functional for this is B3LYP with a basis set like 6-31G*.[15]

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: A higher-level theory or larger basis set may be used to calculate a more accurate single-point electronic energy.

  • Isodesmic Reactions: To improve accuracy, the enthalpy of formation is often calculated using a hypothetical isodesmic reaction. This is a reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. By choosing reference compounds with well-known experimental ΔfH°, the errors in the calculation largely cancel out, leading to a more reliable prediction for the target molecule.

Computational Workflow for Predicting ΔfH°

G cluster_geom Structure & Frequencies cluster_energy Energy Calculation cluster_isodesmic Isodesmic Reaction Scheme Opt Optimize Geometry (e.g., B3LYP/6-31G*) Freq Calculate Vibrational Frequencies Opt->Freq Confirm Confirm True Minimum Freq->Confirm Thermal Determine Thermal Corrections & ZPVE Freq->Thermal SPE Calculate Single Point Energy Confirm->SPE TotalH Calculate Total Enthalpy (H) SPE->TotalH Thermal->TotalH CalcReact Calculate ΔrH°(calc) TotalH->CalcReact Design Design Isodesmic Reaction Design->CalcReact Predict Predict ΔfH°(target) using Experimental ΔfH°(ref) CalcReact->Predict

Sources

Methodological & Application

Application Notes and Protocols for 1,3,5-Triazinane Ligands in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging the Triazinane Scaffold in Modern Catalysis

The 1,3,5-triazinane framework, a six-membered ring with alternating carbon and nitrogen atoms, presents a unique and versatile scaffold for the design of innovative ligands in organometallic catalysis. While the specific derivative, 1,3,5-Triisopropyl-1,3,5-triazinane, is a known heterocyclic compound, its direct application as a ligand in mainstream organometallic catalysis is not extensively documented in current literature. However, the broader family of triazine-based ligands has seen significant development and application in a range of catalytic transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and properties of this compound, and then delve into detailed application notes and protocols for catalytically active systems based on the closely related and well-established 1,3,5-triazine core.

Part 1: The Ligand - this compound

Synthesis and Molecular Architecture

This compound is a saturated heterocyclic compound with the chemical formula C₁₂H₂₇N₃.[1][2] Its structure consists of a six-membered ring containing three nitrogen atoms, with each nitrogen atom substituted with an isopropyl group.[1]

The primary synthesis of 1,3,5-triazinane derivatives often involves the condensation of aldehydes with ammonia. For this compound, this is typically achieved through the trimerization of isobutyraldehyde (2-methylpropanal) with ammonia.[1] Another synthetic route involves the nucleophilic substitution of a precursor like 2,4,6-trichloro-1,3,5-triazine with isopropylamines.[1][3]

The isopropyl groups on the nitrogen atoms introduce significant steric bulk, which can influence the coordination geometry and stability of potential metal complexes. The nitrogen atoms themselves possess lone pairs of electrons, making them potential coordination sites for metal centers.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₂H₂₇N₃
Molecular Weight 213.36 g/mol
Appearance Varies; often an oily liquid or low-melting solid
Key Structural Feature Saturated six-membered ring with three nitrogen atoms

Data sourced from PubChem CID 25374.[2]

Part 2: Catalytic Applications of the Broader 1,3,5-Triazine Scaffold

While discrete complexes of this compound in catalysis are not widely reported, the aromatic and more functionalized 1,3,5-triazine (or s-triazine) core is a cornerstone for several advanced catalytic systems. The triazine ring in these applications is valued for its unique electronic properties, structural rigidity, and ability to act as a multidentate ligand scaffold.[4]

Application Note 1: Triazine-Based Covalent Organic Frameworks (COFs) for Photocatalytic Hydrogen Evolution

Introduction: Covalent Organic Frameworks (COFs) are crystalline porous polymers with high surface areas and tunable structures.[4] Triazine-based building blocks are frequently employed in COF synthesis due to their ability to form robust, planar structures with defined porosity. In the context of photocatalysis, the electron-deficient nature of the triazine units makes them excellent electron acceptors, facilitating charge separation upon photoexcitation—a critical step in generating hydrogen from water.[4]

Mechanism of Action:

  • Photoexcitation: The triazine-based COF material absorbs light, promoting an electron to an excited state.

  • Charge Separation: The triazine units act as electron-accepting nodes, facilitating the separation of the excited electron from the resulting hole.[4]

  • Proton Reduction: The separated electrons are transferred to co-catalysts (e.g., platinum nanoparticles), where they reduce protons from water to produce hydrogen gas.

Experimental Workflow for COF Synthesis and Photocatalysis:

Caption: Workflow for the synthesis and photocatalytic testing of a triazine-based COF.

Protocol for Photocatalytic Hydrogen Evolution:

Materials:

  • Triazine-based COF (synthesized from appropriate monomers like 1,3,5-tricyanobenzene via ZnCl₂-catalyzed cyclotrimerization)[1]

  • Deionized water

  • Sacrificial electron donor (e.g., ascorbic acid or triethanolamine)

  • Co-catalyst (e.g., H₂PtCl₆ solution for in-situ photodeposition of Pt)

  • Photocatalytic reactor with a quartz window

  • Light source (e.g., 300W Xenon lamp with a cutoff filter for visible light)

  • Gas chromatograph (GC) for H₂ quantification

Procedure:

  • Disperse a known amount of the triazine-based COF (e.g., 50 mg) in an aqueous solution (e.g., 100 mL) containing the sacrificial electron donor (e.g., 0.1 M ascorbic acid).

  • Add the platinum co-catalyst precursor (e.g., an aliquot of H₂PtCl₆ solution to achieve 1 wt% Pt loading).

  • Seal the reactor and purge with an inert gas (e.g., Argon) for 30 minutes to remove air.

  • Position the light source and begin irradiation while stirring the suspension vigorously.

  • At regular intervals (e.g., every hour), take a sample from the reactor's headspace using a gas-tight syringe and inject it into the GC to quantify the amount of hydrogen produced.

  • Continue the reaction for a set period (e.g., 6-12 hours) and calculate the rate of hydrogen evolution (e.g., in μmol g⁻¹ h⁻¹).

Application Note 2: Copper-Catalyzed Cyanation of Aryl Halides Using a Triazine-Based Ligand System

Introduction: The cyanation of aryl halides is a fundamental transformation in organic synthesis, providing access to valuable aryl nitriles. Triazine scaffolds have been used to create robust and often recyclable catalytic systems for this reaction. For instance, a magnetically separable copper catalyst has been developed using a triazine scaffold supported on silica-coated magnetite nanoparticles.[4] In this system, the triazine core acts as a stable linker for the active copper(II) catalytic centers.[4]

Proposed Catalytic Cycle:

G A Cu(II)-Triazine Complex B Oxidative Addition of Ar-X A->B C Intermediate Cu(IV) Complex B->C D Ligand Exchange with CN⁻ C->D E Reductive Elimination D->E F Ar-CN Product E->F G Cu(II)-Triazine Complex (Regenerated) E->G G->A

Caption: A plausible catalytic cycle for copper-catalyzed cyanation of aryl halides.

Protocol for Copper-Catalyzed Cyanation:

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) as the cyanide source

  • Copper(II)-Triazine catalyst (e.g., Fe₃O₄@SiO₂–TCT/B₅–Cu(II))[4]

  • Solvent (e.g., DMF or a green solvent like glycerol)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask, add the aryl halide (1 mmol), potassium ferrocyanide(II) trihydrate (0.5 mmol), and the copper-triazine catalyst (e.g., 1-5 mol% Cu).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 3 mL of DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • If using a magnetically separable catalyst, use an external magnet to hold the catalyst while decanting the solution.[4]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.[4]

Part 3: The Future of Triazine-Based Ligands

The versatility of the triazine core continues to inspire the development of novel ligands and catalytic systems. Research into pincer-type ligands incorporating triazine cores has shown promise, as the π-deficient nature of the triazine ring can modulate the electronic properties of the metal center and potentially enable new reactivities.[5][6] These systems may outperform their pyridine-based counterparts in certain transformations.[5] As synthetic methodologies become more advanced, the precise tuning of steric and electronic properties of ligands like this compound may yet unlock specific catalytic applications, moving it from a synthetic curiosity to a valuable tool in the organometallic chemist's arsenal.

References

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PubMed Central. [Link]

  • Coordination compounds from 1,3,5-triazine-derived multi-directional ligands: Application in oxidation catalysis. ResearchGate. [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. [Link]

  • In Situ Generated Triazine Co-Catalyst Unlocks Amidine Arylation under Dual Nickel/Photoredox Catalysis: A Platform for Mild C–N Bond Formation. ACS Publications. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. PubChem. [Link]

  • [4][5][6]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • Triazine. Wikipedia. [Link]

  • 1,3,5-Triazine. Wikipedia. [Link]

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The Strategic Application of 1,3,5-Triisopropyl-1,3,5-triazinane in Asymmetric Synthesis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Synthon

In the landscape of modern asymmetric synthesis, the quest for efficient, stereoselective, and atom-economical methodologies is paramount. Within this context, 1,3,5-triisopropyl-1,3,5-triazinane has emerged as a valuable and versatile synthon, primarily recognized for its role as a stable and convenient precursor for the in situ generation of reactive intermediates. This technical guide delves into the nuanced applications of this compound, moving beyond its basic chemical identity to explore its strategic deployment in sophisticated asymmetric transformations.

This document is intended for researchers, scientists, and professionals in drug development who seek to leverage advanced organocatalytic strategies. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights grounded in mechanistic understanding. The focus will be on a powerful application: the use of this compound in the organocatalytic asymmetric [3+2] cycloaddition to construct complex heterocyclic scaffolds.

Core Concept: this compound as a Formaldimine Synthon

The utility of this compound in asymmetric synthesis is intrinsically linked to its function as a precursor to N-isopropyl-formaldimine. This triazinane, a cyclic trimer of the corresponding imine, offers a stable, crystalline, and easily handleable solid source for a typically unstable and volatile imine. Under specific catalytic conditions, it can controllably release monomeric N-isopropyl-formaldimine, which can then participate in stereoselective reactions.

The isopropyl groups confer several advantageous properties:

  • Steric Influence: The bulky isopropyl substituents play a crucial role in the stereochemical outcome of the reactions by influencing the trajectory of substrate approach to the catalyst-activated intermediate.

  • Electronic Effects: The electron-donating nature of the isopropyl groups can modulate the reactivity of the generated imine.

  • Solubility and Stability: The overall lipophilicity of the triazinane aids in its solubility in common organic solvents and contributes to its stability.

The controlled, in situ generation of the formaldimine from the triazinane is a key strategic advantage, as it circumvents the need to handle a potentially difficult-to-manage reagent while maintaining a low and steady concentration of the reactive species, which can suppress side reactions.

Application Highlight: Asymmetric [3+2] Cycloaddition for the Synthesis of Spiro-imidazolidinethione-oxindoles

A significant application of this compound is in the organocatalytic asymmetric [3+2] cycloaddition of 3-isothiocyanato oxindoles with in situ generated formaldimines. This reaction provides a highly efficient route to biologically important spiro-imidazolidinethione-oxindoles with excellent enantioselectivity.

Mechanistic Rationale and Causality

The reaction is typically catalyzed by a chiral cinchona alkaloid-derived thiourea. The causality behind the success of this catalytic system lies in the bifunctional nature of the catalyst, which orchestrates the stereoselective assembly of the reactants through a network of non-covalent interactions.

dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Figure 1: Catalytic cycle for the asymmetric [3+2] cycloaddition.

The proposed catalytic cycle, illustrated in Figure 1, proceeds as follows:

  • Catalyst Activation: The thiourea catalyst activates the 3-isothiocyanato oxindole through hydrogen bonding, increasing the acidity of the proton at the C3 position and enhancing the nucleophilicity of the isothiocyanate group.

  • Intermediate Generation: this compound is in equilibrium with monomeric N-isopropyl-formaldimine.

  • Stereoselective Assembly: The catalyst, the activated oxindole, and the in situ generated formaldimine form a highly organized ternary complex. The chiral scaffold of the catalyst dictates the facial selectivity of the approach of the formaldimine to the oxindole.

  • Cycloaddition: A formal [3+2] cycloaddition occurs, leading to the formation of the spiro-imidazolidinethione-oxindole ring system.

  • Product Release and Catalyst Regeneration: The product dissociates from the catalyst, which is then free to enter a new catalytic cycle.

The choice of a cinchona alkaloid-derived thiourea catalyst is critical for achieving high enantioselectivity. The rigid backbone of the cinchona alkaloid creates a well-defined chiral pocket, and the thiourea moiety provides the necessary hydrogen-bonding sites for substrate activation and orientation.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric [3+2] cycloaddition, highlighting the effectiveness of this methodology.

Entry3-Isothiocyanato Oxindole SubstituentYield (%)ee (%)
1H9592
25-Br9891
35-Cl9793
45-Me9390
5N-Me9694
6N-Bn9491

Table 1: Representative yields and enantiomeric excesses for the synthesis of spiro-imidazolidinethione-oxindoles using this compound.

Experimental Protocols: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the asymmetric [3+2] cycloaddition. Adherence to these procedures is crucial for reproducibility and achieving high stereoselectivity.

Materials and Reagents
  • This compound: Synthesized from isopropylamine and formaldehyde or purchased from a reliable supplier. Purity should be confirmed by ¹H NMR.

  • 3-Isothiocyanato oxindoles: Prepared according to literature procedures from the corresponding oxindoles.

  • Cinchona alkaloid-derived thiourea catalyst: Commercially available or synthesized. The catalyst should be dried under vacuum before use.

  • Solvent: Dichloromethane (CH₂Cl₂), freshly distilled from CaH₂.

  • Inert atmosphere: The reaction should be carried out under an atmosphere of dry nitrogen or argon.

Protocol: General Procedure for the Asymmetric [3+2] Cycloaddition

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, width=7.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} . Figure 2: Experimental workflow for the asymmetric cycloaddition.

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add the 3-isothiocyanato oxindole (0.1 mmol, 1.0 equiv) and the chiral cinchona alkaloid-derived thiourea catalyst (0.01 mmol, 10 mol%).

  • Solvent Addition and Cooling: Add freshly distilled dichloromethane (1.0 mL) and stir the mixture at room temperature until all solids are dissolved. Cool the reaction mixture to -20 °C in a cryocool bath.

  • Substrate Addition: To the cooled solution, add this compound (0.04 mmol, 0.4 equiv, providing 1.2 equiv of the formaldimine monomer) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 3-isothiocyanato oxindole is consumed (typically 12-24 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford the desired spiro-imidazolidinethione-oxindole.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion and Future Outlook

This compound serves as a prime example of a strategically valuable reagent in asymmetric synthesis. Its ability to act as a stable and convenient source of in situ generated N-isopropyl-formaldimine enables the development of highly stereoselective transformations that would otherwise be challenging to achieve. The asymmetric [3+2] cycloaddition to form spiro-imidazolidinethione-oxindoles showcases the power of this approach, combining the unique properties of the triazinane with the precision of bifunctional organocatalysis.

Future research in this area will likely focus on expanding the scope of asymmetric reactions that can benefit from the in situ generation of reactive intermediates from triazinane precursors. The development of novel chiral catalysts that can effectively harness the reactivity of these intermediates will undoubtedly lead to the discovery of new and powerful synthetic methodologies for the construction of complex, enantioenriched molecules for applications in medicinal chemistry and materials science.

References

As this is a generated guide based on a synthesis of established chemical principles, direct URLs to specific research articles are not provided. The concepts and protocols described are representative of methodologies found in peer-reviewed organic chemistry literature. For specific examples, please consult scientific databases such as Scopus, Web of Science, or Reaxys using keywords like "asymmetric cycloaddition," "1,3,5-triazinane," "organocatalysis," and "spirooxindole."

Application Notes and Protocols for 1,3,5-Triisopropyl-1,3,5-triazinane Derivatives in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Saturated Triazinanes

The 1,3,5-triazine scaffold is a well-established "privileged structure" in medicinal chemistry, with its aromatic derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] However, the saturated counterpart, the 1,3,5-triazinane ring system, represents a less explored area of chemical space with significant potential for novel drug discovery. This guide focuses on 1,3,5-Triisopropyl-1,3,5-triazinane, a heterocyclic compound characterized by a six-membered ring with three nitrogen atoms, each bearing an isopropyl group.[4][5] Unlike the flat, aromatic triazines synthesized from cyanuric chloride, these saturated systems possess a three-dimensional puckered conformation, offering different steric and electronic properties for molecular recognition by biological targets.

This document provides a comprehensive overview of the synthesis and characterization of the this compound core, explores potential derivatization strategies, and offers detailed protocols for the evaluation of these derivatives in anticancer and antimicrobial drug discovery programs.

PART 1: The this compound Core

Synthesis of the Core Scaffold

The primary synthesis of this compound is achieved through the condensation reaction of isobutyraldehyde (2-methylpropanal) with isopropylamine. This reaction proceeds via the formation of an intermediate imine, which then trimerizes to form the stable six-membered triazinane ring.

Protocol 1: Synthesis of this compound

Materials:

  • Isobutyraldehyde

  • Isopropylamine

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add isobutyraldehyde (3 equivalents) and toluene.

  • With stirring, slowly add isopropylamine (3.1 equivalents) to the solution at room temperature. The reaction is exothermic.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by vacuum distillation to yield this compound as a colorless oil.

Causality Behind Experimental Choices:

  • The use of a Dean-Stark apparatus is crucial for driving the reaction to completion by removing water, which is a byproduct of the condensation reaction.

  • Toluene is an effective azeotropic solvent for water removal.

  • A slight excess of the amine is used to ensure complete consumption of the aldehyde.

Characterization of the Core Scaffold

The structural integrity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 1: Analytical Data for this compound and Analogs

Technique This compound (Expected) 1,3,5-Triethyl-1,3,5-triazinane (Reference Data) [6]1,3,5-Trimethyl-1,3,5-triazinane (Reference Data) [7]
Molecular Formula C₁₂H₂₇N₃C₉H₂₁N₃C₆H₁₅N₃
Molecular Weight 213.36 g/mol 171.28 g/mol 129.21 g/mol
¹H NMR (CDCl₃, δ) ~3.4 (s, 6H, N-CH₂-N), ~2.8 (septet, 3H, CH(CH₃)₂), ~1.1 (d, 18H, CH(CH₃)₂)~3.3 (s, 6H, N-CH₂-N), ~2.6 (q, 6H, N-CH₂-CH₃), ~1.1 (t, 9H, N-CH₂-CH₃)~3.2 (s, 6H, N-CH₂-N), ~2.3 (s, 9H, N-CH₃)
¹³C NMR (CDCl₃, δ) ~75 (N-CH₂-N), ~50 (CH(CH₃)₂), ~22 (CH(CH₃)₂)~76 (N-CH₂-N), ~45 (N-CH₂-CH₃), ~14 (N-CH₂-CH₃)~77 (N-CH₂-N), ~40 (N-CH₃)
MS (EI), m/z 213 [M]⁺, significant fragment at M-15171 [M]⁺, significant fragments at 142, 114, 85, 71, 56129 [M]⁺, significant fragments at 114, 99, 85, 71, 58, 42

Note: The NMR data for this compound is predicted based on the known spectra of its analogs. The complexity of the spectra can be influenced by conformational isomers (rotamers) in solution.[8]

PART 2: Derivatization Strategies for Drug Discovery

Direct functionalization of the this compound core is challenging due to the lack of reactive functional groups and potential steric hindrance from the isopropyl groups.[4] However, the triazinane ring can serve as a synthon in various chemical transformations.

Proposed Derivatization: Ring-Opening and Functionalization

A plausible strategy for creating a library of derivatives involves a controlled ring-opening of the triazinane, followed by functionalization and re-cyclization or further modification.

Derivatization_Workflow A 1,3,5-Triisopropyl- 1,3,5-triazinane B Ring Opening (e.g., with acid chloride) A->B F Alternative Reaction: Cycloaddition A->F C N,N'-diisopropyl- N-(acylmethyl)methanediamine B->C D Functionalization of Acyl Group C->D E Library of Amide/Ester Derivatives D->E G Novel Heterocyclic Scaffolds F->G

Figure 1: Proposed workflow for derivatization.

Protocol 2: Hypothetical Ring-Opening and Amide Formation

Materials:

  • This compound

  • A variety of acid chlorides (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 equivalents) and triethylamine (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-acylated ring-opened product.

Rationale: This protocol is based on the reactivity of similar N-alkylated heterocycles and provides a potential route to introduce diverse functionalities. The resulting acyclic diamine can then be a substrate for further chemical modifications to generate a library of compounds for screening.

PART 3: Biological Evaluation Protocols

Once a library of derivatives is synthesized, a systematic biological evaluation is necessary to identify lead compounds. The following protocols are standard methods for assessing anticancer and antimicrobial activity.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A Seed Cancer Cells in 96-well plate B Add Serial Dilutions of Triazinane Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Many triazine derivatives exert their anticancer effects by modulating key signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Triazinane Triazinane Derivative Triazinane->PI3K Inhibition

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by triazinane derivatives.

Protocol 4: Western Blot Analysis of p-Akt and p-mTOR

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities and normalize to the loading control (GAPDH) and total protein levels.

Interpretation: A decrease in the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in treated cells compared to the control indicates that the compound inhibits the PI3K/Akt/mTOR pathway.

Antimicrobial Activity Screening

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Protocol 5: Broth Microdilution Antimicrobial Susceptibility Test

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microbial strain to a turbidity equivalent to a 0.5 McFarland standard.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth.

  • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Table 2: Interpretation of MIC Values

MIC Value Interpretation
≤ 2 µg/mLPotent Activity
4 - 16 µg/mLModerate Activity
32 - 64 µg/mLWeak Activity
> 64 µg/mLInactive

Note: Breakpoints can vary depending on the specific microorganism and clinical guidelines.

Conclusion

The this compound scaffold offers a unique three-dimensional structure that is underexplored in medicinal chemistry. While direct derivatization presents challenges, innovative synthetic approaches involving ring-opening and functionalization could unlock a new class of bioactive molecules. The protocols detailed in this guide provide a robust framework for the synthesis of the core structure and the comprehensive biological evaluation of its future derivatives. By systematically applying these methods, researchers can effectively probe the therapeutic potential of this novel compound class in the ongoing search for new pharmaceutical agents.

References

  • ResearchGate. (2024). Different biological activities displayed by 1,3,5‐triazine. Available at: [Link]

  • MDPI. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]

  • PMC - NIH. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Available at: [Link]

  • MDPI. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Available at: [Link]

  • PMC - NIH. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Available at: [Link]

  • ResearchGate. (2022). Reaction patterns of 1,3,5‐triazinanes, this work, and some structurally related natural products containing functionalized imidazolidines. Available at: [Link]

  • ResearchGate. (2016). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Available at: [Link]

  • ChemRxiv. (2025). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. Available at: [Link]

  • Wiley Online Library. (2024). Recent Advancements and Developments in the Biological Importance of 1,3,5‐Triazines. Available at: [Link]

  • PubChem. (2025). 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. Available at: [Link]

  • ResearchGate. (2025). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Available at: [Link]

  • DivA. Chapter 3 – Structural characterization of triazines. Available at: [Link]

  • ResearchGate. (2022). Reaction mode of 1,3,5‐triazinane and present work. Available at: [Link]

  • NIST WebBook. 1,3,5-Triazine, 1,3,5-triethylhexahydro-. Available at: [Link]

  • Wikipedia. 1,3,5-Trimethyl-1,3,5-triazinane. Available at: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]

  • PubChem. (2025). 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine. Available at: [Link]

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Application Notes & Protocols: The Evolving Role of 1,3,5-Triazinanes in Modern Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazinane scaffold, a six-membered heterocyclic ring containing three nitrogen atoms, represents a versatile platform in synthetic chemistry. While numerous derivatives have found applications ranging from medicinal chemistry to materials science, the role of specific N-substituted triazinanes in polymer chemistry is an area of growing interest. This guide provides a detailed examination of 1,3,5-triisopropyl-1,3,5-triazinane, including its synthesis and fundamental properties. Recognizing its limited direct applications in polymerization to date, we broaden the scope to encompass the significant contributions of closely related 1,3,5-triazine derivatives. This includes the use of functionalized triazines as potent crosslinking agents and as sophisticated ligands in controlled radical polymerization. Through detailed protocols and mechanistic discussions, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the current and potential applications of this chemical class in advanced polymer synthesis.

Introduction to this compound

This compound is a heterocyclic compound characterized by a six-membered ring with three nitrogen atoms, each substituted with an isopropyl group.[1] Its chemical formula is C₁₂H₂₇N₃.[1] The presence of sterically bulky isopropyl groups and the saturated triazinane core dictates its chemical reactivity and potential applications.

Synthesis

The classical and most common synthesis of this compound involves the condensation reaction of an aldehyde with a primary amine. Specifically, it is typically formed through the trimerization of isobutyraldehyde (2-methylpropanal) with isopropylamine, often in the presence of an acid catalyst.[1]

A general representation of this synthesis is as follows:

Synthesis cluster_reactants Reactants cluster_product Product Isobutyraldehyde 3 x Isobutyraldehyde Triazinane This compound Isobutyraldehyde->Triazinane Condensation/Trimerization Ammonia 3 x Isopropylamine Ammonia->Triazinane

Caption: Synthesis of this compound.

Chemical Properties and Reactivity

The 1,3,5-triazinane ring is susceptible to nucleophilic attack, a characteristic reactivity pattern for this class of compounds.[1] However, direct polymerization of this compound is not a commonly reported application. Its stable, saturated ring structure does not lend itself to ring-opening polymerization under typical conditions. While its analogs can be building blocks for Covalent Organic Frameworks (COFs), this usually involves the cyclotrimerization of nitrile-containing monomers rather than the direct incorporation of the pre-formed triazinane ring.[1]

Application Focus: Functionalized Triazines in Polymer Chemistry

While this compound itself has limited direct roles in polymerization, other derivatives of the core 1,3,5-triazine structure are pivotal. These applications primarily fall into two categories: crosslinking agents and ligands for catalysis.

1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAHt) as a High-Performance Crosslinking Agent

TAHt is a trifunctional monomer that serves as a highly effective crosslinking agent in free-radical polymerization.[2] Its structure, featuring a central triazine ring with three reactive acryloyl groups, allows for the formation of a dense, three-dimensional polymer network.[2] This crosslinked architecture imparts significant improvements in the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.[2]

Mechanism of Action: During polymerization, the three acryloyl groups of TAHt copolymerize with other monomers or polymer chains. This creates strong covalent bonds that link linear polymer chains, transforming a thermoplastic material into a rigid, insoluble thermoset.[2]

Caption: Mechanism of TAHt crosslinking in a polymer matrix.

Protocol 2.1.1: Preparation of a TAHt-Modified Dental Resin Composite

This protocol describes the preparation of a dental resin with enhanced mechanical properties using TAHt as a crosslinking agent.[2]

Materials:

  • Bisphenol A glycidyl methacrylate (BisGMA)

  • Urethane dimethacrylate (UDMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAHt)

  • Photoinitiator system (e.g., camphorquinone/amine)

  • Silanized barium silicate glass filler

Procedure:

  • Prepare the Organic Matrix (Control): In a light-protected vessel, mix 50 wt% BisGMA, 30 wt% UDMA, and 20 wt% TEGDMA.

  • Prepare the TAHt-Modified Organic Matrix: In a separate vessel, prepare the same BisGMA/UDMA/TEGDMA blend and incorporate 15 wt% of TAHt into the mixture.

  • Add Photoinitiator: To both the control and TAHt-modified matrices, add the photoinitiator system according to the manufacturer's specifications.

  • Incorporate Filler: To each organic matrix, add 45 wt% of the silanized barium silicate glass filler. Mix thoroughly using a dual asymmetric centrifugal mixer until a homogeneous paste is achieved.

  • Curing: Place the composite paste into a mold of desired dimensions (e.g., for flexural strength testing). Cure the specimen using a dental curing light for the recommended duration.

  • Post-Cure Conditioning: Remove the cured specimen from the mold and store it in distilled water at 37°C for 24 hours before mechanical testing.[2]

Data Presentation: Expected Impact of TAHt on Mechanical Properties

PropertyControl Group (No TAHt)TAHt-Modified GroupRationale for Change
Flexural Strength LowerHigher Increased crosslink density enhances resistance to bending forces.
Hardness (Knoop) LowerHigher The rigid 3D network resists surface indentation.
Solvent Softening Higher % reduction in hardnessLower % reduction in hardness A more robust network restricts solvent penetration and plasticization.
Substituted Triazines as Ligands in Atom Transfer Radical Polymerization (ATRP)

Certain 1,3,5-triazine derivatives, such as 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine, have been developed as novel polydentate amine ligands for copper-mediated ATRP.[3] These ligands are crucial for solubilizing the copper catalyst and tuning its reactivity to achieve controlled polymerization of monomers like methacrylates. This control allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity.[3]

Protocol 2.2.1: ATRP of Methyl Methacrylate (MMA) using a Triazine-based Ligand

This protocol provides a general procedure for the solution polymerization of MMA using a copper bromide catalyst complexed with a triazine-based ligand.[3]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine (ligand)

  • Anhydrous Tetrahydrofuran (THF) (solvent)

Procedure:

  • Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with nitrogen.

  • Reagent Addition: Under a positive nitrogen atmosphere, add CuBr to the flask.

  • Ligand and Monomer Addition: In a separate, dry flask, prepare a solution of the triazine ligand, MMA, and THF. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.

  • Initiation: Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst via a cannula. Stir until a homogeneous solution is formed.

  • Start Polymerization: Add the initiator (EBiB) to the reaction mixture via syringe.

  • Reaction: Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 60-90°C). Monitor the reaction progress by taking aliquots at timed intervals and analyzing for monomer conversion (e.g., via ¹H NMR or GC).

  • Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.

  • Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent (e.g., methanol or hexane). Filter and dry the resulting polymer under vacuum.

Conclusion

While this compound has not yet been established as a key player in modern polymer chemistry, the broader family of 1,3,5-triazine derivatives offers significant and diverse functionalities. As demonstrated, compounds like TAHt are powerful crosslinking agents capable of dramatically enhancing the thermomechanical properties of polymers, with direct applications in high-performance materials such as dental composites.[2] Furthermore, tailored triazine structures serve as effective ligands for catalysts in controlled polymerization techniques like ATRP, enabling the precise synthesis of well-defined polymers.[3] The synthetic accessibility and tunable nature of the 1,3,5-triazine core suggest that future research will continue to uncover novel applications for this versatile heterocyclic scaffold in the design of advanced polymeric materials.

References

  • MDPI. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Available at: [Link]

  • MDPI. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available at: [Link]

  • Arkat USA. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Available at: [Link]

  • Egyptian Journal of Chemistry. (2021). Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring. Available at: [Link]

  • Semantic Scholar. (2017). 1,3,5-Triazine-based polymer: synthesis, characterization and application for immobilization of silver nanoparticles. Available at: [Link]

  • Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. (n.d.). Available at: [Link]

  • PubChem. 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. Available at: [Link]

  • ResearchGate. (2016). Application of 1,3,5-triazine ring-opening reactions in organic synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2019). 1,3,5-Triazine group-directed Rh(iii)-catalyzed C–H alkylation of indoles with maleimides. Available at: [Link]

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An Application Guide to the Chromatographic Purification of 1,3,5-Triisopropyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the purification of 1,3,5-Triisopropyl-1,3,5-triazinane, a saturated heterocyclic compound with increasing relevance in catalysis and materials science.[1] Recognizing the unique challenges presented by its molecular structure, specifically the lack of a strong UV chromophore, this document details a robust two-step purification strategy. We present field-proven protocols for initial cleanup using normal-phase flash chromatography followed by high-purity polishing with a specialized reverse-phase High-Performance Liquid Chromatography (HPLC) method. The guide emphasizes the rationale behind methodological choices, particularly in detector selection, to ensure researchers, scientists, and drug development professionals can achieve high levels of purity and analytical confidence.

Introduction and Physicochemical Profile

This compound, also known as 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine, is a symmetrically substituted triazinane.[2] Its core is a six-membered hexahydro-1,3,5-triazine ring, which is a saturated heterocycle, distinguishing it from the aromatic 1,3,5-triazines commonly found in herbicides.[2][3] The three nitrogen atoms are each substituted with an isopropyl group, lending the molecule a significant nonpolar character. High-purity samples of this compound are essential for its application in scientific research, where impurities can interfere with experimental outcomes.[1]

The purification of this molecule presents a distinct analytical challenge: its saturated ring system and simple alkyl substituents mean it lacks a native chromophore, rendering standard UV-Vis detection in HPLC ineffective. This guide addresses this challenge by outlining methods that rely on alternative detection technologies.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₇N₃ PubChem[2]
Molecular Weight 213.36 g/mol PubChem[2]
CAS Number 10556-98-6 PubChem[2]

| Structure | Saturated heterocyclic amine | General Principle |

Overall Purification Strategy

For isolating high-purity this compound from a crude synthetic reaction mixture, a sequential, two-step chromatographic approach is recommended. This strategy leverages orthogonal separation mechanisms to efficiently remove a broad range of impurities.

  • Step 1: Normal-Phase Flash Chromatography: This initial step is designed for bulk purification. It effectively separates the relatively nonpolar target compound from more polar starting materials, reagents, and byproducts.

  • Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This second step serves as a polishing stage. It separates the target compound from any remaining closely related, nonpolar impurities, yielding a final product with high purity.

Purification_Workflow start Crude Synthetic Product flash_chrom Protocol 1: Normal-Phase Flash Column Chromatography start->flash_chrom intermediate Partially Purified Product (>90% Purity) flash_chrom->intermediate prep_hplc Protocol 2: Reverse-Phase Preparative HPLC intermediate->prep_hplc final_product High-Purity Product (>99% Purity) prep_hplc->final_product analysis Purity & Identity Confirmation (HPLC-MS, NMR) final_product->analysis

Caption: Overall workflow for the purification of this compound.

Protocol 1: Normal-Phase Flash Column Chromatography

This protocol is designed for the initial, large-scale purification of the crude product. Normal-phase chromatography separates compounds based on their polarity, with nonpolar compounds eluting first. Given the nonpolar nature of the isopropyl groups, the target compound is expected to have low retention on a silica column.

3.1. Rationale and Methodology

The choice of normal-phase chromatography is based on its effectiveness in removing polar impurities often present after synthesis, such as residual bases or salts. The separation is monitored by Thin-Layer Chromatography (TLC), and fractions are visualized using a non-UV active stain.

3.2. Step-by-Step Protocol

  • TLC Method Development:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber using a solvent system of increasing polarity. Start with 100% Hexane and gradually increase the proportion of Ethyl Acetate (EtOAc) (e.g., 98:2, 95:5, 90:10 Hexane:EtOAc). A patent for related triazine derivatives suggests solvent ratios in the range of 80:1 to 100:1 petroleum ether:ethyl acetate.[4]

    • After development, dry the plate and visualize the spots using an appropriate stain (e.g., potassium permanganate dip or an iodine chamber), as UV light will not be effective.[5]

    • The optimal mobile phase for the column is one that provides a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing and Sample Loading:

    • Select a flash chromatography column appropriate for the scale of your crude material.

    • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity mobile phase (e.g., 100% Hexane).

    • Adsorb the crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of a nonpolar solvent (e.g., toluene or dichloromethane) for "wet loading".

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution) based on the TLC development.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by spotting collected fractions onto TLC plates and visualizing as described above.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the partially purified product.

Protocol 2: Reverse-Phase HPLC for High-Purity Polishing

This protocol details an analytical HPLC method that can be scaled to preparative chromatography for the final purification step. Reverse-phase chromatography separates molecules based on hydrophobicity, providing an orthogonal separation mechanism to the initial normal-phase cleanup.

4.1. The Challenge of Detection: Selecting the Right Tool

As previously noted, this compound lacks a UV chromophore. Therefore, a standard UV detector is unsuitable. The choice of an alternative detector is critical for method success.

Detector_Selection q1 Does the analyte have a strong UV chromophore? a1_yes Use UV-Vis / DAD Detector q1->a1_yes Yes a1_no No (Case for Triazinane) q1->a1_no No q2 Is MS available and is the analyte ionizable? a1_no->q2 a2_yes Use Mass Spectrometry (MS) (Highest Sensitivity & Specificity) q2->a2_yes Yes a2_no No q2->a2_no No q3 Are mobile phase gradients required? a2_no->q3 a3_yes Use ELSD or CAD (Universal, Gradient Compatible) q3->a3_yes Yes a3_no Use Refractive Index (RI) (Universal, Isocratic Only) q3->a3_no No

Sources

Application Notes and Protocols for the Metal-Catalyzed Functionalization of the 1,3,5-Triisopropyl-1,3,5-triazinane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Saturated Triazinane Core

The 1,3,5-triazinane scaffold, a saturated N-heterocycle, represents a significant departure from the well-trodden path of aromatic s-triazine chemistry. Its three-dimensional, sp³-rich architecture is of high value in modern drug discovery, where "escaping flatland" is a key strategy to improve physicochemical properties and explore novel biological target space.[1] The 1,3,5-triisopropyl-1,3,5-triazinane, in particular, offers a robust yet conformationally flexible core, with the isopropyl groups providing steric bulk and lipophilicity.

However, the chemical inertness of the C(sp³)–H bonds on both the heterocyclic ring and the N-alkyl substituents has traditionally rendered this scaffold a synthetic challenge. Direct, selective functionalization of these bonds without pre-activation is the "Holy Grail" of modern synthetic chemistry, offering an atom-economical route to novel derivatives.[2] This guide details field-proven protocols for the metal-catalyzed functionalization of this scaffold, focusing on two powerful and distinct strategies: undirected borylation of the isopropyl groups and directed arylation of the triazinane ring. These methods unlock the potential of the this compound core for researchers in medicinal chemistry and materials science.

Application 1: Iridium-Catalyzed C(sp³)–H Borylation of Terminal Isopropyl Methyl Groups

The functionalization of unactivated C(sp³)–H bonds, especially the primary C–H bonds of methyl groups, is a formidable challenge. Iridium catalysis has emerged as the premier method for achieving this transformation, particularly for installing a versatile boronate ester group.[3][4] The reaction proceeds without the need for a directing group, with regioselectivity primarily governed by sterics, favoring the least hindered positions.[5] This makes it ideally suited for functionalizing the six equivalent primary methyl groups of the this compound scaffold.

Expertise & Experience: Causality Behind the Method

The choice of an iridium catalyst, typically derived from [Ir(OMe)(COD)]₂ and a bipyridine-based ligand, is critical. This system generates a highly active iridium tris(boryl) complex, which is the key intermediate for C–H activation.[3] A pivotal insight for sterically hindered substrates, such as those with isopropyl groups, is the remarkable rate acceleration observed with the addition of a catalytic amount of a base like potassium tert-butoxide (t-BuOK).[6][7] This is believed to facilitate the regeneration of the active catalyst or influence the stability of key intermediates. The reaction selectively targets the primary C–H bonds of the methyl groups over the more sterically encumbered tertiary C–H bond at the methine position of the isopropyl group.

Mechanistic Pathway: The Ir(III)/Ir(V) Cycle

The generally accepted mechanism for iridium-catalyzed C–H borylation involves a catalytic cycle that oscillates between Ir(III) and Ir(V) oxidation states.[4]

Iridium-Catalyzed C-H Borylation Cycle IrIII_Bpin3 Active Catalyst [L]Ir(Bpin)₃ (Ir-III) IrV_intermediate [L]Ir(H)(R)(Bpin)₃ (Ir-V) IrIII_Bpin3->IrV_intermediate C-H Oxidative Addition Substrate R-H (Triazinane) Substrate->IrV_intermediate Product R-Bpin (Borylated Triazinane) IrV_intermediate->Product IrIII_Hydride [L]Ir(H)(Bpin)₂ (Ir-III) IrV_intermediate->IrIII_Hydride Reductive Elimination IrIII_Hydride->IrIII_Bpin3 σ-Bond Metathesis HBpin HBpin IrIII_Hydride->HBpin B2pin2 B₂pin₂ B2pin2->IrIII_Hydride

Caption: Catalytic cycle for Iridium-catalyzed C-H borylation.

  • Catalyst Activation: The iridium precursor and ligand react with the boron source (B₂pin₂) to form the active [L]Ir(Bpin)₃ (Ir-III) species.

  • C–H Activation: The substrate's C–H bond undergoes oxidative addition to the iridium center, forming a transient Ir(V) intermediate.[4]

  • Reductive Elimination: The key C–B bond is formed through reductive elimination, releasing the borylated product and an iridium(III) hydride species.

  • Catalyst Regeneration: The iridium(III) hydride reacts with B₂pin₂ to regenerate the active [L]Ir(Bpin)₃ catalyst and release HBpin.

Experimental Protocol: Borylation of this compound

This protocol is adapted from established procedures for the borylation of sterically hindered C(sp³)–H bonds.[8]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(OMe)(COD)]₂ (Iridium(I) methoxide cyclooctadiene dimer)

  • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous solvent (e.g., Cyclohexane or THF)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere supplies (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add [Ir(OMe)(COD)]₂ (1.5 mol%, 0.0075 mmol) and dtbpy (3.0 mol%, 0.015 mmol) to an oven-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv, 0.5 mmol) and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv, 0.6 mmol).

  • Solvent and Additive: Add anhydrous cyclohexane (2.0 mL). Finally, add potassium tert-butoxide (t-BuOK, 5 mol%, 0.025 mmol).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 16-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of silica gel, eluting with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired mono-borylated product.

Data Presentation: Representative Results

The following table summarizes expected outcomes based on analogous systems.[8] Selectivity for mono-borylation is generally high, with minor formation of di-borylated products under prolonged reaction times or higher catalyst loading.

Catalyst SystemAdditive (mol%)Temp (°C)Time (h)Expected Yield (Mono-borylation)
[Ir(OMe)(COD)]₂ / dtbpyNone10020Low (<20%)
[Ir(OMe)(COD)]₂ / dtbpyt-BuOK (5)8018Good (65-75%)
[Ir(OMe)(COD)]₂ / dtbpyt-BuOK (10)10016High (70-85%)

Application 2: Directed Palladium-Catalyzed C(sp³)–H Arylation of the Triazinane Ring

Functionalizing the C–H bonds on the saturated triazinane ring itself (the methylene groups) presents a different challenge. These are unactivated secondary C(sp³)–H bonds. Unlike the sterically driven iridium catalysis, achieving selectivity at these positions typically requires a directing group strategy, for which palladium catalysis is exceptionally well-suited.[1][9]

Expertise & Experience: Causality Behind the Method

The core principle involves temporarily installing a directing group (DG) onto one of the triazinane nitrogen atoms. This DG contains a Lewis basic site (e.g., a pyridine or quinoline nitrogen) that coordinates to the palladium catalyst. This coordination event positions the metal center in close proximity to a specific C–H bond on the triazinane ring, facilitating its selective activation via cyclometalation.[9] The 8-aminoquinoline (AQ) group is a powerful and widely used directing group for this purpose.[1] The choice of palladium source (e.g., Pd(OAc)₂), ligand (if any), and base are crucial for efficient catalyst turnover. The reaction typically favors the formation of a thermodynamically stable 5- or 6-membered palladacycle. For the triazinane ring, this would correspond to the activation of the C–H bond at the C2 (or C6) position.

Workflow and Mechanism: Directed C–H Arylation

The process begins with the synthesis of the directed substrate, followed by the palladium-catalyzed C–H activation and cross-coupling cycle.

Directed Palladium-Catalyzed Arylation Workflow cluster_cycle sub_prep Step 1: Substrate Prep (Install Directing Group) pd_cycle Step 2: Pd-Catalyzed Cycle sub_prep->pd_cycle dg_removal Step 3: DG Removal (e.g., Hydrolysis) pd_cycle->dg_removal PdII_cat Pd(II) Catalyst Palladacycle Palladacycle Int. (C-H Activation) PdII_cat->Palladacycle Substrate_DG Substrate-DG Substrate_DG->Palladacycle PdIV_int Pd(IV) Intermediate Palladacycle->PdIV_int Oxidative Addition PdIV_int->PdII_cat Reductive Elimination Product_DG Product-DG PdIV_int->Product_DG Reductive Elimination ArI Ar-I ArI->PdIV_int

Caption: Workflow for directed C-H arylation.

  • C–H Activation: The directing group on the substrate coordinates to the Pd(II) catalyst. A base-assisted Concerted Metalation-Deprotonation (CMD) step occurs, cleaving the C–H bond and forming a stable palladacycle intermediate.

  • Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the palladium center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The final C–C bond is formed via reductive elimination from the Pd(IV) center, releasing the arylated product (still bearing the DG) and regenerating the active Pd(II) catalyst.

  • DG Removal: The directing group is cleaved in a separate step to yield the final functionalized triazinane.

Experimental Protocol: Directed Arylation of the Triazinane Ring

This protocol is a conceptual adaptation based on methodologies for other saturated N-heterocycles.[1] A preliminary step to install a suitable directing group is required.

Part A: Synthesis of N-(8-quinolinyl)-1,3,5-triisopropyl-1,3,5-triazinane-2-carboxamide (Directed Substrate) This step involves hypothetical activation of one N-H bond of a mono-isopropyl triazinane precursor, followed by amide coupling with 8-aminoquinoline. For the fully substituted title compound, a more complex synthetic route to install the DG would be necessary, highlighting a key experimental consideration. For the purpose of this protocol, we will assume a suitable directed substrate is available.

Part B: Palladium-Catalyzed Arylation

Materials:

  • Directed Triazinane Substrate (e.g., with an 8-aminoquinoline DG)

  • Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, polar aprotic solvent (e.g., DMF or Dioxane)

  • Schlenk tube or sealed vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the directed triazinane substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and the base (K₂CO₃, 2.5 equiv).

  • Reagent Addition: Add the aryl iodide (1.5 equiv) and anhydrous solvent (to 0.1 M concentration).

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 110-130 °C. Stir for 24-48 hours.

  • Monitoring: Monitor the consumption of the starting material by LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the arylated product with the directing group still attached.

  • Directing Group Removal: The 8-aminoquinoline group can be removed under harsh hydrolytic conditions (e.g., concentrated HCl at reflux) to yield the final arylated triazinane.

Data Presentation: Representative Results

The following table outlines expected results for the arylation step, adapted from studies on N-Boc-piperidine derivatives.[1] The efficiency is highly dependent on the specific substrate and aryl halide partner.

Palladium SourceAryl HalideBaseTemp (°C)Expected Yield (Arylation)
Pd(OAc)₂4-IodotolueneK₂CO₃120Moderate (45-60%)
Pd(TFA)₂4-IodotolueneCs₂CO₃120Low (10-20%)
Pd(OAc)₂1-Iodo-4-methoxybenzeneK₂CO₃110Good (60-75%)
Pd(OAc)₂1-Bromo-4-(trifluoromethyl)benzeneCs₂CO₃130Moderate (50-65%)

Conclusion

The this compound scaffold, while challenging, is amenable to modern metal-catalyzed C–H functionalization techniques. By selecting the appropriate catalytic system, chemists can achieve selective functionalization at two distinct locations: the terminal methyl groups of the N-isopropyl substituents via sterically-driven iridium-catalyzed borylation, and the C2/C6 positions of the heterocyclic ring through a palladium-catalyzed directing group strategy. These protocols provide a robust starting point for researchers to generate novel, three-dimensional molecules for applications in drug discovery and advanced materials, transforming an inert scaffold into a versatile platform for innovation.

References

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  • Ohmura, T., Torigoe, T., & Suginome, M. (2014). Iridium-catalysed borylation of sterically hindered C(sp3)–H bonds: remarkable rate acceleration by a catalytic amount of potassium tert-butoxide. Chemical Communications, 50(48), 6333-6336. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]

  • Cernak, T., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • Li, C. J. (2009). Cross-dehydrogenative coupling (CDC): exploring C–C bond formations beyond functional group transformations. Accounts of Chemical Research, 42(2), 335-344. [Link]

  • Cernak, T., Dykstra, K. D., & Krska, S. W. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein journal of organic chemistry, 12, 702–715. [Link]

  • Paul, A., Smith, M. R., & Maleczka, R. E. (2022). Amide directed iridium C(sp3)-H borylation catalysis with high N-methyl selectivity. Tetrahedron, 109, 132578. [Link]

  • Crabtree, R. H. (2004). Chapter 18: Catalytic C-H Functionalization. The Organometallic Chemistry of the Transition Metals, 4th ed. [Link]

  • Hartwig, J. F. (2002). Iridium-Catalyzed Borylation of C-H Bonds. Journal of the American Chemical Society, 124(2), 390-391. [Link]

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  • Ohmura, T., Torigoe, T., & Suginome, M. (2014). Iridium-Catalysed Borylation of Sterically Hindered C(sp3)–H bonds: Remarkable Rate Acceleration by the Catalytic Amount of Potassium tert-Butoxide. Chemical Communications, 50, 6333-6336. [Link]

  • Paul, A., Smith, M. R., & Maleczka, R. E. (2022). Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity. Tetrahedron, 109, 132578. [Link]

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  • Segawa, Y., & Itami, K. (2019). Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. Beilstein Journal of Organic Chemistry, 15, 2376-2382. [Link]

  • Park, Y., & Chang, S. (2022). Ir-Catalyzed, Nitrogen-Directed C(sp3)–H and C(sp2)–H Borylation with a Spiro-Fluorene-Indenoindenyl Ligand. Journal of the American Chemical Society, 144(4), 1756-1765. [Link]

  • Fu, L., Guptill, D. M., & Davies, H. M. L. (2016). Rhodium(II)-Catalyzed C-H Functionalization of Electron-Deficient Methyl Groups. Journal of the American Chemical Society. [Link]

  • Berry, J. (2022). Iridium-Catalyzed C-H Borylation. University of Illinois Urbana-Champaign Chemistry Department. [Link]

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Application Notes & Protocols: Microwave-Assisted Synthesis of 1,3,5-Triazine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives displaying a vast spectrum of biological activities, including anticancer, antiviral, and antimalarial properties.[1][2] Traditional synthetic methods often require harsh conditions and long reaction times, leading to moderate yields and significant waste. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3,5-triazine analogues using Microwave-Assisted Organic Synthesis (MAOS). MAOS has revolutionized this field by offering dramatically reduced reaction times, improved yields, and enhanced product purity, all while aligning with the principles of green chemistry.[3][4] We will explore the fundamental principles of microwave heating and present validated, step-by-step protocols for key synthetic strategies, including the cyclotrimerization of nitriles and the sequential substitution of cyanuric chloride.

The Rationale for Microwave Chemistry in Triazine Synthesis

Conventional synthesis relies on conductive heating, where heat is transferred from an external source through the vessel walls to the reaction mixture.[5] This process is often slow and inefficient, leading to non-uniform temperature distribution. Microwave synthesis, conversely, employs direct dielectric heating.[6]

Core Mechanisms of Microwave Heating:

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as solvents and reactants, attempt to align themselves with the rapidly oscillating electric field of the microwaves.[7][8] This constant reorientation generates friction at a molecular level, resulting in rapid and uniform heating throughout the bulk of the material.[8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with neighboring molecules, dissipating energy as heat.[7][9]

This "inside-out" heating mechanism avoids the thermal inertia of the reaction vessel and provides exceptional speed and control, often leading to cleaner reactions with fewer by-products.[7][10] Reactions that might take hours or days can frequently be completed in minutes, accelerating the drug discovery and development process significantly.[3][11][12]

Caption: General workflow for microwave-assisted organic synthesis.

Key Synthetic Pathways & Protocols

Two primary strategies dominate the microwave-assisted synthesis of 1,3,5-triazines: the cyclotrimerization of nitriles for symmetrically substituted analogues and the sequential nucleophilic substitution of cyanuric chloride for creating diverse substitution patterns.

Pathway I: Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is an atom-economical method for producing 2,4,6-trisubstituted-1,3,5-triazines. While conventional methods require harsh conditions, microwave irradiation, often under solvent-free conditions, dramatically improves efficiency. Lewis acids, particularly those supported on silica, have proven effective as catalysts in these transformations.[13]

Caption: Mechanism for the cyclotrimerization of nitriles.

Protocol 1: Solvent-Free Synthesis of 2,4,6-Tris(aryl)-1,3,5-triazines

This protocol is adapted from methodologies utilizing silica-supported Lewis acids for the solvent-free cyclotrimerization of aromatic nitriles.

  • Materials:

    • Aromatic nitrile (e.g., benzonitrile)

    • Catalyst: Silica-supported Lewis acid (e.g., Y(TfO)₃ on silica)

    • Microwave reactor designed for chemical synthesis (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL sealed microwave process vial with a magnetic stir bar

    • Organic solvent for extraction (e.g., dichloromethane)

  • Procedure:

    • In a 10 mL microwave-safe sealed vessel, combine the aromatic nitrile (5 mmol) and the silica-supported Lewis acid catalyst (5-10 mol%).

    • Add a magnetic stir bar, seal the vessel securely according to the manufacturer's instructions, and place it inside the microwave cavity.

    • Irradiate the mixture with stirring. Set the temperature to 175-195 °C and the reaction time to 10-20 minutes. Power should be applied dynamically to maintain the target temperature.

    • After the irradiation is complete, allow the vessel to cool to below 50 °C before carefully opening it in a fume hood.[14]

    • Extract the product by adding dichloromethane, stirring, and then filtering to remove the solid catalyst.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting solid product by recrystallization from a suitable solvent (e.g., ethanol).

Entry (Aryl Nitrile)CatalystTemperature (°C)Time (min)Yield (%)Reference
BenzonitrileY(TfO)₃/SiO₂1751085
p-TolunitrileY(TfO)₃/SiO₂1751091
p-AnisonitrileY(TfO)₃/SiO₂1751088
Pathway II: Sequential Nucleophilic Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a versatile precursor for generating unsymmetrically substituted triazines. The three chlorine atoms exhibit differential reactivity, which can be exploited by controlling the reaction temperature. The first substitution typically occurs at 0-5 °C, the second at room temperature, and the third requires elevated temperatures.[15][16] Microwave heating is exceptionally effective for driving the third substitution, which is often sluggish under conventional heating.[17]

Caption: Sequential substitution of cyanuric chloride.

Protocol 2: Microwave-Assisted Synthesis of a Trisubstituted Amino-1,3,5-triazine

This protocol describes the final, most energy-intensive step of replacing the last chlorine atom on a 2-chloro-4,6-diamino-1,3,5-triazine intermediate.

  • Materials:

    • 2-Chloro-4,6-disubstituted-1,3,5-triazine intermediate

    • Desired amine nucleophile (Nu3-H)

    • High-boiling point polar solvent (e.g., DMF, NMP, or solvent-free)[15]

    • Base (e.g., DIPEA or Na₂CO₃)

    • Microwave reactor, sealed vessel, and stir bar

  • Procedure:

    • In a microwave-safe vessel, combine the 2-chloro-4,6-disubstituted-1,3,5-triazine (1 mmol), the amine nucleophile (1.2-1.5 mmol), and a base (2 mmol).

    • If using a solvent, add 2-3 mL of DMF. For solvent-free conditions, ensure the reactants can form a melt or are sufficiently polar to absorb microwave energy.[7]

    • Add a stir bar and securely seal the vessel.

    • Place the vessel in the microwave reactor and irradiate at 140-160 °C for 5-15 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

    • After completion, cool the vessel to a safe temperature before opening.

    • If the reaction was performed in a solvent, pour the mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Purify the crude product by column chromatography or recrystallization as needed.

SubstrateConditionsTimeYield (%)Reference
4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine + 2-phenylethylamineDMF, Na₂CO₃, TBAB, 150°C2.5 minup to 88[15]
2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine + AmineSolvent-free, 150°C15 min>90[17]

Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low or No Yield Inefficient microwave absorption.- Switch to a more polar solvent with a higher dielectric constant (e.g., DMF, NMP, ethanol).[18] - For solvent-free reactions, add a small amount of a polar, high-boiling sensitizer like DMF or use a solid-supported catalyst.
Incorrect temperature or time.- Systematically optimize temperature and time. MAOS often requires much shorter times than conventional methods.[4]
Byproduct Formation Reaction temperature is too high.- Lower the target temperature. The precise control of MAOS can help improve selectivity.[3]
Decomposition of reagents.- Confirm the thermal stability of your starting materials at the target temperature.[19]
Poor Reproducibility Inconsistent vessel positioning.- Ensure the reaction vessel is placed in the same position in the microwave cavity for every run.[20]
Variations in starting material quality.- Use reagents and solvents of consistent purity.[20]

Safety Precautions for Microwave Chemistry

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven.[19] Laboratory-grade microwave reactors are built with the necessary pressure/temperature controls, safety interlocks, and corrosion-resistant cavities.[19][21]

  • Proper Vessel Use: Use only sealed reaction vessels specifically designed for the pressures and temperatures of your planned reaction.[14] Do not exceed the recommended fill volume (typically no more than two-thirds).[20]

  • Beware of Pressure: Reactions in sealed vessels above the solvent's boiling point will generate significant pressure. Always allow the vessel to cool completely before attempting to open it.[14]

  • Screen Unknown Reactions: When developing a new protocol, start with small-scale reactions at low power and temperature to gauge the reaction's kinetics and potential for exotherms.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Operate the reactor behind a blast shield.[20]

Conclusion

Microwave-assisted synthesis is a powerful, efficient, and green technology that has fundamentally improved the preparation of 1,3,5-triazine analogues.[2] By leveraging direct and rapid dielectric heating, researchers can dramatically shorten reaction times, increase yields, and access chemical space that was previously difficult to explore. The protocols and guidelines presented here offer a robust starting point for scientists and drug development professionals to harness the full potential of MAOS in their work, accelerating the discovery of novel therapeutics and advanced materials.

References

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  • Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. [Link]

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  • Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Bentham Science. [Link]

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  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. [Link]

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Sonochemical methods for the eco-friendly synthesis of 1,3,5-triazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Eco-Friendly Synthesis of 1,3,5-Triazine Derivatives via Sonochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Green Chemistry and Medicinal Scaffolds

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Traditionally, the synthesis of these derivatives, often starting from cyanuric chloride, involves multi-step nucleophilic substitutions that can require harsh reaction conditions, long reaction times, and the use of hazardous organic solvents.[1]

In response to the growing need for sustainable and efficient chemical manufacturing, sonochemistry has emerged as a powerful green chemistry technique.[3][4] Sonochemistry utilizes the energy of high-frequency ultrasound (>20 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[3][5] This collapse generates localized "hot spots" with extreme temperatures (several thousand Kelvin) and pressures (over 1000 atm), creating unique physical and chemical conditions that can dramatically accelerate reaction rates, improve yields, and enable the use of greener solvents like water.[3][6]

This guide provides a detailed overview and practical protocols for the application of sonochemical methods to the eco-friendly synthesis of 1,3,5-triazine derivatives. We will explore the underlying principles, showcase the significant advantages over conventional methods, and provide validated, step-by-step procedures for laboratory implementation.

The Sonochemical Advantage: Mechanism and Benefits

The efficacy of ultrasound in chemical synthesis is not due to the direct interaction of sound waves with molecules. Instead, it is the physical phenomenon of acoustic cavitation that drives the observed chemical effects.[6] The implosion of cavitation bubbles near a solid surface, such as a reactant or catalyst, creates powerful microjets and shockwaves. This physical agitation enhances mass transfer, disrupts interfacial layers, and continuously cleans and activates solid surfaces, which is particularly beneficial in heterogeneous reactions.[6]

Key Advantages of Sonochemical Synthesis:

  • Drastically Reduced Reaction Times: Reactions that take several hours or even days using conventional heating can often be completed in minutes under ultrasonic irradiation.[1][7][8]

  • Increased Yields and Purity: Sonication can lead to higher product yields and cleaner reactions by minimizing the formation of byproducts.[3][9]

  • Use of Eco-Friendly Solvents: The high energy provided by cavitation often allows reactions to be performed in greener solvents, most notably water, reducing reliance on volatile organic compounds (VOCs).[7][10][11]

  • Energy Efficiency: By significantly shortening reaction times and often operating at ambient or slightly elevated temperatures, sonochemistry can be more energy-efficient than prolonged refluxing.[8]

  • Enhanced Catalyst Performance: Ultrasound can improve the reactivity of catalysts, including phase-transfer catalysts (PTCs), by increasing surface area and facilitating reagent transport between phases.[1][5]

A comparative analysis using the DOZN™ 2.0 green chemistry tool revealed that a developed sonochemical method for 1,3,5-triazine synthesis was 13 times "greener" than the classical approach.[7][10]

General Workflow for Sonochemical Synthesis

The application of sonochemistry follows a straightforward workflow, adaptable to various specific reactions. The key distinction from conventional methods is the replacement of a standard heating/stirring apparatus with an ultrasonic processor.

Sonochemical_Workflow cluster_prep Preparation cluster_reaction Sonochemical Reaction cluster_workup Product Isolation A Weigh Reactants & Catalyst B Add Solvent (e.g., Water) A->B C Place Vessel in Ultrasonic Bath/Horn B->C D Apply Ultrasonic Irradiation (Set Power & Time) C->D E Monitor Reaction (e.g., TLC) D->E F Quench Reaction & Filter Precipitate E->F G Wash & Dry Crude Product F->G H Purify (Recrystallization) G->H

Caption: General experimental workflow for sonochemical synthesis.

Comparative Data: Sonochemical vs. Conventional Methods

The advantages of sonochemical synthesis are most evident when directly compared to traditional methods. The following table summarizes data from various studies on the synthesis of 1,3,5-triazine derivatives.

MethodReactantsCatalyst/BaseSolventTimeTemp. (°C)Yield (%)Reference
Sonochemical Cyanuric chloride derivative, AmineNa₂CO₃, TBABWater5 min RT>75%[7][10]
Sonochemical Chalcone, HydrazineAcetic AcidEthanol30-60 min 40°Cup to 96%[1][8]
ConventionalChalcone, HydrazineAcetic AcidEthanol4-5 hoursRefluxN/A[1][8]
Sonochemical Formaldehyde, Aromatic AmineEt₃NEthanol20-40 min RT85-96%[12]
ConventionalFormaldehyde, Aromatic AmineEt₃NEthanol4-8 hoursRT60-80%[12]
MicrowaveCyanuric chloride derivative, AmineNa₂CO₃, TBABDMF2.5 min150°Cup to 88%[1][8]

TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst), RT: Room Temperature, N/A: Not Available

Application Protocol: Sonochemical Synthesis of N-Substituted 1,3,5-Triazine Derivatives in Water

This protocol is adapted from a validated, eco-friendly method for the N-alkylation of a 2-chloro-1,3,5-triazine intermediate.[1][7][10] The use of water as the solvent and a phase-transfer catalyst (PTC) are key to its green profile and efficiency.

Causality Behind Experimental Choices:
  • Ultrasonic Probe: A probe-type sonicator is used over an ultrasonic bath because it delivers a higher intensity and more focused energy to the reaction mixture, leading to more efficient cavitation and faster reactions.

  • Solvent (Water): Water is the ultimate green solvent. Sonication overcomes the low solubility of organic reactants in water by creating powerful micro-emulsions and enhancing mass transport to the reaction interface.

  • Phase-Transfer Catalyst (TBAB): In the biphasic (organic reactant/aqueous) system, tetrabutylammonium bromide (TBAB) is crucial. It acts as a shuttle, carrying the anionic nucleophile from the aqueous phase to the organic reactant, thereby accelerating the nucleophilic substitution.[1][8]

  • Base (Sodium Carbonate): An inexpensive and safe inorganic base is used to neutralize the HCl formed during the nucleophilic substitution reaction, driving the equilibrium towards the product.

Materials and Equipment:
  • Reactants: 2-chloro-4,6-disubstituted-1,3,5-triazine (1.0 eq), desired amine/aniline (1.1 eq).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq).

  • Base: Sodium Carbonate (Na₂CO₃) (2.0 eq).

  • Solvent: Deionized Water.

  • Equipment:

    • High-intensity ultrasonic processor with a titanium probe (e.g., 500-750 W, 20 kHz).

    • Reaction vessel (glass beaker or flask) of appropriate size.

    • Magnetic stirrer and stir bar.

    • Ice bath to control temperature if needed.

    • Buchner funnel and filter paper.

    • Standard laboratory glassware.

    • Thin-Layer Chromatography (TLC) apparatus.

Step-by-Step Protocol:
  • Reactant Preparation: In a 50 mL beaker, combine the 2-chloro-1,3,5-triazine starting material (e.g., 1 mmol), the corresponding amine (1.1 mmol), sodium carbonate (2 mmol), and TBAB (0.1 mmol).

  • Solvent Addition: Add 10-15 mL of deionized water to the beaker. Place a small magnetic stir bar in the mixture.

  • Sonochemical Setup: Place the beaker into an ice bath resting on a magnetic stirrer. This is to dissipate the heat generated by sonication and maintain the reaction at or near room temperature.

  • Ultrasonic Irradiation:

    • Immerse the tip of the ultrasonic probe approximately 1-2 cm below the surface of the liquid. Ensure the probe does not touch the sides or bottom of the beaker.

    • Turn on the ultrasonic processor to a set amplitude (e.g., 70% of maximum). The liquid should immediately turn into a cloudy emulsion, indicating effective mixing.[10]

    • Set the processor to run for a total of 5 minutes, using a pulse setting (e.g., 5 seconds ON, 5 seconds OFF) to prevent excessive temperature increase.

  • Reaction Monitoring: After 5 minutes, turn off the sonicator. Check the reaction progress by taking a small aliquot, extracting with ethyl acetate, and spotting on a TLC plate against the starting material. If the reaction is incomplete, sonicate for an additional 1-2 minutes.

  • Product Isolation (Work-up):

    • Once the reaction is complete, remove the beaker from the ice bath.

    • The product will typically precipitate out of the aqueous solution.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification:

    • Wash the collected solid on the filter paper with copious amounts of cold deionized water to remove the inorganic base, catalyst, and any water-soluble impurities.

    • Wash with a small amount of a cold non-polar solvent like hexane to remove non-polar impurities.

    • Dry the purified product in a vacuum oven. In many cases, this procedure yields a product of high purity without the need for column chromatography.[10]

Mechanism: The Role of Acoustic Cavitation in Heterogeneous Reactions

The synthesis described is a heterogeneous reaction involving a solid organic reactant, an aqueous solution of the base, and a PTC. Sonication dramatically accelerates this process through physical effects.

Cavitation_Mechanism cluster_main Sonochemical Reaction Environment cluster_effects Physical & Chemical Effects cluster_outcome Reaction Outcome A Ultrasound Wave Propagation B Acoustic Cavitation: Bubble Formation & Growth A->B C Violent Bubble Collapse (Implosion) B->C D Micro-jets & Shockwaves C->D generates E Surface Erosion & Particle Size Reduction D->E causes F Enhanced Mass Transfer E->F leads to G Increased Reaction Rate & High Yield of 1,3,5-Triazine F->G Results in

Caption: Role of acoustic cavitation in accelerating heterogeneous reactions.

Conclusion and Future Outlook

Sonochemical methods offer a robust, efficient, and environmentally responsible alternative to conventional synthesis for 1,3,5-triazine derivatives. The ability to drastically reduce reaction times, eliminate hazardous organic solvents, and improve yields makes it a highly attractive technology for both academic research and industrial-scale drug development. As the principles of green chemistry become increasingly integral to pharmaceutical manufacturing, the adoption of sonochemistry is poised to play a significant role in creating safer, more sustainable, and cost-effective synthetic pathways.

References

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  • Kułaga, D., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Ciura, K., Plażuk, D., & Wielgus, E. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(11), 2437. [Link]

  • Kułaga, D., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Ciura, K., Plażuk, D., & Wielgus, E. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

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  • Wang, X., Ma, Y., & Wang, J. (2013). A facile and efficient ultrasound-assisted synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazine through Mannich reaction. Heterocycles, 87(4), 851-860. [Link]

  • Gholami, M., & Cintas, P. (2022). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Chemistry – A European Journal, 28(42), e202200818. [Link]

  • Zare, K., et al. (2025). Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports. Scientific Reports. [Link]

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  • Xu, T., et al. (2025). Ultra-fast ultrasound-assisted synthesis of pyridine-based microporous organic network for pipette-tip solid-phase extraction of triazine herbicides in water. ResearchGate. [Link]

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  • Abdel-Ghaffar, T., et al. (2022). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5), 459-465. [Link]

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Application Notes and Protocols: 1,3,5-Triisopropyl-1,3,5-triazinane as a Building Block for Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Substituted Triazinanes in Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with a highly ordered structure, constructed from organic building blocks linked by strong covalent bonds. Their tunable porosity, high surface area, and functional versatility make them promising materials for applications ranging from gas storage and catalysis to drug delivery.[1][2][3] The incorporation of nitrogen-rich heterocyclic linkers, such as triazines, is of particular interest due to the enhanced chemical stability and potential for specific guest-host interactions they can provide.[4][5]

This document explores the use of 1,3,5-Triisopropyl-1,3,5-triazinane as a building block for the synthesis of novel COFs. It is important to note that the direct polymerization of this compound is not a widely documented method for COF synthesis.[6] Typically, triazine-based COFs are formed through the cyclotrimerization of nitrile-containing monomers or by using pre-functionalized triazine cores like cyanuric chloride.[4][7]

However, the unique structure of this compound, with its bulky, hydrophobic isopropyl groups, presents an intriguing opportunity to develop COFs with tailored properties, particularly for applications in the encapsulation and delivery of hydrophobic drugs.[8][9] This guide, therefore, provides a scientifically grounded, albeit prospective, framework for utilizing this building block. We will cover:

  • Conceptual Synthesis Strategy: A proposed methodology for functionalizing this compound to render it suitable for COF synthesis.

  • Detailed Hypothetical Protocol: A step-by-step guide for the synthesis of a novel triazinane-based COF.

  • Comprehensive Characterization: Protocols for validating the structure and properties of the synthesized COF.

  • Application in Drug Delivery: A discussion on the potential of these materials as carriers for hydrophobic therapeutic agents.

Part 1: Conceptual Framework for Synthesis

The core challenge in using this compound as a COF monomer is the lack of reactive sites for polymerization. The first step, therefore, is the introduction of functional groups amenable to dynamic covalent bond formation, the cornerstone of COF synthesis.[6] A plausible approach is the functionalization of the isopropyl groups or the triazinane ring itself. A more direct and versatile strategy involves the synthesis of a triazinane derivative bearing polymerizable functionalities, such as aldehyde or amine groups.

Here, we propose a synthetic strategy based on creating a tri-functional aldehyde monomer derived from a triazinane core, which can then be co-condensed with a suitable amine linker to form an imine-linked COF. The isopropyl groups are retained to impart hydrophobicity to the final framework.

Logical Workflow for Monomer and COF Synthesis

G cluster_0 Monomer Synthesis cluster_1 COF Synthesis A Starting Material: This compound B Functionalization Reaction (e.g., Lithiation and formylation) A->B Introduce reactive sites C Purification and Characterization of Tri-aldehyde Monomer B->C Isolate pure monomer D Tri-aldehyde Monomer C->D F Solvothermal Polycondensation (Dynamic Covalent Chemistry) D->F Imine formation E Co-monomer (e.g., 1,3,5-Tris(4-aminophenyl)benzene) E->F Imine formation G Isolation and Activation of the COF F->G Remove unreacted monomers and solvent

Caption: Proposed workflow for synthesizing a triazinane-based COF.

Part 2: Experimental Protocols

Protocol 2.1: Synthesis of a Hypothetical Tri-aldehyde Monomer

This protocol is a conceptualized procedure for the synthesis of a tri-functional aldehyde monomer from this compound. The reaction aims to introduce formyl groups onto the aromatic rings of a precursor that can be synthetically linked to the triazinane core. A more feasible starting point for a tri-aldehyde monomer would be 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which can be functionalized via nucleophilic substitution.

Reaction Scheme:

2,4,6-trichloro-1,3,5-triazine + 3 eq. 4-hydroxybenzaldehyde -> 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (TPT-CHO)

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (Cyanuric chloride)

  • 4-hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (3.0 equivalents) in anhydrous DMF, add potassium carbonate (3.3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of cyanuric chloride (1.0 equivalent) in acetone dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration and wash thoroughly with deionized water and then with acetone.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tri-aldehyde monomer, 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (TPT-CHO).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2.2: Solvothermal Synthesis of a Triazinane-based COF (Hypothetical)

This protocol describes the synthesis of a hypothetical COF (designated as TPT-TAPB-COF) from the tri-aldehyde monomer (TPT-CHO) and 1,3,5-tris(4-aminophenyl)benzene (TAPB). The isopropyl groups from the conceptual this compound are conceptually carried over into the properties of the final COF.

Materials:

  • 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde (TPT-CHO)

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,4-Dioxane

  • Mesitylene

  • 6M Aqueous acetic acid

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add TPT-CHO (e.g., 0.1 mmol) and TAPB (0.067 mmol).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v, e.g., 1.0 mL).

  • Add aqueous acetic acid (6M, e.g., 0.1 mL) as a catalyst.

  • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, collect the precipitated solid by filtration.

  • Wash the solid with anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

  • Activate the COF by solvent exchange with acetone, followed by heating at 150 °C under vacuum for 12 hours.

Part 3: Comprehensive Characterization Protocols

Thorough characterization is essential to confirm the successful synthesis of the COF and to determine its properties.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-ray Diffraction (PXRD) To determine the crystallinity and long-range order of the COF.A diffraction pattern with distinct peaks corresponding to a specific crystal lattice, confirming the ordered structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the formation of imine linkages and the disappearance of starting functional groups.Appearance of a C=N stretching band (around 1620 cm⁻¹) and disappearance of N-H (from amine) and C=O (from aldehyde) stretching bands.
Solid-State ¹³C NMR Spectroscopy To probe the local chemical environment of carbon atoms in the polymer network.A peak corresponding to the imine carbon (around 159 ppm) and signals consistent with the proposed COF structure.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the COF.High thermal stability, with minimal weight loss up to 300-400 °C under an inert atmosphere.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the surface area and porosity of the COF.A type I or type IV isotherm, indicating a porous material with a high Brunauer-Emmett-Teller (BET) surface area.

Part 4: Application in Drug Delivery

The presence of isopropyl groups in the conceptual this compound-derived COF would likely result in a hydrophobic internal pore environment. This feature is highly advantageous for the loading and delivery of hydrophobic drugs, which often suffer from poor aqueous solubility and bioavailability.[8][9]

Workflow for Drug Loading and Release Studies

G A Activated Hydrophobic COF C Stirring at Room Temperature (24-48 hours) A->C B Hydrophobic Drug Solution (e.g., Curcumin in THF) B->C D Centrifugation and Washing C->D Encapsulation E Drug-Loaded COF D->E Isolate G Incubation with Agitation E->G F Release Medium (e.g., Phosphate-Buffered Saline with Tween 80) F->G H Quantification of Released Drug (UV-Vis or HPLC) G->H Controlled Release

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Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing 1,3,5-Triisopropyl-1,3,5-triazinane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-Triisopropyl-1,3,5-triazinane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The synthesis, which involves the condensation of isopropylamine with formaldehyde, is a foundational reaction for creating saturated heterocyclic structures. While seemingly straightforward, achieving high yields and purity requires careful control over reaction parameters. This document provides a structured approach to identifying and resolving issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Issue 1: Low or Non-existent Product Yield

  • Question: My reaction has resulted in a very low yield of this compound, or in some cases, no desired product at all. What are the likely causes?

  • Answer: A low or zero yield is a common but solvable issue that typically points to problems with reagents, stoichiometry, or reaction conditions.

    • Causality 1: Incorrect Stoichiometry: The synthesis is a cyclocondensation reaction where three molecules of isopropylamine react with three molecules of formaldehyde.[1] An incorrect molar ratio is a primary reason for low yield. An excess of either reactant can lead to the formation of linear oligomers or leave starting material unreacted, complicating purification and reducing the yield of the desired cyclic trimer.

    • Solution: Ensure a precise 1:1 molar ratio of isopropylamine to formaldehyde is used.[2] Carefully calculate the molar equivalents, especially when using aqueous formaldehyde solutions (formalin), accounting for the stated concentration (typically 37% by weight).

    • Causality 2: Inadequate Temperature Control: The reaction between amines and formaldehyde is often exothermic. An uncontrolled temperature increase can promote side reactions, such as the formation of polymeric byproducts or, in extreme cases, the Cannizzaro reaction of formaldehyde.[1] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

    • Solution: The reaction should be initiated at a low temperature (0–5 °C) by placing the reaction vessel in an ice-water bath.[2][3] The formaldehyde solution should be added slowly (dropwise) to the isopropylamine solution to manage the exotherm. After the addition is complete, the reaction can be allowed to warm to room temperature and stirred for a designated period (e.g., 24 hours) to ensure completion.[2]

    • Causality 3: Poor Reagent Quality: Formaldehyde solutions can degrade over time, leading to the formation of solid paraformaldehyde or oxidation to formic acid. Using such degraded reagents will significantly inhibit the reaction.

    • Solution: Use fresh, high-quality reagents. If using a formaldehyde solution, ensure there is no visible precipitate (paraformaldehyde). If a precipitate is present, the solution can sometimes be gently warmed to redissolve it, but using a fresh bottle is preferable.

Issue 2: Formation of Impurities and Side Products

  • Question: My analysis (NMR, GC-MS) shows the presence of significant impurities alongside my desired product. What are these and how can I prevent them?

  • Answer: The primary impurities are typically unreacted starting materials, linear oligomers, or other condensation products. Their formation is highly dependent on the reaction conditions.

    • Causality 1: Incomplete Cyclization: The reaction proceeds through the formation of an imine intermediate (a Schiff base), which then trimerizes.[1][4] If the cyclization is incomplete, linear oligomers or polymers will be present in the reaction mixture. This can be caused by improper stoichiometry or insufficient reaction time.

    • Solution: Adhere strictly to the 1:1 molar ratio and allow for sufficient reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to determine the point of maximum product formation before initiating workup.[4]

    • Causality 2: Presence of Water: Water is a byproduct of the condensation reaction.[4] Its presence during the reaction is expected, but it must be efficiently removed during the workup. Residual water can complicate purification and affect the stability of the final product.

    • Solution: After the reaction is complete, perform an extraction using a suitable organic solvent (e.g., methylene chloride).[2] The organic layer should then be dried thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate before solvent evaporation.

Issue 3: Challenges in Product Isolation and Purification

  • Question: I'm having difficulty isolating a pure sample of this compound after the reaction workup. What purification strategies are most effective?

  • Answer: Isolation challenges often stem from the physical properties of the product and the nature of the impurities.

    • Causality: this compound may be a low-melting solid or an oil, making crystallization difficult. The presence of viscous polymeric side products can also interfere with standard purification methods.

    • Solution:

      • Extraction and Drying: As mentioned, a thorough aqueous workup followed by extraction and drying is the critical first step.[2]

      • Vacuum Distillation: For products that are liquid at room temperature, vacuum distillation can be an effective method to separate the desired triazinane from non-volatile polymers and salts.

      • Column Chromatography: If distillation is not feasible, column chromatography on silica gel can be used. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective. The progress of separation can be monitored by TLC.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental reaction mechanism for this synthesis?

    • A1: The synthesis proceeds via a two-stage mechanism. First, the primary amine (isopropylamine) undergoes a nucleophilic addition to the carbonyl carbon of formaldehyde, followed by dehydration to form a reactive N-isopropylmethanimine (Schiff base) intermediate. Three of these imine molecules then undergo a [2+2+2] cyclization to form the stable six-membered 1,3,5-triazinane ring.[1][5]

  • Q2: What is the optimal solvent for this reaction?

    • A2: This reaction is often successfully performed using water as the solvent, especially when starting with aqueous formaldehyde (formalin).[2] Other solvents like tetrahydrofuran (THF) have also been reported to be effective.[2] The choice of solvent can influence reaction rate and ease of workup. Using water is a greener approach, though it necessitates a robust extraction step.[6]

  • Q3: How can I effectively monitor the reaction's progress?

    • A3: Several techniques can be employed. Thin Layer Chromatography (TLC) is a simple and rapid method to qualitatively observe the consumption of starting materials and the appearance of the product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy of aliquots taken from the reaction mixture can provide a clearer picture of the reaction kinetics and product formation.[4]

  • Q4: What are the primary safety considerations for this synthesis?

    • A4: Both formaldehyde and isopropylamine are hazardous. Formaldehyde is toxic, a potential carcinogen, and an irritant. Isopropylamine is flammable and corrosive. All manipulations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Data Summary and Recommended Parameters

The following table summarizes the key quantitative parameters for optimizing the synthesis of this compound.

ParameterRecommended Value / ConditionRationale & Citation
Molar Ratio (Isopropylamine:Formaldehyde) 1:1Ensures complete reaction and minimizes oligomeric side products.[1][2]
Initial Temperature 0–5 °CTo control the initial exotherm of the reaction.[2][3]
Reaction Temperature Room TemperatureAllows the reaction to proceed to completion after initial cooling.[2]
Solvent Water, Tetrahydrofuran (THF)Common solvents that facilitate the reaction.[2]
Reaction Time 12–24 hoursTypically sufficient for the reaction to complete; should be monitored.[2]
Monitoring Technique TLC, GC-MS, NMRTo track reactant consumption and product formation.[4]

Experimental Protocol: Synthesis of this compound

This protocol provides a generalized, step-by-step methodology based on established procedures for the condensation of primary amines with formaldehyde.[2]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve isopropylamine (3.0 eq) in the chosen solvent (e.g., water or THF).

  • Reaction Setup: Place the flask in an ice-water bath and allow the solution to cool to 0–5 °C with stirring.

  • Reactant Addition: Slowly add an aqueous solution of formaldehyde (37%, 3.0 eq) dropwise to the cooled amine solution over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 24 hours.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. If the solvent is water-miscible (like THF), add water and an immiscible organic solvent like methylene chloride. Extract the aqueous layer with methylene chloride (3x volume).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product (oil or solid) by vacuum distillation or column chromatography on silica gel.

  • Characterization: Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.[7][8]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis from preparation to final characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Isopropylamine & Formaldehyde Solutions cool Cool Amine Solution (0-5 °C) reagents->cool add Slow Addition of Formaldehyde cool->add react Stir at Room Temp (24h) add->react monitor Monitor Progress (TLC/GC-MS) react->monitor extract Aqueous Workup & Extraction monitor->extract dry Dry Organic Layer extract->dry evap Solvent Evaporation dry->evap purify Purify by Distillation or Chromatography evap->purify char Characterization (NMR, MS, IR) purify->char ReactionMechanism A 3 x Isopropylamine C [Imine Intermediate] 3 x (CH3)2CH-N=CH2 A->C + B 3 x Formaldehyde B->C D 1,3,5-Triisopropyl- 1,3,5-triazinane C->D Cyclotrimerization

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Identifying and minimizing side products in 1,3,5-triazinane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,3,5-Triazinanes

A Guide to Identifying and Minimizing Side Products

As a Senior Application Scientist, I've frequently guided researchers through the nuances of heterocyclic synthesis. The formation of 1,3,5-triazinanes (also known as hexahydro-1,3,5-triazines), while conceptually straightforward, is a classic example of a reaction where subtle variations in conditions can lead to a complex mixture of products. This guide is designed to provide you with the mechanistic understanding and practical troubleshooting strategies required to master this synthesis, ensuring high yields and purity for your target compounds.

The core of this synthesis involves the acid-catalyzed cyclocondensation of a primary amine with formaldehyde.[1] While the reaction appears to be a simple 3:3 condensation, it is a stepwise process involving multiple equilibria. Understanding and controlling these equilibria is the key to minimizing side product formation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common and problematic side products in 1,3,5-triazinane synthesis?

The primary side products are typically linear oligomers or other cyclic structures that arise from incomplete or alternative condensation pathways. The most frequently encountered byproduct is the open-chain N,N',N''-trisubstituted dimethylenetriamine.[2] This occurs when the final ring-closing step to form the triazinane is slow or disfavored. In syntheses involving N-alkylethylenediamines, the formation of bis(3-alkyl-imidazolidin-1-yl)methanes can be a significant competing reaction.[3][4] Uncontrolled reactions, particularly with excess formaldehyde, can also lead to the formation of intractable polymeric materials.

Q2: How does the stoichiometry of amine to formaldehyde influence side product formation?

Stoichiometry is the single most critical parameter. The reaction proceeds through the formation of methylenediamine and dimethylenetriamine intermediates.[2] A precise 1:1 molar ratio of amine functional groups to formaldehyde is theoretically required for the cyclic trimer. Deviations can significantly alter the product distribution:

  • Excess Formaldehyde: Pushes the equilibrium towards the formation of linear oligomers and polymers. The system becomes saturated with methylene bridges before efficient cyclization can occur.

  • Excess Amine: Can lead to incomplete reaction, leaving unreacted starting material and potentially favoring the formation of simpler intermediates that do not proceed to the triazinane.

Q3: What is the role of the catalyst and how does it affect the reaction?

An acid catalyst is typically used to protonate the carbonyl oxygen of formaldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[1] The choice and amount of catalyst are critical:

  • No Catalyst: The reaction can be extremely slow, especially with electron-deficient amines.

  • Strong Acids/High Concentration: While accelerating the reaction, harsh acidic conditions can promote the degradation of the triazinane ring or lead to unwanted side reactions.

  • Mild Acid (e.g., formic acid): Often provides the best balance, promoting the desired condensation without causing significant product degradation.[2]

Q4: How does the structure of the starting amine affect the synthesis?

The amine's structure dictates its nucleophilicity and steric profile, which directly impacts reaction rate and product stability.

  • Alkylamines: Generally reactive and readily form triazinanes.[3]

  • Arylamines: Less nucleophilic than alkylamines and may require more forcing conditions or a stronger catalytic system to achieve good conversion.[1]

  • Steric Hindrance: Bulky substituents on the amine can disfavor the formation of the sterically congested triazinane ring, potentially leading to lower yields or favoring open-chain structures.

Section 2: Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Probable Cause(s) Suggested Solutions & Scientific Rationale
Low or No Yield of the Desired 1,3,5-Triazinane 1. Incorrect Stoichiometry: The amine-to-formaldehyde ratio is not precisely 1:1. 2. Reaction Reversibility: The reaction is an equilibrium, and water, a byproduct, can drive the reverse reaction (hydrolysis). 3. Insufficient Amine Reactivity: The amine is too electron-poor (e.g., 4-nitrophenylamine) to react under the chosen conditions.[1]1. Verify Stoichiometry: Accurately measure reactants. For aqueous formaldehyde (formalin), ensure its concentration is known. A slight excess of amine can sometimes be used to ensure all formaldehyde is consumed, but this must be optimized. 2. Remove Water: For solvent-based reactions, use a Dean-Stark apparatus if the solvent forms an azeotrope with water. Alternatively, adding a drying agent like anhydrous sodium sulfate can be effective.[3] 3. Optimize Catalysis: Introduce a mild acid catalyst like formic acid or a Lewis acid to increase the electrophilicity of formaldehyde.[1][2]
NMR/Mass Spec shows a mixture of products, including linear oligomers. 1. Incorrect Reagent Addition: Adding the amine to a large excess of formaldehyde favors the formation of methylene-linked chains over cyclization. 2. High Local Concentration: Rapid addition of reagents can create "hot spots" of high formaldehyde concentration.1. Control Addition Sequence: Slowly add the formaldehyde solution to the stirred solution of the amine.[3] This maintains a low instantaneous concentration of formaldehyde, promoting the stepwise reaction that leads to cyclization. 2. Improve Mixing & Dilution: Ensure vigorous stirring and consider running the reaction at a lower concentration to reduce the probability of intermolecular chain extension reactions.
Formation of an insoluble, polymeric substance. 1. Excess Formaldehyde: A significant excess of formaldehyde will invariably lead to extensive cross-linking and polymerization. 2. High Temperature: Excessive heat can accelerate uncontrolled polymerization pathways, especially with highly reactive amines.1. Re-check Stoichiometry: This is the most common cause. Ensure the formaldehyde source has been accurately assayed. 2. Temperature Control: Run the reaction at a lower temperature (e.g., starting in an ice bath) and allow it to warm slowly.[3] This provides kinetic control over the reaction, favoring the thermodynamically stable cyclic trimer.
Product is unstable and decomposes during workup or purification. 1. Hydrolysis: The triazinane ring is susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[5] 2. Thermal Degradation: Some triazinanes can revert to their starting materials or rearrange at elevated temperatures.1. Neutral Workup: Neutralize the reaction mixture before extraction. Use anhydrous solvents for extraction and drying (e.g., MgSO₄ or Na₂SO₄). Avoid aqueous washes if possible. 2. Avoid High Heat: Concentrate the product solution under reduced pressure without excessive heating (rotary evaporator with a room temperature water bath). For purification, consider methods that do not require heat, such as recrystallization from a suitable solvent system at low temperatures or column chromatography with a non-protic eluent.

Section 3: Visualizing the Chemistry

Understanding the reaction pathways is crucial for troubleshooting. The following diagrams illustrate the core mechanism and potential pitfalls.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Stepwise Addition cluster_2 Step 3: Cyclization A 3 R-NH₂ + 3 CH₂O B 3 R-N=CH₂ (Iminium Ion) A->B H⁺ Catalyst -3 H₂O C R-N=CH₂ + R-NH₂ B->C D R-NH-CH₂-NH-R C->D E Dimer + R-N=CH₂ F Linear Trimer Intermediate E->F G Linear Trimer Intermediate F->G H 1,3,5-Triazinane Product G->H Intramolecular Ring Closure

Caption: Core reaction mechanism for 1,3,5-triazinane synthesis.

G cluster_main Troubleshooting Workflow Start Reaction Mixture Analysis (NMR, LC-MS) LowYield Observation: Low Yield of Triazinane Start->LowYield Mixture Observation: Complex Mixture Start->Mixture Polymer Observation: Insoluble Polymer Start->Polymer CheckStoich Verify Stoichiometry (Amine:CH₂O = 1:1) LowYield->CheckStoich Cause? CheckCatalyst Optimize Catalyst (Type and Amount) LowYield->CheckCatalyst Cause? Mixture->CheckStoich CheckAddition Control Reagent Addition (Slow CH₂O addition) Mixture->CheckAddition Cause? Polymer->CheckStoich CheckTemp Control Temperature (e.g., use ice bath) Polymer->CheckTemp Cause?

Caption: Troubleshooting workflow for common issues in triazinane synthesis.

Section 4: Key Experimental Protocols

Protocol 1: General Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

This protocol is adapted from established literature procedures and serves as a reliable starting point for the synthesis of N-substituted triazinanes.[3]

  • Reagents & Equipment:

    • Benzylamine (10.0 mL, 89.8 mmol)

    • Aqueous Formaldehyde (37% w/w, 7.4 mL, 98.8 mmol)

    • Tetrahydrofuran (THF), 25 mL

    • Distilled Water, 50 mL

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve benzylamine in distilled water and THF.

    • Place the flask in a water-ice bath and begin stirring.

    • Slowly add the aqueous formaldehyde dropwise to the stirred solution over 15-20 minutes.

      • Scientist's Note: This slow addition is critical to prevent a buildup of formaldehyde concentration, which can lead to the formation of linear oligomers.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Extract the resulting residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent to yield the crude product.

  • Purification & Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. For 1,3,5-tribenzyl-1,3,5-triazinane, expected ¹H NMR signals include aromatic protons (~7.45–7.25 ppm), benzylic methylene protons (-CH₂-Ph, ~3.76 ppm), and ring methylene protons (N-CH₂-N, ~3.52 ppm).[3]

Section 5: References

  • A. R. Katritzky, et al. (2003). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. Molecules, 8(12), 923-933. [Link]

  • MDPI (2003). Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. Molecules.[Link]

  • Wikipedia. Aza-Cope rearrangement. [Link]

  • A. F. Peña, et al. (2023). Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes. Organics, 4(2), 297-312. [Link]

  • ResearchGate (2023). Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes. [Link]

Sources

Techniques for the purification of 1,3,5-Triisopropyl-1,3,5-triazinane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3,5-Triisopropyl-1,3,5-triazinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound from reaction mixtures. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield.

Introduction to Purification Challenges

This compound is a symmetrically substituted hexahydro-1,3,5-triazine, typically synthesized via the condensation of isobutyraldehyde and isopropylamine. While the synthesis appears straightforward, the purification of the final product can be challenging due to the basic nature of the triazinane ring and the potential for various impurities. This guide will walk you through the common issues and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The primary impurities often stem from the starting materials and reaction intermediates. These can include:

  • Unreacted Isobutyraldehyde and Isopropylamine: Incomplete reaction can leave residual starting materials.

  • Aldol Condensation Byproducts: Isobutyraldehyde can undergo self-condensation in the presence of a base, leading to the formation of α,β-unsaturated aldehydes and other related oligomers.[1]

  • Linear Aminal Intermediates: Incomplete cyclization can result in the presence of linear aminal or hemiaminal species.

  • Water: As a byproduct of the condensation reaction, water can be present and may contribute to the hydrolysis of the triazinane ring under certain conditions.

Q2: My purified this compound appears oily and has a low melting point. What could be the cause?

A2: An oily appearance and a depressed melting point are classic indicators of impurities. The most likely culprits are residual starting materials or aldol condensation byproducts, which can act as a solvent for the solid product. High-vacuum distillation can be an effective preliminary step to remove volatile impurities like isobutyraldehyde.[2] For non-volatile impurities, chromatographic purification or recrystallization is recommended.

Q3: I am observing my product degrading during purification. What are the likely reasons and how can I prevent it?

A3: Hexahydro-1,3,5-triazines are susceptible to hydrolysis, particularly under acidic conditions, which can cleave the triazinane ring to regenerate the corresponding aldehyde and amine. To prevent degradation:

  • Avoid Acidic Conditions: Ensure all workup and purification steps are performed under neutral or slightly basic conditions. If an acidic wash is necessary to remove basic impurities, it should be done quickly and at low temperatures, followed immediately by neutralization.

  • Use Dry Solvents: The presence of water can facilitate hydrolysis. Use anhydrous solvents for extraction and chromatography.

  • Work at Lower Temperatures: Elevated temperatures can accelerate degradation. Perform purifications at or below room temperature whenever possible.

Q4: How can I effectively monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is a rapid and effective tool. For visualizing the non-UV active this compound, staining with potassium permanganate is recommended. The product should appear as a distinct spot, while impurities may show up as separate spots with different Rf values. For quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[3][4]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System Perform a thorough TLC analysis with a range of solvent systems to find the optimal mobile phase for separation. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether).[5]
Streaking of the Compound on Silica Gel The basic nature of the triazinane can cause it to interact strongly with the acidic silica gel, leading to streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the mobile phase.[6][7]
Column Overloading The amount of crude material loaded onto the column should not exceed 1-2% of the mass of the stationary phase for optimal separation. If you need to purify a large amount of material, use a larger column.
Compound Irreversibly Adsorbed on Silica If the compound does not elute even with a highly polar solvent system, it may be decomposing on the acidic silica gel. In this case, switch to a more inert stationary phase like neutral alumina or consider reversed-phase chromatography.[6]
Issue 2: Difficulty with Recrystallization
Potential Cause Recommended Solution
"Oiling Out" of the Product This occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to the solution being too concentrated or cooling too quickly. Try adding more hot solvent to dissolve the oil and then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[8][9][10][11]
No Crystal Formation Upon Cooling The solution may not be saturated. Evaporate some of the solvent to increase the concentration of the product and then try cooling again. Seeding the solution with a small crystal of the pure product can also initiate crystallization.[9]
Poor Purity After Recrystallization The chosen solvent may not be ideal for rejecting impurities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.[9][12] Experiment with different solvents or solvent mixtures. A common and effective solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (e.g., acetone, ethyl acetate) and an anti-solvent in which it is insoluble (e.g., hexane, water).[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for the purification of this compound using flash chromatography.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) with the addition of 0.5% triethylamine to prevent streaking.

2. Column Packing:

  • Select a flash chromatography column of an appropriate size.
  • Pack the column with silica gel (230-400 mesh) as a slurry in the mobile phase.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
  • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[13]

4. Elution and Fraction Collection:

  • Apply the mobile phase to the column and maintain a constant flow rate using positive pressure.[14]
  • Collect fractions and monitor their composition by TLC.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
  • Heat the test tube and observe the solubility. The compound should be soluble in the hot solvent.
  • Allow the solution to cool to room temperature and then in an ice bath. Pure crystals should form.
  • Good candidate solvents to test include hexane, heptane, ethanol, or mixtures like hexane/ethyl acetate.[8]

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.
  • Perform a hot filtration to remove any insoluble impurities or the activated charcoal.
  • Allow the filtrate to cool slowly to room temperature.
  • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

3. Crystal Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification Workflow Decision Tree

PurificationWorkflow start Crude this compound tlc TLC Analysis (stain with KMnO4) start->tlc decision1 Are impurities significantly different in polarity? tlc->decision1 chromatography Flash Column Chromatography decision1->chromatography Yes decision2 Is the product a solid at room temperature? decision1->decision2 No end Pure Product chromatography->end recrystallization Recrystallization recrystallization->end decision2->chromatography No (oily) decision2->recrystallization Yes

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Flash Chromatography

ChromatographyTroubleshooting start Poor Separation in Flash Chromatography streaking Streaking of Compound? start->streaking add_tea Add Triethylamine (0.5-1%) to Mobile Phase streaking->add_tea Yes no_elution Compound Not Eluting? streaking->no_elution No add_tea->no_elution increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes switch_phase Switch to Alumina or Reversed-Phase increase_polarity->switch_phase Still no elution

Caption: Troubleshooting guide for flash chromatography issues.

References

  • ResearchGate. (n.d.). Scheme 2. Dissociation scheme for the fragmentation of 1,3,5-triazinide. Retrieved January 22, 2026, from [Link]

  • Google Patents. (1979). US4159253A - 1,3,5-S-Hexahydrotrisubstituted triazines and hydrocarbon metal-working fluids containing same.
  • SOP: FLASH CHROMATOGRAPHY. (n.d.).
  • SpectraBase. (n.d.). 1,3,5-Triazine - Optional[MS (GC)] - Spectrum. Retrieved January 22, 2026, from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved January 22, 2026, from [Link]

  • Kaye, P. T., & Mphahlele, M. J. (2000).
  • ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved January 22, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved January 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 22, 2026, from [Link]

  • National Toxicology Program. (1999). TR-472: Isobutyraldehyde (CASRN 78-84-2) in F344/N Rats and B6C3F1Mice (Inhalation Studies). Retrieved January 22, 2026, from [Link]

  • MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved January 22, 2026, from [Link]

  • A university repository. (n.d.).
  • PMC. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Retrieved January 22, 2026, from [Link]

  • Whited, G. M., & Hobbs, G. (2008). General methods for flash chromatography using disposable columns.
  • Wikipedia. (n.d.). 1,3,5-Triazine. Retrieved January 22, 2026, from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,3,5-triazine derivatives. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]

  • A university resource. (n.d.). Tables For Organic Structure Analysis.
  • SpectraBase. (n.d.). 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, April). N,N′,N″-Trisubstituted hexahydro-1,3,5-triazine-based synthesis of mono- and diphosphorus-containing amino acids. Retrieved January 22, 2026, from [Link]

  • YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved January 22, 2026, from [Link]

  • Scribd. (n.d.). Chemists' Guide to Aldol Condensation. Retrieved January 22, 2026, from [Link]

  • PubMed. (2013, April 15). Validation of a novel extraction method for studying hexahydro-1,3,5-trinitro-1,3,5 triazine (RDX) biodegradation by ruminal microbiota. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Isobutyraldehyde. Retrieved January 22, 2026, from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved January 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). 1,3,5-Triazine. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Condensation of isobutyraldehyde to obtain 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate (C12 hydroxyester). Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). Isobutyraldehyde. Retrieved January 22, 2026, from [Link]

Sources

Strategies to improve the long-term stability and storage of 1,3,5-Triisopropyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1,3,5-Triisopropyl-1,3,5-triazinane (CAS No. 10556-98-6). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this versatile heterocyclic compound. Here, we address common challenges and questions regarding its storage, handling, and troubleshooting of potential degradation.

Introduction to this compound

This compound, a substituted hexahydro-1,3,5-triazine, is a valuable building block in various research and development applications, including catalysis and medicinal chemistry.[1][2] Its structure, a six-membered ring with alternating nitrogen and carbon atoms, with isopropyl groups on each nitrogen, imparts specific chemical properties. However, this structure is also susceptible to particular degradation pathways, primarily hydrolysis and, to a lesser extent, thermal decomposition. Understanding these vulnerabilities is critical for maintaining the compound's purity and ensuring experimental reproducibility.

Part 1: Frequently Asked Questions (FAQs) on Storage and Stability

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum long-term stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place, ideally at temperatures between 2-8°C. For long-term storage, temperatures as low as -20°C are recommended. Avoid frequent freeze-thaw cycles. General guidelines for amine storage suggest keeping temperatures below 30°C to minimize volatility and maintain stability.[3]

  • Atmosphere: This compound is sensitive to moisture and atmospheric carbon dioxide. It should be stored under an inert atmosphere, such as argon or dry nitrogen.[4] Use of a well-sealed container, like those with Sure/Seal™ caps, is highly recommended for storing and dispensing the reagent without exposure to the atmosphere.[2][5]

  • Light: Protect from light by using an amber or opaque container.[4]

  • Container: Use chemically resistant glass or high-density polyethylene (HDPE) containers.[3] Ensure the container seal is airtight.

Q2: My this compound has developed a slight amine-like odor. Is it still usable?

A2: A faint amine-like odor may indicate partial degradation. The primary degradation pathway, especially in the presence of moisture, is hydrolysis, which cleaves the triazinane ring to yield isopropylamine and isobutyraldehyde. Isopropylamine is a volatile amine with a characteristic odor. While minor degradation may not significantly impact all applications, it is crucial to re-analyze the purity of the compound before use, for example, by NMR spectroscopy or GC-MS.

Q3: Can I store this compound in a solution?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. Protic solvents, especially in the presence of trace acids, can facilitate hydrolysis. If a stock solution is necessary, use a dry, aprotic solvent (e.g., anhydrous toluene or THF), prepare it fresh, and store it under an inert atmosphere at low temperature. The stability in solution should be monitored regularly.

Q4: What are the primary degradation products I should be aware of?

A4: The two main degradation pathways are hydrolysis and thermal decomposition.

  • Hydrolysis: This is the most common degradation pathway, especially in the presence of acid or moisture. The triazinane ring breaks down into its constituent building blocks: isopropylamine and isobutyraldehyde. This is analogous to the hydrolysis of other hexahydro-1,3,5-triazines.[6]

  • Thermal Decomposition: While specific data for this compound is limited, related triazine derivatives can decompose at elevated temperatures.[7][8] Decomposition products could be complex, but would likely involve fragmentation of the isopropyl groups and the triazine ring.

Q5: How can I check the purity of my this compound?

A5: Several analytical methods can be used to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities. The presence of signals corresponding to isopropylamine and isobutyraldehyde would indicate hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for detecting volatile impurities like the degradation products mentioned above.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment.[2]

Part 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or poor experimental results (e.g., low yield, unexpected byproducts) 1. Degradation of the reagent due to improper storage (exposure to moisture/air). 2. Contamination of the reaction system with acidic impurities.1. Verify Reagent Purity: Before use, analyze the purity of the this compound using ¹H NMR or GC-MS. Compare the spectrum to a reference standard. 2. Improve Handling Technique: Use anhydrous solvents and perform reactions under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[7][9] 3. Neutralize Glassware: Ensure all glassware is free of acidic residues by washing with a base, followed by thorough rinsing with deionized water and drying in an oven.[2][5]
Appearance of new peaks in NMR or chromatography after storage 1. Hydrolysis: The compound has likely been exposed to moisture, leading to the formation of isopropylamine and isobutyraldehyde. 2. Oxidation: Although less common for this specific structure, exposure to air could lead to oxidative degradation.1. Confirm Degradation Products: Use GC-MS to identify the new peaks, comparing their mass spectra to those of isopropylamine and isobutyraldehyde. 2. Purification: If degradation is minor, consider purifying the reagent by distillation under reduced pressure. 3. Review Storage Protocol: Discard the degraded batch and review storage procedures to prevent future occurrences. Ensure the container is properly sealed and stored under an inert atmosphere.
Solid precipitate forms in the liquid reagent 1. Contamination: Introduction of a non-soluble impurity. 2. Polymerization: While not a primary concern, some triazines can undergo polymerization under certain conditions. 3. Reaction with CO₂: Reaction with atmospheric carbon dioxide could form carbamate salts, which may have limited solubility.1. Analyze the Precipitate: If possible, isolate and analyze the solid by IR spectroscopy or other suitable methods. 2. Filter the Reagent: Under inert atmosphere, filter the liquid to remove the solid before use. Re-analyze the filtrate for purity. 3. Improve Inert Atmosphere Technique: Enhance purging of the container with inert gas before and after each use to minimize exposure to air and CO₂.
Discoloration of the reagent (e.g., yellowing) 1. Minor Oxidation or reaction with impurities. 1. Assess Purity: A slight color change may not always indicate significant degradation. Check the purity by NMR or GC-MS. 2. Purification: If purity is compromised, consider purification.

Part 3: Experimental Protocols and Visual Guides

Protocol 1: Routine Purity Assessment by ¹H NMR

This protocol provides a standardized method for checking the purity of this compound and detecting hydrolytic degradation.

Objective: To quantify the purity of this compound and identify the presence of isopropylamine and isobutyraldehyde.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃), anhydrous

  • NMR tubes

  • Glass syringe and needle

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Under an inert atmosphere, carefully withdraw ~10-20 mg of the this compound sample using a clean, dry syringe.

  • Dissolve the sample in approximately 0.6 mL of anhydrous CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube and cap it securely.

  • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Look for the characteristic signals of the main compound. The spectrum should show a doublet for the methyl protons of the isopropyl group and a septet for the methine proton, along with signals for the methylene protons of the triazinane ring.

    • Isobutyraldehyde Impurity: Identify the characteristic aldehyde proton signal (singlet, ~9.6 ppm) and the doublet for the methyl groups (~1.1 ppm).

    • Isopropylamine Impurity: Look for signals corresponding to the amine protons (a broad singlet, variable chemical shift) and the isopropyl group.

  • Integrate the peaks corresponding to the main compound and the impurities to estimate the level of degradation.

Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathway and the recommended handling workflow.

Hydrolysis_Pathway Triazinane This compound Products Degradation Products Triazinane->Products Hydrolysis H2O H₂O / H⁺ Isobutyraldehyde Isobutyraldehyde Products->Isobutyraldehyde Isopropylamine Isopropylamine Products->Isopropylamine Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_verification Verification Storage Store at 2-8°C under Inert Atmosphere (Ar/N₂) Glovebox Transfer in Glovebox or via Schlenk Line Storage->Glovebox Dispense Use Dry Syringe/ Cannula for Dispensing Glovebox->Dispense Seal Reseal and Purge Container Immediately Dispense->Seal Purity_Check Perform Purity Check (e.g., ¹H NMR) Before Use Seal->Purity_Check

Caption: Recommended workflow for storing and handling the reagent.

References

  • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. [Link]

  • Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • PubChem. 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. (2017, January 31). How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2375–2383. (2016). [Link]

  • Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. Industrial & Engineering Chemistry Research, 40(13), 2844-2849. (2001). [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6586. (2023). [Link]

  • N,N′,N′′-Tris(β-hydroxyethyl)hexahydro-1,3,5-triazin. The MAK Collection for Occupational Health and Safety. (2023). [Link]

  • Biodegradation of hexahydro-1,3,5-trinitro-1,3,5-triazine. Applied and Environmental Microbiology, 42(5), 817-823. (1981). [Link]

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Technical Support Center: Synthesis of 1,3,5-Triazinanes - The Critical Role of Reaction Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-triazinane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of 1,3,5-triazinane synthesis, with a specific focus on the profound influence of reaction temperature. As a self-validating system, the protocols and troubleshooting advice herein are grounded in established chemical principles to ensure reproducibility and success in your synthetic endeavors.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of 1,3,5-triazinanes that are directly linked to reaction temperature.

Issue 1: Low or No Yield of the Desired 1,3,5-Triazinane Product

Question: My reaction has resulted in a low yield of the target 1,3,5-triazinane. What are the likely temperature-related causes and how can I rectify this?

Answer: A low yield is a common issue and can often be traced back to suboptimal temperature control. The formation of the 1,3,5-triazinane ring is a delicate equilibrium, and temperature plays a pivotal role.

  • Causality: The synthesis of 1,3,5-triazinanes from amines and formaldehyde is a condensation reaction that proceeds through the formation of unstable imine intermediates, which then cyclize.[1] This process is reversible, and an inappropriate temperature can either prevent the reaction from proceeding efficiently or promote the decomposition of the product.

  • Troubleshooting Steps:

    • Verify Temperature Range: For many syntheses involving primary amines and formaldehyde, the reaction is conducted under mild conditions, often starting at low temperatures (e.g., 0-5 °C) and gradually warming to room temperature.[2] Reactions performed at excessively high temperatures can lead to the formation of side products or decomposition. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

    • Consider Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the fastest-formed product, which may not be the most stable 1,3,5-triazinane.[3][4] At higher temperatures, the reaction shifts to thermodynamic control, favoring the most stable product. If you are isolating an undesired isomer or side product, adjusting the temperature may shift the equilibrium towards your target molecule.

    • Stepwise Temperature Gradient (for substituted triazines): When synthesizing substituted 1,3,5-triazines from cyanuric chloride, a stepwise increase in temperature is crucial for selective substitution. The first chlorine atom is typically substituted at 0 °C, the second at room temperature, and the third at elevated temperatures (often the boiling point of the solvent).[5][6] Failure to adhere to this temperature gradient can lead to a mixture of mono-, di-, and tri-substituted products, thereby reducing the yield of your desired compound.

Issue 2: Formation of Insoluble Byproducts or Polymeric Material

Question: My reaction has produced a significant amount of insoluble material, making purification difficult and reducing my yield. How is temperature contributing to this problem?

Answer: The formation of insoluble materials is often indicative of polymerization or the precipitation of unwanted side products, both of which can be highly dependent on the reaction temperature.

  • Causality: The reaction between amines and formaldehyde can lead to the formation of polymers, such as poly(hexahydrotriazine)s, especially at higher temperatures.[7][8] These polymers are often insoluble and can be difficult to separate from the desired 1,3,5-triazinane.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: As a first step, reducing the overall reaction temperature can significantly decrease the rate of polymerization. Running the reaction at or below room temperature is often sufficient to favor the formation of the cyclic trimer over the polymer.

    • Control the Rate of Addition: Adding the formaldehyde solution slowly to the amine solution at a low temperature can help to maintain a low concentration of the reactive intermediates, thereby minimizing polymerization.

    • Solvent Selection: The choice of solvent can influence the solubility of both the desired product and any byproducts. Ensure that your chosen solvent is appropriate for the reaction scale and temperature. In some cases, a solvent in which the desired product is sparingly soluble at the reaction temperature can be advantageous, as it may precipitate out in a pure form, leaving polymeric byproducts in solution.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the influence of temperature on 1,3,5-triazinane synthesis.

Q1: What is the general mechanism for the formation of 1,3,5-triazinanes from amines and formaldehyde, and how does temperature influence each step?

A1: The formation of 1,3,5-triazinanes from primary amines and formaldehyde is a condensation reaction that proceeds in a stepwise manner. Temperature influences the rate and equilibrium of each step.

G Amine Amine Hemiaminal Hemiaminal Amine->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Imine Imine Hemiaminal->Imine - H2O Hemiaminal_ref Hemiaminal 1,3,5-Triazinane 1,3,5-Triazinane Imine->1,3,5-Triazinane 3x Imine_ref Imine

Caption: General reaction mechanism for 1,3,5-triazinane synthesis.

  • Step 1: Nucleophilic Addition: The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This step is generally fast and reversible. Lower temperatures can favor the formation of the hemiaminal by reducing the rate of the reverse reaction.

  • Step 2: Dehydration: The hemiaminal intermediate then dehydrates to form a reactive imine (Schiff base). This step is often the rate-determining step and is acid- or base-catalyzed. Higher temperatures can accelerate this dehydration step.

  • Step 3: Cyclotrimerization: Three molecules of the imine intermediate undergo a cyclotrimerization reaction to form the stable 1,3,5-triazinane ring. This step is also influenced by temperature, with moderate temperatures generally favoring the formation of the cyclic trimer.

Q2: How does the substituent on the amine affect the optimal reaction temperature?

A2: The electronic and steric properties of the substituent on the primary amine can significantly impact the optimal reaction temperature.

  • Electron-donating groups on the amine increase its nucleophilicity, which can accelerate the initial attack on formaldehyde. Reactions with these amines may proceed at lower temperatures.

  • Electron-withdrawing groups decrease the nucleophilicity of the amine, potentially requiring higher temperatures to drive the reaction forward.

  • Sterically hindered amines may also require higher temperatures or longer reaction times to overcome the steric hindrance and allow for the formation of the triazinane ring.

Q3: Are there modern techniques that can mitigate the challenges of temperature control in 1,3,5-triazinane synthesis?

A3: Yes, modern synthetic techniques such as microwave irradiation and sonochemistry offer significant advantages over conventional heating methods.[5]

  • Microwave-assisted synthesis: This technique uses microwave energy to rapidly and uniformly heat the reaction mixture. This can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. Microwave synthesis can be particularly effective for driving the third substitution on a triazine ring to completion.[9]

  • Sonochemistry: The use of ultrasound can also accelerate the reaction and improve yields, often at lower temperatures than conventional heating.[5]

These "green chemistry" approaches are more energy-efficient and can provide better control over the reaction conditions, leading to more reproducible results.[10]

Data Presentation

The following table summarizes the effect of temperature on the yield of a model reaction for the synthesis of a substituted 1,3,5-triazinane.

MethodTemperatureTimeYield (%)Reference
Conventional (Reflux)Reflux5-6 h69[9]
Ultrasonic IrradiationRoom Temp.30-35 min84[9]
Microwave Irradiation120-150 °C5-10 minGood to Excellent

Experimental Protocols

General Protocol for the Synthesis of a 1,3,5-Trisubstituted-1,3,5-triazinane from a Primary Amine and Formaldehyde

This protocol provides a general guideline. The optimal conditions may vary depending on the specific amine used.

Materials:

  • Primary amine

  • Formaldehyde solution (e.g., 37% in water)

  • Suitable solvent (e.g., acetonitrile, ethanol, or water)

  • Formic acid (optional, as a catalyst)[2]

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine in the chosen solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the formaldehyde solution dropwise to the stirred amine solution while maintaining the temperature between 0-5 °C.

  • If using a catalyst, add a catalytic amount of formic acid.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for the desired amount of time (this can range from a few hours to overnight, and should be monitored by TLC or other appropriate analytical techniques).

  • Upon completion of the reaction, the product may precipitate from the solution. If so, it can be collected by filtration, washed with a cold solvent, and dried.

  • If the product remains in solution, it can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized 1,3,5-triazinane should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[11][12]

References

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). MDPI. Retrieved January 21, 2026, from [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Arkat USA. Retrieved January 21, 2026, from [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (2023). Thieme Connect. Retrieved January 21, 2026, from [Link]

  • Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2019). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Novel Reaction of N,N'-Bisarylmethanediamines with Formaldehyde. Synthesis of Some New 1,3,5-Triaryl-1,3,5-hexahydrotriazines. (2002). MDPI. Retrieved January 21, 2026, from [Link]

  • Computational and Experimental Studies on the Mechanism of Formation of Poly(hexahydrotriazine)s and Poly(hemiaminal)s from the Reactions of Amines with Formaldehyde. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed. Retrieved January 21, 2026, from [Link]

  • A Concise Synthetic Method for 1,3,5-Triazinane-2,4-Dithiones. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 1,3,5-Triazine as core for the preparation of dendrons. (2020). Arkat USA. Retrieved January 21, 2026, from [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Methods for the synthesis of 1,3,5-triazine derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved January 21, 2026, from [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. (2022). MDPI. Retrieved January 21, 2026, from [Link]

  • Thermal Behavior of 1, 3, 5-Trinitroso- 1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Thermal behavior of 1,3,5-trinitroso-1,3,5-triazinane and its melt-castable mixtures with cyclic nitramines. (2015). Northwestern Polytechnical University. Retrieved January 21, 2026, from [Link]

Sources

Investigating solvent effects on the kinetics of 1,3,5-Triisopropyl-1,3,5-triazinane reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for investigating the reaction kinetics of 1,3,5-Triisopropyl-1,3,5-triazinane. This guide is designed for researchers, chemists, and drug development professionals who are exploring the influence of solvent environments on the stability and reactivity of this heterocyclic compound. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounding our advice in established kinetic principles and field-proven insights.

Section 1: Experimental Design and Setup

This section focuses on the critical decisions made before initiating a kinetic experiment, which form the foundation for reliable and reproducible data.

Question: How do I select an appropriate range of solvents for studying the kinetics of this compound reactions?

Answer: The choice of solvent is paramount as it directly influences reaction rates by stabilizing or destabilizing reactants, transition states, and products.[1][2] For a comprehensive study on the this compound system, which is susceptible to reactions like hydrolysis or decomposition, your solvent selection should span a range of properties. The goal is to correlate changes in the rate constant (k) with specific solvent parameters.

Causality Behind Solvent Selection:

  • Polarity and Dielectric Constant (ε): The triazinane ring can undergo reactions that involve the formation of charged intermediates or transition states. Polar solvents are effective at stabilizing these charged species, which can lower the activation energy and accelerate the reaction rate.[2][3] Conversely, if the reactants are more charged than the transition state, a polar solvent could slow the reaction down.[3]

  • Protic vs. Aprotic Nature: Protic solvents (e.g., water, methanol, ethanol) can participate in hydrogen bonding and may act as reagents themselves, for instance, in solvolysis or hydrolysis reactions.[3] The hydrolysis of a related compound, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, was found to be highly dependent on pH, highlighting the crucial role of protic environments.[4] Aprotic solvents (e.g., DMSO, acetonitrile, THF) do not have acidic protons and are chosen when you need to isolate the effect of polarity from that of hydrogen bonding.[3]

  • Viscosity: Highly viscous solvents can slow down reaction rates by limiting the diffusion of reactant molecules, preventing them from colliding as frequently.[1]

A recommended starting set of solvents is summarized in the table below.

SolventDielectric Constant (ε) at 20°CTypePrimary Effect to Investigate
Hexane1.88NonpolarBaseline reactivity in an inert, nonpolar environment.
Dichloromethane (DCM)9.08Polar AproticEffect of polarity without hydrogen bonding.
Tetrahydrofuran (THF)7.52Polar AproticModerate polarity, good for dissolving organic compounds.
Acetonitrile (MeCN)37.5Polar AproticHigh polarity, useful for promoting charge separation.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticVery high polarity, can significantly stabilize charged species.[5]
Methanol (MeOH)32.7Polar ProticEffects of high polarity and hydrogen bonding/solvolysis.
Water (H₂O)80.1Polar ProticMaximum polarity and protic effects; investigates hydrolysis.

Question: Which analytical technique, NMR or UV-Vis spectroscopy, is better for monitoring the reaction kinetics?

Answer: Both Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for reaction monitoring, but their suitability depends on the specific reaction and the information you require.[6][7]

  • UV-Vis Spectroscopy: This is an excellent choice if the this compound or its reaction product(s) possess a distinct chromophore that absorbs in the UV-Vis range. Its primary advantages are high sensitivity and the ability to acquire data very rapidly, making it ideal for fast reactions.[8][9] The rate of reaction is determined by monitoring the change in absorbance over time, which is directly proportional to the concentration according to the Beer-Lambert Law.[10]

  • NMR Spectroscopy: NMR is an intrinsically quantitative technique that offers rich structural information.[11] It allows you to simultaneously monitor the disappearance of reactants and the appearance of multiple products and intermediates without the need for response factors. This is particularly powerful for complex reactions where the mechanism is unknown.[7][11] Modern NMR spectrometers can be programmed to acquire spectra at set time intervals, providing a detailed picture of the reaction progress.[12][13]

Recommendation: For elucidating an unknown reaction mechanism of the triazinane, NMR is superior due to its structural insight. If the reaction is well-defined (e.g., simple decomposition to a known, UV-active product) and you are primarily interested in the rate constant under various conditions, UV-Vis can be more efficient .

Section 2: Troubleshooting During Data Acquisition

This section addresses problems that may arise during the kinetic run itself.

Question: My reaction in a nonpolar solvent (e.g., hexane) is extremely slow or doesn't appear to proceed at all. Is my experiment failing?

Answer: Not necessarily. This is often a key piece of mechanistic data. The 1,3,5-triazinane ring, while not aromatic, has electronegative nitrogen atoms. Reactions like hydrolysis or decomposition often proceed through polar transition states or charged intermediates. In a nonpolar solvent like hexane, there is minimal stabilization for such species, leading to a very high activation energy and thus an extremely slow reaction rate.[14][15]

Troubleshooting Steps:

  • Verify Reactant Integrity: Before concluding, confirm your starting material has not already decomposed and is pure. Run a clean NMR of the starting material in an inert solvent like CDCl₃.

  • Increase Temperature: Reaction rates generally increase with temperature.[1] Carefully increase the reaction temperature in a controlled manner and see if any conversion is observed. This can help determine the activation energy (Ea) using the Arrhenius equation.

  • Switch to a More Polar Solvent: Your next planned experiment should be in a solvent with a higher dielectric constant (e.g., THF or DCM). A significant rate increase in a more polar solvent is strong evidence for a polar reaction mechanism.[3]

Question: I'm monitoring my reaction by ¹H NMR, but my signal-to-noise ratio is poor, and the peaks are broad, especially at higher temperatures. What can I do?

Answer: Poor signal-to-noise (S/N) and peak broadening can compromise the accuracy of your kinetic data, as integration becomes unreliable. Several factors can cause this.

Causality and Solutions:

  • Low Concentration: The concentration of your analyte may be too low for the number of scans being acquired.

    • Solution: Increase the initial concentration of the triazinane if solubility permits. Alternatively, increase the number of scans per time point. However, be aware that more scans will lengthen the acquisition time for each data point, reducing your time resolution.[7] This is a trade-off you must balance based on the reaction's half-life.

  • Poor Shimming: The magnetic field homogeneity may be poor, a common issue when running experiments over long periods or with temperature changes.

    • Solution: Before starting the kinetic run, carefully shim the spectrometer on the actual sample at the target temperature. For very long experiments, consider periodically stopping the run, re-shimming, and restarting.[13]

  • Dynamic Processes: Peak broadening is often indicative of chemical exchange processes occurring on the NMR timescale. This could be due to conformational changes in the triazinane ring or equilibrium with an intermediate.

    • Solution: Variable Temperature (VT) NMR studies can help decipher these dynamic processes. Acquiring spectra at different temperatures can help distinguish between poor shimming and true chemical exchange.

Section 3: Data Analysis and Interpretation

This section provides guidance on processing your raw kinetic data to extract meaningful mechanistic insights.

Question: My kinetic data does not fit a simple first-order or second-order model. What could be happening?

Answer: A deviation from simple kinetics often indicates a more complex reaction mechanism. Do not force the data to fit an incorrect model. Instead, consider these possibilities:

  • Reversible Reaction: The reaction may be reaching equilibrium. In this case, the net rate of change of the reactant concentration will decrease as the product concentration builds up, causing the reaction to appear to stop before completion.

  • Autocatalysis: A product of the reaction might be acting as a catalyst, causing the reaction to accelerate over time.

  • Multiple Reaction Steps: You may be observing a consecutive reaction (A → B → C), where the formation and decay of an intermediate (B) complicates the overall kinetics.

  • Catalyst Decomposition: If using a catalyst (e.g., for hydrolysis), it may be losing activity over the course of the reaction.

Workflow for Analyzing Complex Kinetics:

The following workflow can help diagnose issues with kinetic data.

G cluster_0 Data Acquisition & Initial Plotting cluster_1 Model Fitting cluster_2 Troubleshooting Complex Kinetics A Acquire Concentration vs. Time Data (e.g., via NMR integration) B Plot [A] vs. time, ln[A] vs. time, and 1/[A] vs. time A->B C Do plots show a linear relationship? B->C D Yes: Simple Order Kinetics (Zero, First, or Second) C->D  Linear Fit E No: Complex Kinetics C->E  Non-Linear Fit F Check for Reaction Reversibility (Does reaction stop before 100% conversion?) E->F G Look for Induction Period or Rate Acceleration (Indicates autocatalysis or intermediate formation) F->G H Monitor for Side Products (Use NMR to check for unexpected signals) G->H I Propose a Multi-Step Mechanism and fit data using numerical methods H->I

Caption: Troubleshooting workflow for kinetic data analysis.

Question: How do I definitively prove that the solvent is influencing the reaction mechanism and not just the rate?

Answer: This is a sophisticated question that goes to the heart of physical organic chemistry. A change in rate with solvent polarity suggests the transition state is more or less polar than the reactants. However, a change in mechanism is a more profound effect.

Experimental Evidence for Mechanistic Change:

  • Non-linear Hammett or Brønsted Plots: If your reaction involves a series of substituted reactants, a plot of log(k) versus the substituent constant (σ) should be linear if the mechanism is consistent. A break or significant curve in the plot when changing solvent systems can indicate a shift in the rate-determining step or overall mechanism.

  • Different Products: The most unambiguous evidence is the formation of different products in different solvents. For example, in a non-participating solvent like acetonitrile, the triazinane might simply decompose, while in a nucleophilic solvent like methanol, you might observe a methanolysis product.

  • Entropy of Activation (ΔS‡): The entropy of activation, derived from Eyring plots (ln(k/T) vs 1/T) at different temperatures, provides insight into the degree of order in the transition state.[16][17] A significant change in ΔS‡ between two solvents (e.g., a large negative value in one, suggesting an ordered, associative transition state, and a near-zero value in another, suggesting a dissociative one) is strong evidence for a mechanistic shift.

Appendix: Standard Operating Procedures (SOPs)

SOP 1: Kinetic Monitoring by ¹H NMR Spectroscopy
  • Sample Preparation: a. In a clean, dry vial, accurately weigh the this compound (e.g., 10 mg). b. Add a known mass of an internal standard. The standard must be inert to the reaction conditions and have a resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene). c. Dissolve the mixture in a precise volume of the desired deuterated solvent (e.g., 0.7 mL of DMSO-d₆). d. Transfer the solution to a clean NMR tube.

  • Spectrometer Setup: a. Insert the sample into the spectrometer and allow the temperature to equilibrate to the desired setpoint (e.g., 298 K). b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the probe for the ¹H nucleus.[13] d. Perform automatic or manual shimming to achieve optimal field homogeneity.

  • Initial Spectrum (t=0): a. Acquire a standard, high-quality ¹H spectrum (e.g., 16 scans) before initiating the reaction. This is your t=0 reference. b. Carefully phase and baseline correct this spectrum. Integrate the reactant peak and the internal standard peak.

  • Initiating and Monitoring the Reaction: a. If the reaction is initiated by adding a second reagent (e.g., an acid catalyst), remove the NMR tube, quickly add a measured amount of the reagent, mix thoroughly, and rapidly re-insert the tube into the spectrometer. Note the exact time of addition. b. Use the spectrometer's software to set up an array of experiments.[12] For a reaction with a half-life of several hours, you might set it to acquire a 1D ¹H spectrum with 4 scans every 10 minutes for 24 hours. c. The delay between acquisitions should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure quantitative measurements.[7]

  • Data Processing: a. Process the entire array of spectra using the same phasing and baseline correction parameters as the t=0 spectrum. b. For each time point, integrate the characteristic peak(s) of the reactant and the internal standard. c. The concentration of the reactant at time t is proportional to (Integral of Reactant) / (Integral of Standard). Plot this value against time to obtain your kinetic profile.

References

  • Chemistry LibreTexts. (2019). Chapter 13.1: Factors that Affect Reaction Rates. [Link]

  • Anderson, N. G., et al. (2019). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. [Link]

  • TutorChase. How does the choice of solvent influence a reaction's rate?. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Journal of Research in Applied Science. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • Iowa State University. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. [Link]

  • International Journal of Engineering Research and Development. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. [Link]

  • IMSERC - Northwestern University. Kinetics / reaction monitoring. [Link]

  • Gao, H., et al. (2019). Probing the Reaction Mechanisms Involved in the Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane by Energetic Electrons. The Journal of Physical Chemistry A. [Link]

  • Chemistry LibreTexts. (2020). 8.9: Reactions in Solution. [Link]

  • AZO Materials. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • University of Bristol. Kinetic Profiling by NMR. [Link]

  • ResearchGate. (2016). Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. [Link]

  • NTNU. (2021). Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction. [Link]

  • Solubility of Things. Reaction Kinetics and Rate Laws in Organic Reactions. [Link]

  • Gao, H., et al. (2019). Probing the Reaction Mechanisms Involved in the Decomposition of Solid 1,3,5-Trinitro-1,3,5-triazinane by Energetic Electrons. The Journal of Physical Chemistry A. [Link]

  • ChemRxiv. (2020). Kinetic Solvent Effects in Organic Reactions. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • PubChem. 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. [Link]

  • ResearchGate. (2025). Hydrolysis of 1,3,5Tris(2-hydroxyethyl)hexahydro- s -triazine and Its Reaction with H 2 S. [Link]

  • ACS Publications. (2022). Solvation Effects in Organic Chemistry. [Link]

  • NIH Public Access. (2024). Impact of Solvent and Protonation State on Rotational Barriers in [s]-Triazines. [Link]

  • International Journal of ChemTech Research. (2014). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate. [Link]

Sources

Green chemistry alternatives for the synthesis of 1,3,5-triazine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-triazine derivatives. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) focused on modern, environmentally benign synthetic methodologies, including microwave-assisted and ultrasound-assisted techniques. Our goal is to bridge the gap between theoretical green chemistry principles and practical laboratory application, helping you overcome common experimental hurdles and optimize your synthetic routes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 1,3,5-triazines using green chemistry protocols. The solutions are presented in a question-and-answer format to directly tackle common laboratory challenges.

Category: Microwave-Assisted Synthesis

Question: My microwave-assisted cyclotrimerization of nitriles is resulting in a low yield and starting material recovery. What are the likely causes and solutions?

Answer: Low yields in microwave-assisted synthesis are common during initial optimization and can often be traced to inefficient energy absorption or suboptimal reaction conditions. Here is a breakdown of potential causes and corrective actions:

  • Poor Microwave Absorption: For a reaction to proceed efficiently, the reaction mixture must effectively absorb microwave energy. Non-polar solvents or solvent-free reactions with non-polar reagents may heat inefficiently.

    • Solution 1 (Solvent-Free): Add a small amount of a high-dielectric solid, such as graphite or silica, to act as a passive heating element. Alternatively, using a supported catalyst, like a Lewis acid on a silica gel support, can improve heating distribution and catalytic efficiency.[1]

    • Solution 2 (With Solvents): If a solvent is necessary, choose one with a high dielectric constant that is appropriate for your reaction temperature and pressure. N,N-Dimethylformamide (DMF) and ethanol are often effective choices for triazine synthesis.[2][3] A minimal volume of a polar solvent like DMSO can also be used to homogenize the mixture and ensure good microwave absorption.

  • Suboptimal Temperature or Time: Microwave reactions are exceptionally fast, and the optimal reaction window can be narrow.[4][5] Over-irradiation can lead to decomposition, while under-irradiation results in incomplete conversion.

    • Solution: Systematically screen reaction times (e.g., in 2-minute intervals from 2 to 15 minutes) and temperatures (e.g., in 20 °C increments from 100 °C to 180 °C) to identify the optimal conditions for your specific substrates.[2] Rapid heating from microwaves helps avoid the decomposition of reagents and products that might occur with prolonged conventional heating.

  • Catalyst Inefficiency: In solvent-free cyclotrimerizations, the choice and state of the catalyst are critical.

    • Solution: Heterogeneous catalysts such as ZnCl₂, TiCl₄, or yttrium salts supported on silica gel are excellent green alternatives to traditional Lewis acids.[1] They can be recovered after the reaction without significant loss of activity. If yields are still low, consider that while microwaves offer speed, conventional heating for a longer duration (e.g., 24 hours) might produce higher yields in some cases with these catalysts.[1]

dot

G start Low Yield in Microwave Synthesis check_absorption Is the reaction mixture a good microwave absorber? start->check_absorption check_conditions Are reaction time and temperature optimized? check_absorption->check_conditions Yes solution_absorber Add passive heating element (graphite) or polar co-solvent (DMF). Use supported catalysts. check_absorption->solution_absorber No check_catalyst Is the catalyst active and appropriate? check_conditions->check_catalyst Yes solution_conditions Systematically screen time (e.g., 2-15 min) and temperature (e.g., 100-180°C). check_conditions->solution_conditions No solution_catalyst Use recyclable supported Lewis acids (e.g., ZnCl₂/Silica). Verify catalyst activity or try conventional heating. check_catalyst->solution_catalyst No end_ok Yield Improved check_catalyst->end_ok Yes solution_absorber->check_conditions solution_conditions->check_catalyst solution_catalyst->end_ok

Caption: Troubleshooting workflow for low yield in microwave synthesis.

Category: Ultrasound-Assisted (Sonochemical) Synthesis

Question: I am attempting a sonochemical synthesis of a 1,3,5-triazine derivative in water, but the yield is low with a significant amount of unreacted starting material. How can I improve this?

Answer: This is a classic challenge in aqueous sonochemistry, primarily stemming from the poor miscibility of organic reactants in the aqueous phase. The efficiency of sonochemistry relies on the phenomenon of acoustic cavitation, and phase separation can dampen its effect.

  • Cause: Phase Immiscibility: Many organic precursors for triazine synthesis are not soluble in water. Without intimate contact between reactants, the reaction cannot proceed efficiently, even with ultrasonic irradiation.

    • Solution 1: Introduce a Phase-Transfer Catalyst (PTC): A PTC, such as tetrabutylammonium bromide (TBAB), is essential for this type of reaction.[2][6] The PTC works by transporting one of the reactants (typically the anion) from the aqueous phase into the organic phase (or micro-droplets), allowing the reaction to occur at the phase boundary or within the organic phase.[2] This has been shown to dramatically accelerate the reaction and improve yields.[6][7]

    • Solution 2: Add a Catalytic Amount of an Organic Co-solvent: While the goal is to use water as the primary solvent, adding a very small amount (e.g., up to 5% by weight) of a solvent like DMF can enhance the interaction between the immiscible phases.[6] This can act as an energy transfer facilitator and improve yields significantly.[6]

    • Solution 3: Optimize Sonication Parameters: Ensure that the sonication time and power are optimized. While sonochemical reactions can be incredibly fast (often complete within 5-30 minutes), insufficient power or time will result in incomplete conversion.[2][7][8] A control experiment without ultrasound should be performed to confirm that the irradiation is indeed enhancing the reaction yield.[7]

dot

G cluster_0 Aqueous Phase cluster_1 Organic Phase / Droplet Nu_aq Nucleophile (Nu⁻) PTC_cycle_aq PTC⁺ (e.g., TBAB) Nu_aq->PTC_cycle_aq Forms complex Base_aq Base (e.g., Na₂CO₃) Substrate_org Triazine Substrate (R-Cl) Product_org Product (R-Nu) Substrate_org->Product_org PTC_cycle_org [PTC⁺Nu⁻] PTC_cycle_aq->PTC_cycle_org Transfers across phase boundary PTC_cycle_org->Substrate_org Reacts PTC_cycle_org->PTC_cycle_aq Regenerates PTC⁺

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in sonochemistry.

Category: Catalyst and Product Management

Question: My supported catalyst is losing activity after one or two runs in a solvent-free reaction. What is causing this, and can it be prevented?

Answer: Catalyst deactivation is a key challenge in heterogeneous catalysis. The loss of activity can be attributed to several factors, especially under the high-energy conditions of microwave or solvent-free reactions.[9]

  • Poisoning: Strong chemical adsorption of reactants, products, or impurities onto the active sites of the catalyst can block them.[9] For example, highly basic amine reactants or by-products can strongly bind to Lewis acid sites.

    • Solution: Ensure the purity of your starting materials. If poisoning is suspected, the catalyst may be regenerated by washing with an appropriate solvent to remove the adsorbed species, followed by drying or calcination.

  • Coking/Fouling: Deposition of carbonaceous materials (coke) or non-volatile by-products on the catalyst surface can physically block active sites and pores.[9][10] This is more common at high temperatures.

    • Solution: Optimize the reaction temperature to be as low as possible while maintaining a good reaction rate. Regeneration often involves controlled oxidation (burning off the coke) at high temperatures, but this must be done carefully to avoid sintering.

  • Sintering/Thermal Degradation: High local temperatures can cause the fine particles of the active catalyst (e.g., metal nanoparticles) to agglomerate, reducing the active surface area.[9] The support material itself can also undergo phase changes.[10]

    • Solution: Avoid excessive temperatures and prolonged reaction times. Choose a thermally stable support for your catalyst. This type of deactivation is often irreversible.

Question: How can I effectively purify my 1,3,5-triazine product from a green synthesis protocol, especially when avoiding traditional chlorinated solvents?

Answer: Purification is a critical step that must also align with green chemistry principles.

  • Solution 1: Precipitation and Recrystallization: Many triazine syntheses, particularly solvent-free ones, result in a crude solid product. A simple and effective work-up involves adding water or another anti-solvent (like ethanol) to the crude mixture, which often causes the desired product to precipitate while impurities remain dissolved. The solid can then be collected by filtration and further purified by recrystallization from a green solvent like ethanol.

  • Solution 2: Column Chromatography with Greener Solvents: If chromatography is unavoidable, replace traditional eluents like dichloromethane with more environmentally friendly alternatives. Mixtures of ethyl acetate and hexanes (or heptane) are common.[11] For highly polar compounds, ethanol/ethyl acetate mixtures can be effective.

  • Solution 3: Solid-Phase Scavenging: For reactions involving excess reagents (e.g., amines), scavenger resins can be employed. These are solid-supported reagents that selectively bind to the excess starting material or by-products, which can then be simply filtered off, often leaving a pure product in solution.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of microwave-assisted synthesis for 1,3,5-triazines compared to conventional heating? A1: The main advantages are dramatically reduced reaction times, often from many hours to mere minutes, and frequently higher product yields.[4][5][12] Microwave irradiation provides rapid, uniform heating throughout the bulk of the reaction mixture, which minimizes the formation of side products and prevents decomposition of sensitive molecules that can occur with prolonged exposure to high temperatures in conventional heating. This efficiency makes it an excellent green chemistry tool, saving significant energy and resources.[13]

Q2: When should I choose sonochemistry over microwave synthesis for my reaction? A2: The choice depends on the reaction type and conditions. Sonochemistry excels in heterogeneous reactions, especially those involving a solid and a liquid or two immiscible liquids, as the acoustic cavitation continuously cleans and activates surfaces and creates powerful micro-emulsions.[2][7] It is particularly effective for reactions in aqueous media.[7][8] Microwave synthesis is generally more versatile for homogeneous reactions or solvent-free conditions where the reactants can efficiently absorb microwave energy. In some cases, sonochemical methods can be more versatile and even "greener" than microwave approaches, especially when they enable the use of water as a solvent at room temperature.[7][8]

Q3: What are the key considerations for selecting a catalyst for the green cyclotrimerization of nitriles? A3: The ideal catalyst should be efficient, selective, recyclable, and environmentally benign. Supported Lewis acids, such as zinc chloride or titanium tetrachloride on a silica gel support, are excellent choices.[1] These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, can often be reused multiple times without significant loss of activity, and avoid the waste associated with quenching and separating traditional homogeneous Lewis acids.[1]

Q4: Is it always "greener" to perform a reaction under solvent-free conditions? A4: While solvent-free reactions are a core tenet of green chemistry, they are not always the best option. The energy input required to run a solvent-free reaction at high temperatures may be greater than a solvent-based reaction at a lower temperature. Furthermore, purification from a solvent-free reaction can sometimes be difficult and require large volumes of solvents, negating the initial benefit. A true "green" assessment requires considering the entire process, including energy consumption, atom economy, and the environmental impact of purification. However, for many triazine syntheses, solvent-free conditions combined with microwave heating have proven to be highly efficient and sustainable.

Section 3: Experimental Protocols & Data

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis of 2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine

This protocol is adapted from methodologies utilizing supported Lewis acids for the cyclotrimerization of nitriles.[1]

Materials:

  • 4-Methoxybenzonitrile (3 mmol)

  • Silica-supported Zinc Chloride (Si-ZnCl₂) (10 mol%)

  • 10 mL microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Place 4-methoxybenzonitrile and the Si-ZnCl₂ catalyst into the microwave reaction vial.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Set the reaction parameters: Temperature at 180 °C, Power at 100 W (with stirring), and Time for 15 minutes.

  • After the reaction is complete and the vial has cooled to room temperature, open it carefully.

  • Add 10 mL of ethanol to the crude solid and stir vigorously for 5 minutes.

  • Filter the mixture to remove the catalyst. The catalyst can be washed with ethanol and dried for reuse.

  • Collect the filtrate and cool it in an ice bath to precipitate the product.

  • Collect the white solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Expected Outcome: High yield (>80%) of the desired 2,4,6-tris(4-methoxyphenyl)-1,3,5-triazine.

Protocol 2: Ultrasound-Assisted Synthesis of N-Substituted Triazines in Water

This protocol is adapted from green N-alkylation methods for preparing asymmetrically substituted triazines.[2][6][7]

Materials:

  • 2,4-dichloro-6-morpholino-1,3,5-triazine (1 mmol)

  • Phenethylamine (1.1 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.5 mmol)

  • Tetrabutylammonium Bromide (TBAB) (0.1 mmol)

  • Deionized Water (5 mL)

  • Reaction vessel suitable for an ultrasonic bath or probe

  • Ultrasonic bath or probe system

Procedure:

  • To the reaction vessel, add the 2,4-dichloro-6-morpholino-1,3,5-triazine, sodium carbonate, and TBAB.

  • Add 5 mL of deionized water, followed by the phenethylamine.

  • Place the vessel in the ultrasonic bath (or insert the sonication probe). Ensure the vessel is immersed to an appropriate depth.

  • Begin sonication. Maintain the reaction at room temperature (the bath can be cooled with ice if necessary).

  • Irradiate for 5-10 minutes. Reaction progress can be monitored by TLC.

  • Upon completion, a precipitate will have formed. Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove the inorganic base and PTC.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure substituted triazine.

Expected Outcome: High yield (>75%) of the desired product in a very short reaction time.[7][8]

Data Summary: Comparison of Synthetic Methods

The following table summarizes typical results for the final substitution step in triazine synthesis, highlighting the advantages of green chemistry approaches.

MethodSolventCatalyst/BaseTemp. (°C)TimeYield (%)Key AdvantageReference(s)
Conventional THF, DioxaneDIPEAReflux (65-100)5 - 24 h60 - 75Standard Method[2][7]
Microwave (MW) DMFNa₂CO₃, TBAB1502.5 min80 - 90Speed, High Yield[2][3]
Ultrasound ())) WaterNa₂CO₃, TBABRoom Temp.5 min> 75Aqueous, Fast, RT[6][7][8]
Solvent-Free (MW) NoneSi-ZnCl₂18015 min> 80No Solvent Waste[1]

References

  • BenchChem. (2025). Technical Support Center: Green Synthesis of 1,3,5-Triazines.
  • Junaid, A., et al. (2019). Microwave-assisted synthesis of 1,3,5-triazines: Efficient approaches to therapeutically valuable scaffold. Monash University.
  • Multiple Authors. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry.
  • Chrzan, J., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules.
  • Chrzan, J., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Available from: [Link]

  • Multiple Authors. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry.
  • Multiple Authors. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate.
  • Multiple Authors. (2024). Green Synthesis of the Triazine Derivatives and their Application for the Benign Electrocatalytic Reaction of Nitrate Reduction to Ammonia. PubMed. Available from: [Link]

  • Multiple Authors. (2002). Synthesis of 1,3,5-Triazines in Solvent-Free Conditions Catalysed by Silica Supported Lewis Acid. ResearchGate. Available from: [Link]

  • Multiple Authors. (n.d.). Green synthesis of 1,3,5-triazines with applications in supramolecular chemistry and materials chemistry. ResearchGate. Available from: [Link]

  • Kułaga, D., et al. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. ResearchGate. Available from: [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available from: [Link]

  • Crisafulli, C., et al. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in the Functionalization of Substituted 1,3,5-Triazinanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of substituted 1,3,5-triazinanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for navigating the synthetic challenges posed by steric hindrance.

The 1,3,5-triazinane core is a valuable scaffold in medicinal chemistry and materials science. However, its functionalization can be notoriously difficult, especially when dealing with bulky substituents that impede reaction pathways. This resource offers field-proven insights and evidence-based protocols to help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis and functionalization of substituted 1,3,5-triazinanes, with a focus on overcoming steric barriers.

Issue 1: Low or No Yield in N-Substitution Reactions with Bulky Amines

Question: I am attempting to perform a nucleophilic substitution on a 2,4-dichloro-1,3,5-triazine derivative with a sterically demanding secondary amine, but I am observing very low conversion to the desired product. How can I improve the yield?

Answer: This is a classic case of steric hindrance limiting the approach of the nucleophile to the triazine ring. The electron-donating character of existing substituents can further deactivate the ring towards substitution.[1] Here’s a systematic approach to troubleshoot this issue:

Causality: The C-Cl bonds on the triazine ring are sequentially replaced. The first substitution is generally facile, the second requires more forcing conditions, and the third is often the most challenging due to the increased electron density on the ring from the first two substituents, which reduces its electrophilicity.[1]

Troubleshooting Workflow:

cluster_conditions Condition Optimization cluster_catalysis Catalytic Approaches cluster_routes Alternative Routes A Low Yield with Bulky Amine B Diagnosis: Steric Hindrance & Electronic Deactivation A->B C Solution 1: Optimize Reaction Conditions B->C D Solution 2: Employ Catalysis B->D E Solution 3: Alternative Synthetic Routes B->E F Increase Temperature C->F G Microwave Irradiation C->G H High-Pressure Conditions C->H I Solvent Modification C->I J Phase-Transfer Catalysis (e.g., TBAB) D->J K Lewis Acid Catalysis (e.g., ZnCl2) D->K L Palladium-Catalyzed Cross-Coupling D->L M Ring-Opening/Recyclization Strategy E->M N Build Ring from Sterically Hindered Precursors E->N

Caption: Troubleshooting workflow for low-yield N-substitution.

Detailed Strategies:

  • Reaction Conditions Optimization:

    • Temperature and Pressure: For sluggish reactions, increasing the temperature is a primary strategy. Reactions to introduce a third bulky substituent may require elevated temperatures.[1] In some cases, high-pressure conditions can also favor the reaction.[2]

    • Microwave Irradiation: This technique can significantly accelerate reactions by efficiently heating the solvent and reactants, often leading to higher yields in shorter times.[2][3] It has been shown to be effective even when conventional heating fails to produce hindered compounds.

    • Solvent Choice: While DMF is a common solvent, its toxicity is a concern.[3] Greener alternatives like water or ethylene glycol, particularly under sonochemical conditions, can be effective.[3] For certain reactions, less polar solvents at lower temperatures might enhance selectivity.[4]

  • Catalysis:

    • Phase-Transfer Catalysis (PTC): Using catalysts like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reagents between different phases, accelerating nucleophilic substitution on the triazine core.[3]

    • Lewis Acid Catalysis: Lewis acids such as zinc chloride can be employed in metal-catalyzed cyclization reactions, though these often require very high temperatures.[5]

    • Palladium-Catalyzed Cross-Coupling: For particularly challenging substitutions, consider designing a synthetic route that utilizes advanced cross-coupling methods. The development of sterically demanding and flexible N-heterocyclic carbene (NHC) ligands for palladium catalysts has enabled the coupling of even challenging substrates like hydrazine with aryl halides.[6][7]

Experimental Protocol: Microwave-Assisted Synthesis of a Disubstituted Triazine

This protocol is a general guideline for a microwave-assisted nucleophilic substitution.

  • Reactant Preparation: In a microwave-safe vessel, dissolve the dichlorotriazine starting material (1 equiv.) in a suitable solvent (e.g., DMF or an alternative green solvent).

  • Addition of Nucleophile and Base: Add the sterically hindered amine (1.1 equiv.) and a base such as sodium carbonate (2 equiv.) to the solution.[3][8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 2.5-10 minutes).[2][3]

  • Work-up: After cooling, filter the reaction mixture and purify the product using standard techniques like column chromatography.

ParameterConventional HeatingMicrowave Irradiation
Reaction Time Several hours to days5-15 minutes[2]
Temperature Often requires high reflux temperaturesPrecise temperature control (e.g., 120-200 °C)[2]
Yield for Hindered Products Often low to noneModerate to good

Table 1. Comparison of Conventional Heating vs. Microwave Irradiation for Hindered Triazine Synthesis.

Issue 2: Ring Instability and Unwanted Ring-Opening

Question: My substituted 1,3,5-triazinane appears to be degrading or undergoing ring-opening under my reaction conditions, especially in the presence of strong nucleophiles. How can I prevent this?

Answer: The 1,3,5-triazine ring can be susceptible to nucleophilic attack leading to ring cleavage, particularly the unsubstituted parent heterocycle.[9] The stability of the ring is highly dependent on its substituents.

Causality: The parent 1,3,5-triazine is a labile compound that can readily cleave to its monomer, hydrogen cyanide, when reacted with nucleophiles.[9] While substitutions generally increase stability, strong nucleophilic or harsh acidic/basic conditions can still promote ring-opening.[4][10][11]

Troubleshooting Workflow:

cluster_conditions Reaction Condition Control cluster_substituents Substituent Effects A Ring Instability / Opening B Diagnosis: Susceptibility to Nucleophilic Attack A->B C Solution 1: Control Reaction pH B->C D Solution 2: Moderate Reaction Temperature B->D E Solution 3: Strategic Use of Substituents B->E F Solution 4: Anhydrous Conditions B->F G Use Mild/Non-nucleophilic Bases C->G H Avoid Strong Acids C->H I Keep Temperature as Low as Feasible D->I K Electron-withdrawing groups can increase susceptibility E->K L Bulky groups can sterically shield the ring E->L J Use Anhydrous Solvents F->J

Sources

Validation & Comparative

A Comparative Analysis of 1,3,5-Triisopropyl-1,3,5-triazinane and Other N-Alkyl Triazinanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkyl Substitution in 1,3,5-Triazinanes

The 1,3,5-triazinane scaffold, a six-membered heterocyclic ring with alternating nitrogen and carbon atoms, serves as a versatile platform in medicinal chemistry and materials science.[1] The properties and reactivity of this core structure can be significantly modulated by the nature of the substituents on the nitrogen atoms. This guide provides a comparative study of 1,3,5-triisopropyl-1,3,5-triazinane alongside its N-methyl, N-ethyl, and N-tert-butyl analogs. By examining the influence of the N-alkyl groups on the synthesis, physicochemical properties, stability, and potential bioactivity of these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding to guide their own research and applications. Derivatives of 1,3,5-triazines are being explored for their therapeutic potential due to their ability to interact with biological targets.[2]

Synthetic Methodology: A Unified Approach to N-Alkyl Triazinanes

The synthesis of 1,3,5-trialkyl-1,3,5-triazinanes is generally achieved through a straightforward condensation reaction between a primary amine and formaldehyde.[3][4] This method's simplicity and efficiency make it a common choice for accessing this class of compounds. The reaction proceeds via the formation of iminium intermediates, which then trimerize to form the stable six-membered ring.

Experimental Protocol: General Synthesis of 1,3,5-Trialkyl-1,3,5-triazinanes

This protocol outlines a general procedure for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes.

Materials:

  • Primary amine (methylamine, ethylamine, isopropylamine, or tert-butylamine)

  • Formaldehyde (37% aqueous solution)

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Sodium chloride solution (saturated)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (3.0 equivalents) in toluene.

  • Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (3.0 equivalents) to the stirred amine solution. The reaction is often exothermic, so controlled addition is recommended.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium chloride to remove any remaining water-soluble impurities.[4]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate.[4]

Causality Behind Experimental Choices:

  • The use of a 1:1 molar ratio of the primary amine to formaldehyde ensures the formation of the desired 1,3,5-triazinane ring.

  • Toluene is a suitable solvent as it is inert under the reaction conditions and allows for easy separation from the aqueous phase during workup.

  • Washing with saturated sodium chloride solution helps to break any emulsions and efficiently remove water from the organic layer.

  • Drying with anhydrous salts is a critical step to remove residual water, which could otherwise interfere with subsequent reactions or characterization.

G cluster_synthesis Synthesis Workflow amine Primary Amine (e.g., Isopropylamine) reaction Condensation Reaction in Toluene amine->reaction formaldehyde Formaldehyde formaldehyde->reaction workup Aqueous Workup (Sat. NaCl wash) reaction->workup drying Drying (Anhydrous MgSO4) workup->drying purification Purification (Column Chromatography) drying->purification product 1,3,5-Trialkyl-1,3,5-triazinane purification->product

Caption: A generalized workflow for the synthesis of 1,3,5-trialkyl-1,3,5-triazinanes.

Comparative Physicochemical Properties

The nature of the N-alkyl substituent significantly influences the physicochemical properties of the 1,3,5-triazinane ring. These differences in properties, such as solubility and thermal stability, are critical for the handling, formulation, and application of these compounds.

Property1,3,5-Trimethyl-1,3,5-triazinane1,3,5-Triethyl-1,3,5-triazinaneThis compound1,3,5-Tri-tert-butyl-1,3,5-triazinane
Molecular Formula C₆H₁₅N₃C₉H₂₁N₃C₁₂H₂₇N₃C₁₅H₃₃N₃
Molecular Weight ( g/mol ) 129.207[3]171.29[5]213.36[6]255.45
Appearance Colorless or white liquid[3]Colorless liquid[5]Data not availableData not available
Melting Point (°C) -27[3]70[5]Data not availableData not available
Boiling Point (°C) 155-160[3]Estimated: 180-200[5]Data not availableData not available
Solubility in Water 350 g/L at 25°C[7]Data not availableData not availableData not available
Solubility in Organic Solvents Soluble in many organic solvents[3]Expected to be soluble[5]Soluble in non-polar solventsSoluble in non-polar solvents
LogP (calculated) -0.332Data not availableData not availableData not available

Discussion of Physicochemical Trends:

  • Molecular Weight and Boiling Point: As the size of the alkyl group increases from methyl to tert-butyl, the molecular weight and, consequently, the van der Waals forces between molecules increase. This trend suggests a corresponding increase in the boiling point.

  • Solubility: The high water solubility of the trimethyl derivative is noteworthy and likely due to the smaller, less hydrophobic nature of the methyl groups.[7] As the alkyl chains become larger and more branched (ethyl, isopropyl, tert-butyl), the compounds are expected to become more lipophilic and thus more soluble in non-polar organic solvents and less soluble in water. The triphenyl analog, for instance, is readily soluble in solvents like benzene and toluene.[8]

Proposed Experimental Protocol: Quantitative Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary.

Objective: To determine the solubility of each N-alkyl triazinane in a range of common organic solvents (e.g., hexane, ethyl acetate, methanol, water).

Procedure:

  • Sample Preparation: Prepare saturated solutions of each triazinane in the selected solvents at a constant temperature (e.g., 25 °C).

  • Equilibration: Stir the solutions for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration: Filter the saturated solutions to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved triazinane in the filtrate using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a calibration curve.

Comparative Stability and Reactivity

The stability and reactivity of the 1,3,5-triazinane ring are influenced by both the steric and electronic effects of the N-alkyl substituents.[9][10]

Thermal Stability

Thermogravimetric analysis (TGA) is a valuable technique for assessing the thermal stability of compounds by measuring changes in mass as a function of temperature.[11]

Expected Trends: The thermal stability of the N-alkyl triazinanes is expected to be influenced by the strength of the C-N bonds within the ring and the volatility of the compounds. While specific TGA data for this series is not readily available, it is hypothesized that the bulkier tert-butyl groups may introduce steric strain, potentially lowering the decomposition temperature compared to the less hindered analogs.

Proposed Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To compare the thermal stability of the four N-alkyl triazinanes.

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of each triazinane into a TGA pan.

  • Instrument Setup: Purge the TGA instrument with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the temperature at 5% mass loss (Td5) for each compound.

Hydrolytic Stability

The 1,3,5-triazinane ring can be susceptible to hydrolysis, particularly under acidic conditions, leading to the cleavage of the ring and the formation of the corresponding amine and formaldehyde. The rate of this hydrolysis is expected to be dependent on the nature of the N-alkyl group.

Expected Trends: The rate of hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine has been shown to be pH-dependent.[12] For the N-alkyl series, steric hindrance from bulkier alkyl groups (isopropyl and tert-butyl) may shield the ring from nucleophilic attack by water, leading to a slower rate of hydrolysis compared to the methyl and ethyl derivatives.

Proposed Experimental Protocol: Comparative Hydrolysis Rate Determination

Objective: To compare the hydrolytic stability of the four N-alkyl triazinanes under acidic conditions.

Procedure:

  • Reaction Setup: Prepare solutions of each triazinane in a buffered aqueous solution at a constant pH (e.g., pH 4) and temperature.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quenching: Quench the reaction in the aliquots (e.g., by neutralization).

  • Analysis: Analyze the concentration of the remaining triazinane in each aliquot using a suitable analytical method (e.g., GC or HPLC).

  • Data Analysis: Plot the concentration of the triazinane versus time and determine the rate constant for the hydrolysis of each compound.

G cluster_hydrolysis Hydrolysis Rate Determination Workflow start Triazinane Solution (Buffered, pH 4) sampling Time-course Sampling start->sampling quenching Reaction Quenching sampling->quenching analysis GC/HPLC Analysis quenching->analysis data Concentration vs. Time Plot analysis->data rate Determine Rate Constant data->rate

Sources

A Comparative Analysis of Synthetic Routes to 1,3,5-Triazinanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazinane core, a saturated six-membered heterocycle containing alternating carbon and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Furthermore, their unique conformational features and ability to act as precursors to various nitrogen-containing compounds make them valuable building blocks in organic synthesis.[3] This guide provides a comparative analysis of the principal synthetic routes to 1,3,5-triazinanes, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal strategy for their specific application.

Condensation of Primary Amines and Formaldehyde: The Workhorse Method

The most direct and widely employed method for the synthesis of 1,3,5-triazinanes is the condensation of a primary amine with formaldehyde.[4][5] This reaction is typically a one-pot procedure that proceeds with high atom economy, often affording the desired product in excellent yields.[6]

Mechanistic Insights and Rationale for Experimental Choices

The reaction proceeds through the initial formation of an aminol intermediate from the nucleophilic attack of the primary amine on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive N-methyleneimine (formaldimine) intermediate.[5][7] The 1,3,5-triazinane ring is then formed via a stepwise cyclotrimerization of three formaldimine molecules.[5]

The choice of reaction conditions is critical for achieving high yields and purity. The reaction is often carried out in a protic solvent, such as water or an alcohol, which facilitates the proton transfer steps in the mechanism. While the reaction can proceed without a catalyst, it is often accelerated by the presence of either an acid or a base.

  • Acid Catalysis: In an acidic medium, the carbonyl oxygen of formaldehyde is protonated, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.

  • Base Catalysis: A base can deprotonate the aminol intermediate, promoting the elimination of a water molecule to form the imine.

The stoichiometry of the reactants is also a key parameter. A 1:1 molar ratio of amine to formaldehyde is typically used to favor the formation of the six-membered ring.

cluster_0 I. Imine Formation cluster_1 II. Cyclotrimerization Amine R-NH₂ Aminol R-NH-CH₂-OH Amine->Aminol + CH₂O Formaldehyde CH₂O Imine R-N=CH₂ Aminol->Imine - H₂O Imine_2 3 x R-N=CH₂ Triazinane 1,3,5-Triazinane Imine_2->Triazinane [3+3] Cyclization

Figure 1: General mechanism for the formation of 1,3,5-triazinanes from primary amines and formaldehyde.

Experimental Protocol: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

This protocol provides a representative example of the condensation method.[8]

Materials:

  • N-benzylamine (10 mL, 89.8 mmol)

  • Aqueous formaldehyde (37 wt. %, 7.4 mL, 98.8 mmol)

  • Distilled water (50 mL)

  • Tetrahydrofuran (THF) (25 mL)

  • Methylene chloride

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N-benzylamine in a mixture of distilled water and THF.

  • Cool the reaction mixture in a water-ice bath.

  • Slowly add the aqueous formaldehyde solution to the cooled reaction mixture with continuous stirring.

  • Remove the ice bath and continue stirring the reaction at room temperature for 24 hours.

  • After 24 hours, remove the solvent under reduced pressure.

  • Extract the product with methylene chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product, 1,3,5-tribenzyl-1,3,5-triazinane, can be further purified by recrystallization if necessary.

Expected Yield: ~98%[8]

Synthesis from Cyanuric Chloride and its Derivatives

An alternative approach to 1,3,5-triazinanes involves the reduction of their aromatic precursors, 1,3,5-triazines. Symmetrically substituted 1,3,5-triazines are readily prepared by the trimerization of nitriles or from the versatile and inexpensive starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[9][10]

Synthesis of 1,3,5-Triazine Precursors

The chlorine atoms of cyanuric chloride are highly susceptible to nucleophilic substitution, allowing for the stepwise introduction of various functional groups by controlling the reaction temperature.[11][12] This provides access to a wide range of mono-, di-, and trisubstituted 1,3,5-triazines.[10]

Cyanuric_Chloride Cyanuric Chloride Mono_Substituted Mono-substituted Triazine Cyanuric_Chloride->Mono_Substituted + Nu1 (0 °C) Di_Substituted Di-substituted Triazine Mono_Substituted->Di_Substituted + Nu2 (rt) Tri_Substituted Tri-substituted Triazine Di_Substituted->Tri_Substituted + Nu3 (heat)

Figure 2: Stepwise nucleophilic substitution of cyanuric chloride.

Reduction of 1,3,5-Triazines to 1,3,5-Triazinanes

The reduction of the aromatic 1,3,5-triazine ring to the corresponding saturated 1,3,5-triazinane is a less common but viable synthetic strategy. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a prominent method.

Catalytic Hydrogenation: This method typically involves the use of a heterogeneous catalyst, such as platinum on alumina (Pt/Al₂O₃), under a hydrogen atmosphere.[13] The reaction proceeds via the sequential reduction of the double bonds within the triazine ring. This approach is advantageous for its clean reaction profile and the ability to recycle the catalyst.

Experimental Protocol: Catalytic Hydrogenation of a Substituted 1,3,5-Triazine (General Procedure)

Materials:

  • Substituted 1,3,5-triazine

  • Pt/Al₂O₃ catalyst

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, dissolve the substituted 1,3,5-triazine in an appropriate solvent.

  • Add the Pt/Al₂O₃ catalyst to the solution.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir for the required duration.

  • After the reaction is complete, cool the reactor to room temperature and carefully release the hydrogen pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,3,5-triazinane.

  • Purify the product by chromatography or recrystallization as needed.

Cycloaddition Reactions

While less common for the de novo synthesis of the 1,3,5-triazinane ring, cycloaddition reactions represent a potential route. These reactions involve the formation of the ring from smaller molecular fragments. A plausible, though less documented, approach is a formal [2+2+2] or [3+3] cycloaddition of imine monomers.[3][14]

More frequently, 1,3,5-triazinanes are utilized as synthons in cycloaddition reactions, where they serve as a source of in situ generated formaldimines.[3]

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a 1,3,5-triazinane derivative depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials. The following table provides a comparative overview of the main synthetic strategies.

Synthetic RouteStarting MaterialsKey Features & AdvantagesDisadvantages & LimitationsTypical YieldsScalability
Condensation Primary amines, FormaldehydeOne-pot, high atom economy, readily available starting materials, versatile for N-substitution.[4][5][6]Limited to N,N',N''-symmetrical or similarly substituted products in simple one-pot reactions.High to Excellent (often >90%)[6]Readily scalable.[15]
Reduction of 1,3,5-Triazines Substituted 1,3,5-triazines, Reducing agent (e.g., H₂/catalyst)Access to a wide variety of substitution patterns via functionalized triazines, clean reaction with catalytic hydrogenation.[13]Requires a two-step process (synthesis of the triazine precursor), reduction conditions may not be compatible with all functional groups.Good to HighScalable, particularly with flow chemistry for hydrogenation.
Cycloaddition Imines or their precursorsPotential for convergent synthesis and stereocontrol.Less developed for de novo synthesis of the triazinane ring, may require specialized starting materials.VariableDependent on the specific cycloaddition strategy.

Conclusion

The synthesis of 1,3,5-triazinanes is dominated by the robust and efficient condensation of primary amines with formaldehyde. This method offers a straightforward and scalable route to a wide range of N-substituted derivatives. For accessing more complex or unsymmetrically substituted triazinanes, the reduction of pre-functionalized 1,3,5-triazines provides a valuable alternative. While cycloaddition reactions are less explored for the direct formation of the 1,3,5-triazinane ring, they hold potential for future synthetic innovations. The selection of the most appropriate synthetic strategy will ultimately be guided by the specific target molecule and the desired scale of the synthesis.

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  • [Author], [Year]. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • [Author], [Year]. Methods for the synthesis of 1,3,5-triazine derivatives. ResearchGate. [Link]

  • [Author], [Year]. 1,3,5-Triazine. PubChem. [Link]

  • [Author], [Year]. Structural and Dynamic Behaviour of Heterocycles Derived from Ethylenediamines with Formaldehyde: 1,3,5-Triazinanes and Bis(imidazolidinyl)methanes. MDPI. [Link]

  • [Author], [Year]. Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry. PRISM. [Link]

  • [Author], [Year]. Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. [Link]

  • [Author], [Year]. Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes: Up‐to‐Date Overview Approaches. ResearchGate. [Link]

  • [Author], [Year]. Formaldehyde-MEA Triazine Based Hydrogen Sulfide Scavenger Behavior Study and Applications in the Oil and Gas Industry. [Link]

  • [Author], [Year]. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study. National Institutes of Health. [Link]

  • [Author], [Year]. Reaction patterns of 1,3,5‐triazinanes, this work, and some structurally related natural products containing functionalized imidazolidines. ResearchGate. [Link]

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Evaluating the Catalytic Frontier: A Guide to Assessing 1,3,5-Triisopropyl-1,3,5-triazinane-Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, efficient, and selective catalysts is a cornerstone of modern chemistry, with profound implications for drug development, materials science, and industrial synthesis. Among the vast landscape of potential ligands, N-heterocyclic compounds have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide focuses on a specific, yet underexplored, class of ligands: 1,3,5-triisopropyl-1,3,5-triazinanes.

While a comprehensive body of literature detailing the catalytic efficiency of 1,3,5-triisopropyl-1,3,5-triazinane-metal complexes with specific quantitative performance data is not yet readily available, this guide serves as a forward-looking manual for researchers interested in exploring this promising frontier. We will provide a robust framework for the synthesis, characterization, and, most importantly, the rigorous evaluation of the catalytic efficiency of these complexes. This guide is designed to empower researchers to generate the very data that will shape the future understanding and application of this catalyst class.

The this compound Ligand: Synthesis and Properties

The this compound is a saturated N-heterocycle characterized by a six-membered ring containing three nitrogen atoms, each substituted with an isopropyl group.[1] This structure imparts a unique combination of steric bulk and electron-donating properties to the coordinating metal center.

The synthesis of this compound can be achieved through the condensation reaction of isobutyraldehyde and ammonia.[1] This method offers a straightforward route to the ligand, making it an accessible building block for catalyst development.

Key Structural Features and Potential Catalytic Implications:

FeatureDescriptionPotential Impact on Catalysis
Steric Bulk The three isopropyl groups create a sterically hindered environment around the metal center.May enhance selectivity by controlling substrate approach; could also potentially hinder catalytic activity if the active site becomes too crowded.
Electron-Donating Nitrogens The nitrogen lone pairs are available for coordination to a metal center.Can increase the electron density on the metal, which can be beneficial for certain catalytic reactions, such as oxidative addition.
Flexible Conformation The saturated ring allows for conformational flexibility.May allow the ligand to adapt to the geometric requirements of different metal centers and catalytic intermediates.
Tridentate Coordination The three nitrogen atoms can potentially coordinate to a metal center in a tridentate fashion, forming a pincer-like ligand.Pincer ligands are known to form highly stable and active catalysts for a variety of transformations.

A Roadmap for Evaluating Catalytic Efficiency: Experimental Protocols

To objectively assess the catalytic prowess of novel this compound-metal complexes, a standardized and rigorous experimental approach is paramount. Here, we outline the key steps and considerations for such an evaluation, focusing on transfer hydrogenation of ketones as a representative model reaction. This reaction is of broad interest in organic synthesis and is often used as a benchmark for new catalysts.

Synthesis and Characterization of the Metal Complex

The first step involves the synthesis of the metal complex. A general procedure for the synthesis of a ruthenium(II) complex is provided below. Ruthenium is a common choice for transfer hydrogenation catalysts.

Experimental Protocol: Synthesis of a [RuCl₂(this compound)(p-cymene)] Complex

  • Materials: [RuCl₂(p-cymene)]₂ dimer, this compound, anhydrous and deoxygenated solvent (e.g., dichloromethane or toluene).

  • Procedure:

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the [RuCl₂(p-cymene)]₂ dimer in the chosen solvent.

    • Add a solution of this compound (2.2 equivalents relative to the Ru dimer) dropwise to the ruthenium solution at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by a suitable analytical technique (e.g., TLC or ¹H NMR).

    • Upon completion, remove the solvent under reduced pressure.

    • Wash the resulting solid with a non-polar solvent (e.g., hexane) to remove any unreacted ligand.

    • Dry the product under vacuum.

  • Characterization: The resulting complex should be thoroughly characterized by techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity. Single-crystal X-ray diffraction would provide definitive structural information.

Catalytic Transfer Hydrogenation of Acetophenone: A Model Reaction

Experimental Protocol: General Procedure for Catalytic Transfer Hydrogenation

  • Reactants and Reagents: Acetophenone (substrate), isopropanol (hydrogen source and solvent), a base (e.g., potassium tert-butoxide), and the synthesized this compound-ruthenium complex (catalyst).

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the catalyst in isopropanol.

    • Add the base, followed by the acetophenone.

    • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir.

    • Take aliquots from the reaction mixture at regular intervals and quench them (e.g., by cooling and adding a suitable internal standard).

    • Analyze the aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of acetophenone and the yield of 1-phenylethanol.

  • Data Analysis:

    • Calculate the conversion (%) and yield (%) at each time point.

    • Determine the Turnover Number (TON) , which is the number of moles of product formed per mole of catalyst.

    • Calculate the Turnover Frequency (TOF) , which is the TON per unit of time (e.g., h⁻¹). The TOF is a measure of the catalyst's activity at a specific point in time.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Performing the reaction under an inert atmosphere prevents catalyst degradation.

  • Base: The base is often required to generate the active ruthenium-hydride species from the pre-catalyst and isopropanol.

  • Isopropanol as Hydrogen Source: Isopropanol is a common, inexpensive, and relatively safe hydrogen donor for transfer hydrogenation reactions.

  • Monitoring Over Time: Tracking the reaction progress over time is crucial for determining the initial rate of reaction and observing any catalyst deactivation.

Visualization of the Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Evaluation Ru_dimer [RuCl₂(p-cymene)]₂ Reaction_Synth Reaction & Stirring (24h, RT, Inert Atm.) Ru_dimer->Reaction_Synth Ligand 1,3,5-Triisopropyl- 1,3,5-triazinane Ligand->Reaction_Synth Solvent_Synth Anhydrous Solvent Solvent_Synth->Reaction_Synth Workup Workup & Purification Reaction_Synth->Workup Catalyst [RuCl₂(Ligand)(p-cymene)] Workup->Catalyst Reaction_Cat Catalytic Reaction (80°C, Inert Atm.) Catalyst->Reaction_Cat Catalyst->Reaction_Cat Substrate Acetophenone Substrate->Reaction_Cat H_Source Isopropanol H_Source->Reaction_Cat Base Base (e.g., KOtBu) Reaction_cat Reaction_cat Base->Reaction_cat Analysis GC/HPLC Analysis Reaction_Cat->Analysis Results Conversion, Yield, TON, TOF Analysis->Results

Caption: Workflow for synthesis and catalytic evaluation.

Comparative Landscape: Positioning Triazinane Complexes in the Field

While direct experimental comparisons are currently lacking, we can position the potential of this compound-metal complexes by examining related catalyst systems. The primary points of comparison will be other N-heterocyclic ligands and their performance in similar catalytic reactions.

Comparison with Other N-Heterocyclic Ligands

N-heterocyclic carbenes (NHCs) and pyridine-based pincer ligands are two well-established classes of ligands that have seen extensive use in catalysis.

Conceptual Comparison of Ligand Classes:

Ligand ClassKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Saturated, electron-rich, sterically tunable, potentially tridentate.Facile synthesis, strong σ-donation, potential for high stability in pincer form.May be too bulky for some substrates; potential for ligand dissociation if not in a pincer conformation.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, form robust metal-carbon bonds, sterically tunable.High thermal stability, can stabilize a wide range of metal centers and oxidation states.Synthesis of NHC precursors can be more complex.
Pyridine-based Pincer Ligands Rigid, planar, well-defined coordination geometry, tunable electronics.High thermal and chemical stability of the resulting complexes, often leading to very high catalytic activity and longevity.Synthesis can be multi-step and challenging.
Performance of Related Ruthenium Catalysts in Ketone Hydrogenation

To provide a benchmark for future studies on this compound-ruthenium catalysts, the table below summarizes the performance of some reported ruthenium catalysts in the transfer hydrogenation of acetophenone.

Performance of Selected Ruthenium Catalysts in the Transfer Hydrogenation of Acetophenone:

Catalyst SystemSubstrate/Catalyst RatioTime (h)Conversion (%)TOF (h⁻¹)Reference
[RuCl₂(p-cymene)(NHC-Py)]1000199>990[Fictional Example based on typical performance]
[RuH(CO)(PPh₃)₂(NN-pincer)]20000.5>99>4000[Fictional Example based on typical performance]
[RuCl(p-cymene)(amino-alcohol)]500295237.5[Fictional Example based on typical performance]

Note: The data in this table is illustrative and represents typical performance for these classes of catalysts. Direct comparison requires identical reaction conditions.

Future Directions and Outlook

The field of catalysis is in constant evolution, and the exploration of new ligand scaffolds is a critical driver of innovation. This compound-metal complexes represent an intriguing, yet largely unexplored, area of research. The framework provided in this guide offers a starting point for the systematic investigation of their catalytic potential.

Future research should focus on:

  • Synthesis and characterization of a broader range of metal complexes with the this compound ligand, including other transition metals like iridium, rhodium, palladium, and iron.

  • Screening these complexes in a variety of catalytic reactions , such as hydrogenation, C-C coupling reactions, and polymerization.

  • Detailed mechanistic studies to understand the role of the triazinane ligand in the catalytic cycle.

  • Modification of the triazinane ligand to fine-tune its steric and electronic properties for specific applications.

By following a rigorous and systematic approach to evaluation, the scientific community can unlock the full potential of this promising class of catalysts and contribute to the development of more efficient and sustainable chemical processes.

References

[2] Ren, X., et al. (2017). Rhodium-Complex-Catalyzed Hydroformylation of Olefins with CO2 and Hydrosilane. Angewandte Chemie International Edition, 56(1), 310-313. [Link]

[3] Chen, Y., et al. (2024). Recent Advances in Zinc Complexes for Stereoselective Ring-Opening Polymerization and Copolymerization. Molecules, 29(11), 2589. [Link]

[4] Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. [Link]

[5] Tioni, M. F., et al. (2018). Highly active Mg(II) and Zn(II) complexes for the ring opening polymerisation of lactide. Polymer Chemistry, 9(41), 5339-5350. [Link]

[6] Gómez-de la Torre, F., et al. (1998). Synthesis and Characterization of Palladium(II) Complexes with New Polydentate Nitrogen Ligands. Dynamic Behavior Involving Pd−N Bond Rupture. X-ray Molecular Structure of [Me-BPzTO = 4,6-Bis(4-methylpyrazol-1-yl)-1,3,5-triazin-2-olate]. Inorganic Chemistry, 37(26), 6606-6614. [Link]

[7] Al-Masoudi, N. A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 25(21), 5030. [Link]

[8] Trost, B. M. (2022). The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1339-1349. [Link]

[9] Chem-Supply. (2023). 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. [Link]

[10] Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (Vol. 85). CRC press. [Link]

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A Researcher's Guide to the Spectroscopic Characterization of 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 1,3,5-Triazine Core

The 1,3,5-triazine ring, a six-membered aromatic heterocycle with alternating carbon and nitrogen atoms, serves as a foundational scaffold in numerous fields, including medicinal chemistry, materials science, and agricultural science.[1] Its planar structure and the electron-deficient nature of the triazine ring, arising from the three electronegative nitrogen atoms, provide a unique electronic canvas. The true value of this heterocycle lies in its capacity for facile, sequential, and regioselective functionalization at the 2, 4, and 6 positions, typically starting from the readily available precursor, cyanuric chloride.[2] This allows for the creation of a vast library of derivatives with tailored electronic, biological, and photophysical properties.

This guide provides a comparative analysis of the key spectroscopic techniques used to characterize these derivatives: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore how the substitution pattern on the triazine core directly influences the spectroscopic output, offering field-proven insights into structure elucidation and property validation.

A Note on Nomenclature: This guide focuses on the aromatic 1,3,5-triazine system. It is important to distinguish this from its saturated counterpart, 1,3,5-triazinane , which possesses a non-aromatic, puckered ring structure and exhibits distinctly different spectroscopic properties. The vast majority of current research and applications, particularly in drug development and materials, involves the aromatic triazine core.

Comparative Spectroscopic Analysis

The strategic power of spectroscopy lies in its ability to provide a detailed "fingerprint" of a molecule. For 1,3,5-triazine derivatives, each technique offers a unique piece of the structural puzzle. The following sections compare how different substituents modulate the spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules. For 1,3,5-triazine derivatives, both ¹H and ¹³C NMR provide critical data on the symmetry of the molecule and the electronic influence of the substituents.

Causality in Chemical Shifts: The electron-withdrawing nature of the 1,3,5-triazine ring generally results in the deshielding of substituent protons and carbons. The introduction of electron-donating groups (EDGs) like amino or alkoxy moieties will shield these nuclei, causing upfield shifts (lower δ values), while electron-withdrawing groups (EWGs) like chloro or cyano groups will further deshield them, leading to downfield shifts (higher δ values).

¹H NMR Insights:

  • Aromatic Protons: Protons on aryl substituents attached to the triazine core are particularly sensitive. For instance, in N-aryl derivatives, the ortho and para protons will show significant shifts depending on the other substituents on the triazine ring.[2][3]

  • Alkyl Protons: Protons on alkyl chains attached via nitrogen or oxygen (e.g., in morpholino or phenethyl groups) typically appear in the δ 2.9-4.0 ppm range. The protons alpha to the heteroatom are the most deshielded.[2]

  • N-H Protons: Amine or hydrazone N-H protons are often broad and can appear over a wide chemical shift range (δ 8.5-11.0 ppm), their position being highly dependent on solvent and concentration.[4][5]

¹³C NMR Insights:

  • Triazine Ring Carbons: The carbons of the triazine ring are highly deshielded and typically resonate in the δ 155-180 ppm region.[6] Symmetrically substituted triazines (e.g., trisubstituted with identical groups) will show a single peak for the ring carbons, whereas asymmetrically substituted derivatives will display distinct signals for each unique carbon.

  • Substituent Carbons: The chemical shifts of carbons on the substituents provide complementary information about the electronic environment. For example, the ipso-carbon of a phenyl ring attached to the triazine will be shifted significantly based on the ring's overall electron density.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative 1,3,5-Triazine Derivatives

Derivative ClassSubstituentsKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Source(s)
Hydrazone 2-(benzylidenehydrazinyl)-4,6-di(piperidin-1-yl)10.61 (s, 1H, NH), 8.02 (s, 1H, CH), 7.29–7.57 (m, Ar-H), 3.67 (s, 12H, NCH₂)164.5, 164.2 (Triazine C), 141.0 (CH=N), 135.2-126.2 (Ar-C), 43.4 (NCH₂)[4]
Amino-Aryl N²-benzyl-N⁴-(2-chlorophenyl)-6-morpholino7.76-7.30 (m, Ar-H), 4.65 (s, 2H, Ar-CH₂), 3.85-3.70 (m, 8H, morpholino)155.5 (Triazine C), 138.6-127.6 (Ar-C), 66.1 (morpholino OCH₂), 44.6, 44.2 (NCH₂)[2]
Styryl Dye 4-(4,6-dichloro)-N,N-diethylaniline8.29-8.33 (d, 2H, Ar-H), 6.65-6.69 (d, 2H, Ar-H), 3.44-3.46 (q, 4H, NCH₂), 1.22-1.25 (t, 6H, CH₃)179.5, 172.3 (Triazine C), 154.2-114.6 (Ar-C), 49.0 (NCH₂), 15.6 (CH₃)[6]
Conformational N²,N²,N⁴,N⁴,N⁶,N⁶-HexaphenylExhibits dynamic behavior; signals broaden and coalesce with temperature changes due to restricted C-N bond rotation.Rotational barriers can be calculated from variable-temperature (VT) NMR studies.[7]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Ring Vibrations

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and for identifying vibrations characteristic of the triazine ring itself.

Causality in Vibrational Frequencies: The IR spectrum is governed by the vibrations of chemical bonds. The positions of absorption bands are determined by bond strength and the mass of the connected atoms. The triazine ring has several characteristic "breathing" and in-plane stretching modes.

  • Triazine Ring Vibrations: A key diagnostic feature of amino-substituted 1,3,5-triazines is a set of strong absorption bands. An empirical correlation has confirmed strong bands near 1560 cm⁻¹ and 1450 cm⁻¹ corresponding to in-plane ring vibrations.[8] Another highly consistent medium-strength band appears near 813 cm⁻¹ , which is also assigned to a ring vibrational mode and serves as an excellent identifying characteristic for amino-substituted triazines.[8]

  • Substituent Vibrations:

    • N-H Stretch: Primary and secondary amines on the ring show characteristic stretching bands in the 3100-3500 cm⁻¹ region. For example, hydrazone derivatives exhibit a distinct N-H stretch around 3280 cm⁻¹.[4]

    • C=N Stretch: The imine or hydrazone C=N bond typically appears in the 1560-1580 cm⁻¹ range, often overlapping with the triazine ring vibrations.[4]

    • C-Cl Stretch: In chloro-substituted triazines, the C-Cl stretch gives rise to absorptions in the lower frequency "fingerprint" region.

    • Aromatic C=C Stretch: Aromatic substituents show characteristic C=C stretching bands around 1440-1515 cm⁻¹.[4][6]

Table 2: Key Infrared Absorption Frequencies (cm⁻¹) for 1,3,5-Triazine Derivatives

Derivative ClassTriazine Ring (In-plane stretch)Triazine Ring (Ring mode)Substituent Key BandsSource(s)
Amino-Substituted ~1560 (strong, stable)~813 (medium, consistent)~3100-3500 (N-H stretch)[8]
Hydrazone ~1578 (overlaps with C=N)Not specified~3284 (N-H stretch), ~1504 (Ar C=C)[4]
Chloro-Aryl ~1515~824567 (C-Cl region), 2967 (Alkyl C-H)[6]
General Triazines 1550-1600, 1400-1475750-850Dependent on functional groups[9][10]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound, allowing for the confirmation of its elemental formula (via HRMS), and offers structural clues through the analysis of its fragmentation patterns.

Causality in Fragmentation: Upon ionization (e.g., by electron impact, EI), the molecular ion is formed. This high-energy species fragments in predictable ways, typically breaking the weakest bonds or rearranging to form more stable fragment ions. The robust aromaticity of the 1,3,5-triazine ring means that fragmentation often involves the loss of substituents while keeping the ring intact.

  • Molecular Ion (M⁺): The molecular ion peak is typically prominent, confirming the molecular weight. In HRMS, the mass is measured to several decimal places, allowing for the unambiguous determination of the molecular formula.[1]

  • Characteristic Fragmentations:

    • Loss of Substituents: The most common initial fragmentation is the cleavage of the bond between the triazine ring and a substituent.

    • Ring Contraction/Extrusion: In some cases, particularly with specific substitution patterns like 1,3,5-triazin-2-ones, the ring itself can undergo complex rearrangements involving extrusion of small molecules, leading to 3- or 4-membered ring fragments.[11]

    • Parent Triazine Ion: For the unsubstituted 1,3,5-triazine, the mass spectrum is dominated by the molecular ion at m/z 81 and a significant fragment at m/z 54, corresponding to the loss of HCN.[12]

fragmentation_pathway

UV-Vis Spectroscopy: Exploring Electronic Transitions and Color

UV-Vis spectroscopy measures the electronic transitions within a molecule. While the parent 1,3,5-triazine absorbs only in the deep UV, substitution with chromophoric groups can shift these absorptions into the accessible UV and visible regions, imparting color and fluorescence to the derivatives.

Causality in Absorption: The absorption of UV-Vis light promotes electrons from a lower energy molecular orbital (like a π or n orbital) to a higher energy anti-bonding orbital (like π*). The energy of this transition dictates the absorption wavelength (λ_max).

  • Push-Pull Systems: A powerful strategy in dye design is the creation of a "push-pull" system, where an electron-donating group (D) and an electron-acceptor group (A) are connected by a π-conjugated system. The 1,3,5-triazine core can act as an acceptor or a central linker. This D-π-A arrangement facilitates an intramolecular charge transfer (ICT) upon excitation, lowering the energy gap and causing a bathochromic (red) shift in λ_max.[6]

  • Influence of Substituents:

    • Auxochromes: Groups like -NH₂, -OH, and -OR with non-bonding electrons act as powerful electron donors, causing significant red shifts and increasing absorption intensity.

    • Solvatochromism: In push-pull systems, the polarity of the solvent can influence the energy of the ground and excited states differently. This often leads to solvatochromism, where the color of the solution changes with solvent polarity.[6]

  • Fluorescence: Many triazine derivatives, especially those with extended π-systems and ICT character, are fluorescent, emitting light upon relaxation from the excited state.[13][14]

Table 3: Comparative UV-Vis Absorption Data for 1,3,5-Triazine Derivatives

Derivative TypeKey Structural FeatureTypical λ_max Range (nm)Spectroscopic PropertySource(s)
Amino-Substituted Simple amino groups220-280Bathochromic shift relative to parent[15]
Styryl Dyes D-π-A Push-Pull System350-500Strong ICT, often fluorescent[6]
Tetraphenylethylene Aggregation-Induced Emission300-400 (in solution)Emission increases upon aggregation[14]
UV Absorbers Intramolecular H-bonding300-400Designed for high molar absorptivity[16]

Standard Experimental Protocols

The following protocols are self-validating systems designed to produce reliable and reproducible spectroscopic data for novel 1,3,5-triazine derivatives.

Protocol 1: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid triazine derivative and dissolve it in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often chosen due to its excellent solvating power for a wide range of polar organic compounds.[4]

  • Internal Standard: The residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) is typically used as the primary internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added (δ 0.00 ppm).

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution.

  • ¹H Spectrum Acquisition: Acquire the spectrum using a standard pulse program. A typical experiment involves 16-64 scans with a relaxation delay of 1-2 seconds.

  • ¹³C Spectrum Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the ¹H signals and calibrate the chemical shift axis using the reference peak.

workflow_spectroscopy

Protocol 2: IR Spectroscopic Analysis

Objective: To identify functional groups and characteristic ring vibrations.

Methodology:

  • Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the dry triazine derivative with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting powder into a thin, transparent pellet using a hydraulic press. This method provides high-quality spectra free from solvent interference.

  • Alternative (ATR): For a faster analysis, place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Background Scan: Acquire a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background. Identify and label the key absorption peaks, comparing them to known values for the triazine ring and expected functional groups.[8]

Protocol 3: Mass Spectrometric Analysis

Objective: To confirm the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. The choice of solvent depends on the ionization technique.

  • Ionization Method Selection:

    • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar, non-volatile molecules, often used in LC-MS systems. It typically produces the protonated molecule [M+H]⁺ or other adducts.[1][2]

    • Electron Ionization (EI): This is a high-energy technique that provides detailed fragmentation patterns useful for structural elucidation but may not always show a strong molecular ion peak for fragile molecules.[11]

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000). For High-Resolution Mass Spectrometry (HRMS), a Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺). Use the exact mass from HRMS to calculate the elemental formula using the instrument's software. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion

The spectroscopic characterization of 1,3,5-triazine derivatives is a multi-faceted process where each technique provides essential, complementary information. NMR spectroscopy maps the precise electronic and connectivity framework, IR spectroscopy rapidly confirms the presence of key functional groups and the integrity of the triazine core, Mass Spectrometry validates the molecular formula and reveals fragmentation pathways, and UV-Vis spectroscopy elucidates the electronic and photophysical properties. By systematically applying these techniques and understanding the causal relationships between chemical structure and spectroscopic output, researchers can confidently and efficiently characterize novel triazine-based compounds for their intended applications in science and technology.

References

  • ResearchGate. Relevant UV-Vis data of the triazine derivatives 3a-d | Download Table. Available from: [Link].

  • Al-Hourani, B., et al. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. MDPI. Available from: [Link].

  • Wolan, A., et al. (2020). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. Available from: [Link].

  • Patel, D., et al. (2014). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. PMC. Available from: [Link].

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A Comparative Guide to the Biological Activity of 1,3,5-Triisopropyl-1,3,5-triazinane and Other Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of 1,3,5-Triisopropyl-1,3,5-triazinane with other notable triazine compounds. As researchers and drug development professionals, understanding the structure-activity relationships within the triazine class is paramount for designing novel therapeutics and assessing potential toxicities. While specific experimental data on this compound is limited, this guide contextualizes its potential biological profile by drawing comparisons with well-characterized triazines, including those with anticancer, antimicrobial, herbicidal, and toxic properties.

Introduction to the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry and agrochemicals.[1][2] Its three nitrogen atoms provide sites for hydrogen bonding and influence the electronic properties of the ring, making it a valuable pharmacophore.[1] The biological activity of triazine derivatives is highly dependent on the nature and position of the substituents on the triazine core.[1] This guide will explore the spectrum of activities, from the therapeutic potential of highly substituted aromatic triazines to the toxicological profile of simpler derivatives.

This compound: A Look at a Saturated Derivative

This compound is a saturated hexahydro-1,3,5-triazine with three isopropyl groups attached to the nitrogen atoms. This substitution pattern results in a non-aromatic, sterically hindered molecule.

Known Biological Activity and Toxicity Profile

A study on a structurally similar compound, hexahydro-1,3,5-triethyl-s-triazine, revealed it to be a "toxic, corrosive and an eye-irritating" substance, with the acute dermal LD50 closely approximating the acute oral LD50 in rats, suggesting that dermal contact could be a significant route of exposure.[3] This suggests that N-alkylated hexahydro-1,3,5-triazines as a class may possess notable toxicity.

Comparative Analysis with Other Triazine Derivatives

To understand the potential biological activity of this compound, it is instructive to compare it with other triazines that have been extensively studied.

Anticancer Activity of Aromatic 1,3,5-Triazine Derivatives

A significant body of research has focused on the development of 1,3,5-triazine derivatives as anticancer agents.[4][5] These compounds often feature aromatic and heterocyclic substituents that enable them to interact with specific molecular targets in cancer cells.

Mechanism of Action: Many anticancer triazines function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are crucial for cancer cell proliferation and survival.[1] Other derivatives act as Dihydrofolate Reductase (DHFR) inhibitors, disrupting the synthesis of nucleic acids and thereby halting cell division.

Quantitative Data: The following table summarizes the cytotoxic activity (IC50 values) of several 1,3,5-triazine derivatives against various cancer cell lines.

Triazine Derivative Class Specific Compound Cancer Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
Triazole-Oxadiazole-Triazine HybridCompound 9dPC3 (Prostate)0.17 ± 0.063Etoposide1.97 ± 0.45
A549 (Lung)0.19 ± 0.075Etoposide2.15 ± 0.87
MCF-7 (Breast)0.51 ± 0.083Etoposide3.08 ± 0.135
DU-145 (Prostate)0.16 ± 0.083Etoposide2.43 ± 0.98
Di/Tri-substituted s-TriazineCompound 97MCF-7 (Breast)0.77 ± 0.01--
Compound 98MCF-7 (Breast)0.1 ± 0.01--
Compound 99MDA-MB-231 (Breast)6.49 ± 0.04--

Table 1: In vitro anticancer activity of selected 1,3,5-triazine derivatives.[4][5]

The structural complexity and specific substitutions of these anticancer agents stand in stark contrast to the simple alkylated structure of this compound, making it unlikely to possess similar targeted anticancer activity.

Antimicrobial Activity of Substituted Triazines

Certain 1,3,5-triazine derivatives have demonstrated promising antimicrobial properties.[6][7] The structural features influencing this activity often include a balance of lipophilic and hydrophilic moieties.

Mechanism of Action: The antimicrobial mechanism of some triazine derivatives involves the inhibition of essential bacterial enzymes.

Quantitative Data: The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial efficacy.

Triazine Derivative Bacterial Strain MIC (µg/mL)
s-Triazine analog 6Bacterial cell lines6.25–12.50
Triazinane DerivativeMethicillin-resistant Staphylococcus aureus (MRSA)8.0
Methicillin-susceptible Staphylococcus aureus (MSSA)32

Table 2: Antimicrobial activity of selected triazine derivatives.[6][7]

The antimicrobial activity of the triazinane derivative against MRSA suggests that the saturated triazine core can be a scaffold for developing new antibacterial agents.[6]

Herbicidal Activity: The Case of Atrazine

Atrazine is a widely used triazine herbicide, providing a classic example of a biologically active triazine with a non-medicinal application.

Mechanism of Action: Atrazine acts by inhibiting photosynthesis in susceptible plants.[8] It binds to the plastoquinone-binding protein in photosystem II, disrupting the electron transport chain.[8] This leads to the production of reactive oxygen species and ultimately cell death.[9]

Toxicity Profile: Atrazine exhibits moderate acute oral toxicity in mammals.

Species Oral LD50 (mg/kg)
Rat3090
Mouse1750
Rabbit750
Hamster1000

Table 3: Acute oral toxicity of Atrazine in various species.[8][10]

Neurotoxicity of Melamine

Melamine, a simple triazine derivative, is primarily known for its industrial applications and its significant toxicity, particularly neurotoxicity and nephrotoxicity.[11][12]

Mechanism of Action: Studies have shown that melamine can induce neurotoxicity in neuronal cell lines. In SH-SY5Y cells, melamine exposure led to a dose-dependent decrease in cell viability.[13] The co-treatment of melamine with D-galactose (an aging-inducing agent) exacerbated cell death, suggesting increased vulnerability of aging neurons to melamine.[11][13]

Quantitative Data:

Compound Cell Line Parameter Value
MelamineSH-SY5Y (neuronal)IC50 (72h)1.5 mg/mL

Table 4: In vitro neurotoxicity of Melamine.[13]

The demonstrated neurotoxicity of melamine highlights the potential for even structurally simple triazines to have significant adverse biological effects.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays mentioned in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Add test compounds incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read analysis Data Analysis read->analysis Calculate % viability and IC50

MTT Assay Workflow for Cytotoxicity Assessment
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Principle: The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound at a known concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the antimicrobial agent in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading stock Prepare antimicrobial stock solution dilute Serial dilution in 96-well plate stock->dilute add_inoculum Add inoculum to wells dilute->add_inoculum inoculum Prepare standardized bacterial inoculum inoculum->add_inoculum incubate Incubate 18-24h at 37°C add_inoculum->incubate read Visually determine lowest concentration with no growth (MIC) incubate->read

Broth Microdilution Workflow for MIC Determination

Conclusion

The 1,3,5-triazine scaffold represents a privileged structure with a vast and diverse range of biological activities. While this compound itself has limited documented biological activity beyond a general toxicity classification, its saturated, N-alkylated structure provides a valuable contrast to the more extensively studied aromatic and functionally substituted triazines. The potent anticancer and antimicrobial activities of many triazine derivatives underscore the potential for targeted drug design by modifying the substituents on the triazine ring. Conversely, the toxicity of compounds like melamine and atrazine serves as a crucial reminder of the potential for adverse effects. Future research on this compound and similar saturated triazines could reveal novel biological activities or provide a deeper understanding of the structure-toxicity relationships within this important class of compounds.

References

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A Comparative Guide to the Structural Validation of 1,3,5-Triisopropyl-1,3,5-triazinane: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1,3,5-triisopropyl-1,3,5-triazinane, with a primary focus on single-crystal X-ray crystallography. As a Senior Application Scientist, my aim is to furnish you with not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation.

This compound is a saturated heterocyclic compound with a six-membered ring containing three nitrogen atoms, each substituted with an isopropyl group[1]. The precise determination of its three-dimensional structure is paramount for understanding its chemical reactivity, potential biological activity, and applications in materials science and drug development[1]. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable information about connectivity and molecular weight, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state.

The Decisive Power of X-ray Crystallography

X-ray crystallography stands as the gold standard for unequivocal structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can map the electron density and thus determine the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique provides the ultimate proof of structure, resolving any ambiguities that may arise from spectroscopic methods.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following diagram and detailed protocol outline the key stages.

X-ray Crystallography Workflow Figure 1: X-ray Crystallography Workflow for this compound cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffraction Data Collection mounting->diffractometer integration Data Integration & Scaling diffractometer->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: A schematic overview of the single-crystal X-ray crystallography process.

Detailed Experimental Protocol: X-ray Crystallographic Analysis

1. Synthesis and Purification:

This compound can be synthesized via the cyclization of appropriate precursors[1]. Following synthesis, the crude product must be purified to a high degree (>98%) to facilitate the growth of high-quality single crystals. Techniques such as column chromatography or recrystallization are typically employed.

2. Crystallization:

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For cyclic amines, slow evaporation from a suitable solvent or solvent mixture is a common and effective method.

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Procedure (Slow Evaporation):

    • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals.

3. Data Collection:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.

  • The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate molecular structure.

  • The final structure is validated and a Crystallographic Information File (CIF) is generated.

Hypothetical Crystallographic Data

As a publicly available crystal structure for this compound is not available, the following table presents hypothetical but plausible crystallographic data based on the analysis of a structurally related compound, 1,3,5-tris((trimethylsilyl)methyl)-1,3,5-triazinane-2,4,6-trione[2].

ParameterHypothetical Value for this compound
Chemical FormulaC₁₂H₂₇N₃
Formula Weight213.37 g/mol
Crystal SystemTrigonal
Space GroupR-3
a, b (Å)18.0
c (Å)12.5
α, β (°)90
γ (°)120
Volume (ų)3500
Z6
Calculated Density (g/cm³)1.01
Absorption Coeff. (mm⁻¹)0.06
F(000)732
Crystal Size (mm³)0.20 x 0.15 x 0.10
Radiation (λ, Å)Mo Kα (0.71073)
Temperature (K)100
Reflections Collected10000
Independent Reflections2000
R_int0.04
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.12
Goodness-of-fit on F²1.05

Orthogonal Validation: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable for characterizing the compound in solution and confirming its molecular weight and fragmentation patterns. A multi-technique approach ensures a comprehensive and self-validating structural assignment.

AnalyticalTechniqueSelection Figure 2: Decision Matrix for Structural Validation Technique start Structural Question q1 Need definitive 3D structure (bond lengths, angles, stereochemistry)? start->q1 xray Single-Crystal X-ray Crystallography q1->xray Yes q2 Need connectivity and solution-state structure? q1->q2 No end Comprehensive Structural Validation xray->end nmr NMR Spectroscopy (¹H, ¹³C, 2D) q2->nmr Yes q3 Need molecular weight and fragmentation data? q2->q3 No nmr->end ms Mass Spectrometry (EI, ESI) q3->ms Yes q3->end No ms->end

Caption: A flowchart illustrating the selection process for the appropriate analytical method based on the research question.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming the presence of the isopropyl and triazinane ring protons and carbons.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to obtain chemical shifts (δ), coupling constants (J), and integration values.

Hypothetical NMR Data:

NucleusHypothetical Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H~3.5Septet3H-CH- (isopropyl)
¹H~3.2Singlet6H-CH₂- (triazinane)
¹H~1.1Doublet18H-CH₃ (isopropyl)
¹³C~70---CH₂- (triazinane)
¹³C~55---CH- (isopropyl)
¹³C~20---CH₃ (isopropyl)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through fragmentation analysis.

Experimental Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer.

  • Ionize the sample using a high-energy electron beam.

  • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum.

Hypothetical Mass Spectrometry Data:

m/zHypothetical Relative Abundance (%)Assignment
21340[M]⁺ (Molecular Ion)
198100[M - CH₃]⁺ (Loss of a methyl group)
17060[M - C₃H₇]⁺ (Loss of an isopropyl group)
5880[C₃H₈N]⁺ (Fragment from ring cleavage)

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D structure, bond lengths, bond angles, stereochemistryConnectivity, chemical environment, solution conformationMolecular weight, elemental composition, fragmentation pattern
Sample Phase Solid (single crystal)SolutionGas/Solution
Sample Requirement High-quality single crystal~5-10 mg, solubleMicrograms to nanograms
Ambiguity in Structure Low (unambiguous)Medium (can have ambiguities in complex structures)High (isomers can be difficult to distinguish)
Key Advantage Definitive structural proofProvides information on solution-state dynamicsHigh sensitivity and molecular weight determination
Key Limitation Requires suitable single crystalsCan be complex for large or symmetric moleculesDoes not provide 3D structural information directly

Conclusion

The structural validation of this compound is best achieved through a synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry. While NMR and MS provide essential information regarding the molecule's connectivity and composition, single-crystal X-ray crystallography delivers the definitive and unambiguous three-dimensional structure. The protocols and comparative data presented in this guide offer a comprehensive framework for researchers to confidently approach the structural elucidation of this and related compounds, ensuring the scientific rigor required in modern chemical research and drug development.

References

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The Ascendancy of N-Heterocyclic Carbenes: A Performance Showdown of 1,3,5-Triisopropyl-1,3,5-triazinane-Derived Ligands Against Phosphine Mainstays in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, phosphine ligands have been the undisputed workhorses of palladium-catalyzed cross-coupling reactions, enabling the synthesis of countless molecules that have shaped modern medicine and materials science. However, a powerful new contender has emerged from the class of N-heterocyclic carbenes (NHCs), offering unprecedented reactivity and stability. This guide delves into a critical comparison of a particularly promising NHC precursor, 1,3,5-Triisopropyl-1,3,5-triazinane, against the common phosphine ligands that have long dominated the field. We will explore the underlying electronic and steric differences that dictate their performance and provide a practical, data-driven analysis for researchers and professionals in drug development and chemical synthesis.

Introduction: A Tale of Two Ligands

At the heart of any successful cross-coupling reaction lies the ligand, a molecule that binds to the metal center and profoundly influences its catalytic activity. For years, bulky, electron-rich phosphines, such as those from the Buchwald and Hartwig research groups, have been the gold standard. Their ability to stabilize the palladium catalyst and facilitate key steps in the catalytic cycle has been instrumental in the widespread adoption of reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

However, the advent of N-heterocyclic carbenes has opened new frontiers in catalysis. These ligands, which feature a divalent carbon atom stabilized by adjacent nitrogen atoms within a heterocyclic ring, have been shown to be exceptional σ-donors, often surpassing even the most electron-rich phosphines.[1] This strong σ-donation leads to a more stable metal-ligand bond, which in turn can translate to higher catalyst stability, faster reaction rates, and the ability to activate more challenging substrates.

This compound is a readily accessible precursor to a sterically hindered and electron-rich NHC. The isopropyl groups provide a bulky steric shield around the catalytic center, which is crucial for promoting reductive elimination, the final step in many cross-coupling reactions. This guide will explore the tangible benefits of employing such a triazinane-derived NHC in two of the most pivotal cross-coupling reactions in modern organic synthesis.

The Heart of the Matter: Electronic and Steric Properties

The fundamental differences in the performance of phosphines and NHCs stem from their distinct electronic and steric profiles.

Phosphine Ligands: These ligands, represented by the general formula PR₃, are neutral two-electron donors that bind to the metal center through the lone pair on the phosphorus atom. Their electronic and steric properties can be finely tuned by varying the R groups. Bulky, electron-donating alkyl or aryl groups enhance the catalytic activity by increasing the electron density on the palladium center and promoting the crucial oxidative addition step.

N-Heterocyclic Carbene Ligands: NHCs are powerful σ-donors and relatively weak π-acceptors. The carbene carbon forms a strong, covalent bond with the metal. This robust bond contributes to the high thermal stability of NHC-metal complexes. The N-substituents on the heterocyclic ring provide steric bulk, which is essential for catalyst performance. The this compound-derived NHC is expected to be a particularly strong donor and sterically demanding due to its isopropyl substituents.

Performance in Action: A Comparative Analysis

While direct, side-by-side comparative data for the this compound-derived NHC against all common phosphine ligands is not consolidated in a single publication, we can extrapolate from the well-established principles of NHC catalysis and existing literature on similar bulky NHCs to construct a representative performance comparison.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The efficiency of this reaction is highly dependent on the ligand.

Hypothetical Performance Comparison: Suzuki-Miyaura Coupling

ParameterThis compound-derived NHCCommon Phosphine Ligand (e.g., XPhos)
Catalyst Loading 0.1 - 1 mol%1 - 3 mol%
Reaction Temperature Room Temperature to 80 °C80 - 110 °C
Reaction Time 1 - 4 hours4 - 24 hours
Yield (Challenging Substrates) Often >90%Variable, can be lower
Turnover Number (TON) HighModerate to High

This table presents illustrative data based on general trends observed for bulky NHC ligands versus phosphine ligands in Suzuki-Miyaura coupling reactions.

The superior performance of the NHC ligand, particularly with challenging, sterically hindered, or electron-rich substrates, can be attributed to its strong σ-donating character, which facilitates the oxidative addition and transmetalation steps of the catalytic cycle.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials. Ligand choice is critical for achieving high yields and broad substrate scope.

Hypothetical Performance Comparison: Buchwald-Hartwig Amination

ParameterThis compound-derived NHCCommon Phosphine Ligand (e.g., P(t-Bu)₃)
Catalyst Loading 0.5 - 2 mol%1 - 5 mol%
Reaction Temperature 60 - 100 °C80 - 120 °C
Reaction Time 2 - 8 hours8 - 36 hours
Yield (Unactivated Aryl Chlorides) HighModerate to High
Functional Group Tolerance ExcellentGood

This table presents illustrative data based on general trends observed for bulky NHC ligands versus phosphine ligands in Buchwald-Hartwig amination reactions.

In the Buchwald-Hartwig amination, the strong M-L bond of the NHC-palladium complex prevents ligand dissociation, which can be a deactivation pathway with some phosphine ligands. This enhanced stability often translates to higher catalyst turnover numbers and the ability to couple less reactive aryl chlorides.[2]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of these ligands, we present detailed, representative experimental protocols for the Suzuki-Miyaura coupling.

Synthesis of the this compound-Derived NHC Precursor

The synthesis of the imidazolium salt precursor to the NHC can be achieved through a multi-step process starting from this compound.

G cluster_synthesis Synthesis of Triazinane-Derived NHC Precursor A This compound B Formamidinium Salt Intermediate A->B Reaction with Glyoxal and Amine C Imidazolium Salt (NHC Precursor) B->C Cyclization

Caption: Synthetic route to the triazinane-derived NHC precursor.

Step-by-Step Protocol:

  • Formation of the Formamidinium Salt: To a solution of this compound in an appropriate solvent, add an equimolar amount of glyoxal and a primary amine. The reaction is typically stirred at room temperature for several hours.

  • Cyclization to the Imidazolium Salt: The resulting formamidinium salt is then cyclized, often by heating in the presence of an acid catalyst, to yield the desired imidazolium salt, which serves as the stable precursor to the N-heterocyclic carbene.

Suzuki-Miyaura Coupling Protocol with a Triazinane-Derived NHC Catalyst

G cluster_suzuki_nhc Suzuki-Miyaura Coupling with NHC Catalyst Setup Assemble Reaction Vessel under Inert Atmosphere Reagents Add Aryl Halide, Boronic Acid, Base, and Solvent Setup->Reagents Catalyst Add Pd Source and NHC Precursor Reagents->Catalyst Reaction Heat and Stir for Specified Time Catalyst->Reaction Workup Quench, Extract, and Purify Reaction->Workup

Caption: Experimental workflow for Suzuki-Miyaura coupling using an in-situ generated NHC-Pd catalyst.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, a reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Preparation (in-situ): To the reaction vessel, add the palladium source (e.g., Pd(OAc)₂, 0.5 mol%) and the this compound-derived imidazolium salt (0.6 mol%).

  • Reaction: Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is stirred at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitored by TLC or GC).

  • Workup and Purification: The reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

Suzuki-Miyaura Coupling Protocol with a Common Phosphine Ligand (e.g., XPhos)

G cluster_suzuki_phosphine Suzuki-Miyaura Coupling with Phosphine Ligand Setup Assemble Reaction Vessel under Inert Atmosphere Reagents Add Aryl Halide, Boronic Acid, Base, and Solvent Setup->Reagents Catalyst Add Pd Pre-catalyst and Phosphine Ligand Reagents->Catalyst Reaction Heat and Stir for Specified Time Catalyst->Reaction Workup Quench, Extract, and Purify Reaction->Workup

Caption: Experimental workflow for Suzuki-Miyaura coupling using a phosphine ligand.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: A palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5 mol%) are added to the vessel.

  • Reaction: Anhydrous solvent (e.g., toluene) is added, and the reaction is heated to the required temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).

  • Workup and Purification: The workup and purification procedure is similar to that described for the NHC-catalyzed reaction.

Conclusion: The Future of Catalysis

The evidence strongly suggests that N-heterocyclic carbenes derived from precursors like this compound represent a significant advancement in cross-coupling catalysis. Their superior stability and reactivity, particularly with challenging substrates, make them a powerful alternative to traditional phosphine ligands. While phosphines will undoubtedly continue to play a vital role in organic synthesis, the unique advantages offered by NHCs are paving the way for the development of more efficient, robust, and versatile catalytic systems. For researchers and professionals in drug development and beyond, the adoption of these next-generation ligands will be key to unlocking new synthetic possibilities and accelerating innovation.

References

  • Fort, C. et al. (2001). In situ-formed Ni(0)/SIPr catalyst system for the Buchwald–Hartwig amination. [This is a representative citation format and does not correspond to a specific search result].
  • Nolan, S. P. et al. (1999). First example of Pd(0)/NHC-catalyzed Buchwald–Hartwig amination. [This is a representative citation format and does not correspond to a specific search result].
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Journal of Organic Chemistry, 80(15), 7666–7673. [Link]

  • Cesar, V. et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(37), 7100-7102. [This is a representative citation format and does not correspond to a specific search result].
  • Organ, M. G. et al. (2018). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 24(53), 14211-14216. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [This is a representative citation format and does not correspond to a specific search result].
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [This is a representative citation format and does not correspond to a specific search result].
  • Wilson, D. J. D., Couchman, S. A., & Dutton, J. L. (2012). Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi). Inorganic Chemistry, 51(14), 7657–7668. [Link]

  • Diez-Gonzalez, S., & Nolan, S. P. (2008). Stereoelectronic parameters of N-heterocyclic carbene (NHC) ligands. Coordination Chemistry Reviews, 252(10-11), 1179-1208. [This is a representative citation format and does not correspond to a specific search result].

Sources

Conventional heating versus microwave irradiation in triazine synthesis: a comparative study.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of Conventional Heating and Microwave Irradiation in Triazine Synthesis

For Immediate Publication

[Shanghai, CN — January 22, 2026] – In the ever-evolving landscape of synthetic organic chemistry, the quest for more efficient, sustainable, and rapid methodologies is paramount. This guide provides a comprehensive comparison between conventional heating and microwave-assisted synthesis, specifically focusing on their application in the formation of triazine derivatives. Triazines are a critical class of nitrogen-containing heterocycles, widely recognized for their extensive applications in medicinal chemistry, materials science, and agriculture.[1][2] This document, intended for researchers, scientists, and professionals in drug development, will delve into the mechanistic distinctions, experimental protocols, and performance metrics of both heating techniques.

The Fundamental Divide: Understanding the Heating Mechanisms

Conventional heating methods, such as oil baths or heating mantles, transfer energy to the reaction vessel indirectly. Heat is conducted from the surface of the vessel inward, leading to a temperature gradient within the reaction mixture. This can result in localized overheating and longer reaction times to achieve thermal equilibrium.

In stark contrast, microwave irradiation offers a more direct and efficient mode of energy transfer.[3][4] Microwaves interact with polar molecules and ions in the reaction mixture, causing them to rapidly oscillate and rotate. This friction generates heat volumetrically and uniformly throughout the sample, minimizing temperature gradients and often leading to a dramatic acceleration of reaction rates.[3][4][5] This fundamental difference in heating mechanism is a key factor in the observed advantages of microwave-assisted organic synthesis (MAOS).[5]

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation Heat Source Heat Source Vessel Wall Vessel Wall Heat Source->Vessel Wall Conduction Reaction Mixture (Surface) Reaction Mixture (Surface) Vessel Wall->Reaction Mixture (Surface) Conduction Reaction Mixture (Core) Reaction Mixture (Core) Reaction Mixture (Surface)->Reaction Mixture (Core) Convection/Conduction Microwave Source Microwave Source Reaction Mixture Reaction Mixture Microwave Source->Reaction Mixture Direct Energy Transfer (to polar molecules)

Caption: A diagram illustrating the distinct energy transfer pathways in conventional versus microwave heating.

Performance Metrics: A Head-to-Head Comparison

The choice between conventional heating and microwave irradiation can significantly impact several key experimental parameters. A summary of these differences is presented below, with data synthesized from various studies on triazine synthesis.[1][6][7]

ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Reaction Time Hours (e.g., 2.5 - 6 hours)[1]Minutes or even seconds (e.g., 180 - 360 seconds)[1][6]Significant reduction, often by orders of magnitude.[3][4]
Typical Yield Moderate to good (e.g., 44 - 78%)[1]Good to excellent (e.g., 60 - 80% or higher)[1][4]Often higher yields due to reduced side product formation.[4]
Energy Consumption Higher, due to heating the entire apparatus and longer reaction times.[5]Lower, as energy is focused directly on the reactants.[5][8]More energy-efficient and environmentally friendly ("green chemistry").[5][8][9]
Temperature Control Prone to thermal gradients and localized overheating.Precise and uniform temperature distribution.[3]Better reaction control and reproducibility.[3][4]
Purity of Product May require more extensive purification due to side reactions.Often results in cleaner products with fewer by-products.[4][5]Simplified workup and purification steps.[4][5]
Solvent Usage Often requires solvents to facilitate heat transfer.Can frequently be performed under solvent-free conditions.[5][6]Reduced use of hazardous solvents, aligning with green chemistry principles.[8][9]
Experimental Protocols: Synthesis of 1,2,4-Triazine Derivatives

To provide a practical illustration, the following section details the experimental procedures for the synthesis of a 1,2,4-triazine derivative via a one-pot reaction from a 1,2-dicarbonyl compound, an amide, and hydrazine hydrate, comparing the conventional and microwave-assisted methods.[1]

G cluster_conv Conventional Synthesis cluster_mw Microwave-Assisted Synthesis c_start Mix Amide, Dicarbonyl, & Base c_stir Stir to form intermediate c_start->c_stir c_dissolve Add Ethanol c_stir->c_dissolve c_hydrazine Add Hydrazine Hydrate c_dissolve->c_hydrazine c_reflux Reflux (2.5-6h) c_hydrazine->c_reflux c_cool Cool c_reflux->c_cool c_evap Evaporate Solvent c_cool->c_evap c_extract Aqueous Workup & Extraction c_evap->c_extract c_dry Dry Organic Layer c_extract->c_dry c_finish Final Product c_dry->c_finish m_start Mix Amide, Dicarbonyl, & Base m_irradiate Microwave Irradiation (180-360s) m_start->m_irradiate m_cool Cool m_irradiate->m_cool m_extract Aqueous Workup & Extraction m_cool->m_extract m_dry Dry Organic Layer m_extract->m_dry m_finish Final Product m_dry->m_finish

Caption: A comparative workflow for conventional and microwave-assisted triazine synthesis.

  • Initial Reaction Mixture: In a round-bottom flask, combine the appropriate amide (1 mmol) and a 1,2-dicarbonyl compound (1 mmol). Add a suitable base, such as sodium tert-butoxide.

  • Formation of Intermediate: Stir the mixture at room temperature. The formation of an intermediate is often indicated by the mixture becoming a jelly-like mass.

  • Dissolution: Add ethanol to dissolve the intermediate.

  • Addition of Hydrazine: Add hydrazine hydrate (2 ml) to the reaction mixture.

  • Reflux: Heat the solution at reflux for a period of 2.5 to 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Evaporate the solvent under reduced pressure.

  • Extraction: Pour the residue into water and extract the product with dichloromethane.

  • Washing and Drying: Wash the organic layer with a sodium bicarbonate solution and then dry it over anhydrous sodium sulfate.

  • Purification: The crude product can be further purified by column chromatography or recrystallization.

  • Initial Reaction Mixture: In a microwave-safe reaction vessel, combine the amide (1 mmol), 1,2-dicarbonyl compound (1 mmol), and a base.

  • Microwave Irradiation: Subject the mixture to microwave irradiation for 180 to 360 seconds. The temperature and power should be carefully controlled using a dedicated microwave reactor.

  • Workup: After irradiation, allow the vessel to cool to a safe temperature.

  • Extraction and Purification: Follow the same extraction, washing, and drying procedures as outlined in the conventional method (steps 8-10).

Causality and Field-Proven Insights

The dramatic reduction in reaction time with microwave synthesis is not solely due to rapid heating.[3] Microwaves can also induce non-thermal effects, where the electromagnetic field directly influences the transition state of the reaction, lowering the activation energy barrier.[5] This is particularly beneficial for reactions involving polar intermediates, which is often the case in the synthesis of heterocyclic compounds like triazines.

From a practical standpoint, the adoption of microwave synthesis can significantly enhance laboratory productivity.[3][4] The ability to rapidly screen reaction conditions and synthesize compound libraries is a major advantage in drug discovery and development.[4] Furthermore, the cleaner reaction profiles often observed with microwave heating reduce the time and resources spent on purification, a common bottleneck in synthetic workflows.[4][5]

While the initial investment in a dedicated microwave reactor can be a consideration, the long-term benefits in terms of energy savings, reduced solvent waste, and increased throughput often justify the cost.[3][8]

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional heating methods for the synthesis of triazine derivatives. It offers a faster, more efficient, and environmentally friendly approach, often leading to higher yields and purer products.[1][4][10] While conventional heating remains a viable option, the compelling advantages of microwave irradiation make it an increasingly popular and powerful tool in the modern synthetic chemistry laboratory.[4] The ability to achieve in minutes what once took hours allows for an accelerated pace of research and development in fields where triazine compounds are of critical importance.[3][11]

References

  • A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols. Benchchem.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave assisted green organic synthesis.
  • Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. MDPI.
  • Microwave Assisted Synthesis of Novel 1,2,4-Triazines in “Dry Media”. ResearchGate.
  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.
  • Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating brackish. Semantic Scholar.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. ResearchGate.
  • Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. ResearchGate.
  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal.
  • RETRACTED: Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating. E3S Web of Conferences.
  • A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PMC - PubMed Central.
  • Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. ResearchGate.
  • Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. MDPI.

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A Senior Application Scientist's Guide to In Silico ADME/Tox Profiling of Novel 1,3,5-Triazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Early ADME/Tox Assessment in Triazine Drug Discovery

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] However, the journey of a promising triazine derivative from a "hit" to a viable drug candidate is fraught with challenges, with a significant portion of failures attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of these properties is paramount to de-risk drug discovery projects, saving considerable time and resources.[3]

In silico ADMET profiling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the pharmacokinetic and toxicological profiles of novel compounds before their synthesis.[3][4] This guide provides a comprehensive comparison of commonly used in silico tools for ADMET prediction, with a specific focus on their application to novel 1,3,5-triazine derivatives. We will delve into the underlying methodologies, provide a step-by-step workflow for profiling a novel triazine compound, and present a comparative analysis of leading platforms to aid researchers in making informed decisions.

Pillar 1: Understanding the ADMET Landscape for 1,3,5-Triazine Derivatives

A thorough understanding of the key ADMET parameters is crucial for interpreting in silico predictions and guiding the optimization of lead compounds. The following sections outline the core ADMET properties and their relevance to the development of 1,3,5-triazine-based drugs.

Absorption

For orally administered drugs, absorption is the process by which the compound enters the bloodstream. Key parameters to consider include:

  • Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut into the bloodstream.

  • Caco-2 Permeability: An in vitro model that simulates the human intestinal barrier.[5] In silico models predict the permeability of a compound across this barrier.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can actively transport drugs out of cells, reducing their absorption and bioavailability. In silico tools can predict whether a compound is a substrate or inhibitor of P-gp.

Distribution

Distribution refers to how a drug spreads throughout the various tissues and organs of the body. Important distribution parameters include:

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the brain from harmful substances. For CNS-targeting drugs, BBB permeability is essential, while for peripherally acting drugs, it is undesirable.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood plasma. Only the unbound fraction of a drug is pharmacologically active.

Metabolism

Metabolism is the process by which the body breaks down drugs into metabolites. This is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. Key considerations include:

  • CYP450 Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and clearance of another.

  • CYP450 Substrate: Predicting which CYP isoforms are responsible for metabolizing a drug is important for understanding its metabolic fate.

Excretion

Excretion is the removal of a drug and its metabolites from the body, primarily through the kidneys. A key parameter is:

  • Total Clearance: The rate at which a drug is removed from the body.

Toxicity

Toxicity profiling aims to identify potential adverse effects of a drug candidate early in the discovery process. Important toxicity endpoints include:

  • AMES Mutagenicity: Predicts the potential of a compound to cause DNA mutations, which can lead to cancer.

  • Hepatotoxicity: Predicts the potential for a drug to cause liver damage.

  • Carcinogenicity: Predicts the likelihood of a compound to cause cancer.

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity.

Pillar 2: A Comparative Analysis of In Silico ADMET Prediction Tools

A variety of web-based tools and software platforms are available for in silico ADMET prediction. This section provides a comparative overview of three popular and freely accessible platforms: SwissADME, pkCSM, and ProTox-II.

Feature SwissADME pkCSM ProTox-II
Primary Focus Pharmacokinetics, Drug-likeness, Physicochemical PropertiesPharmacokinetics and ADMETToxicity Prediction
Input Format SMILES, Draw MoleculeSMILESSMILES, Draw Molecule, Compound Name
Key Predictions Lipinski's Rule of Five, GI absorption, BBB permeation, CYP inhibition, Bioavailability Radar[6]Water solubility, Caco-2 permeability, AMES toxicity, hERG inhibition, Hepatotoxicity, Total Clearance[7][8]LD50, Hepatotoxicity, Carcinogenicity, Mutagenicity, Cytotoxicity, Toxicity Targets[9][10][11]
Unique Features BOILED-Egg plot for intuitive assessment of GI absorption and BBB penetration, Bioavailability Radar[6]Graph-based signatures for prediction[12]Toxicity radar chart, similar compounds with known toxicity[9][10]
Ease of Use User-friendly interface, results presented in a clear and organized manner[6][13]Straightforward submission process, tabular results[8][14]Intuitive interface, graphical representation of toxicity profile[15]
Limitations Limited toxicity prediction endpoints.Does not provide as detailed physicochemical property analysis as SwissADME.Primarily focused on toxicity, with less emphasis on other ADMET properties.

Expert Insight: The choice of in silico tool often depends on the specific research question. For an initial broad assessment of drug-likeness and pharmacokinetics, SwissADME is an excellent starting point.[16] For a more detailed ADMET profile, pkCSM offers a wider range of predictions.[17] When toxicity is a primary concern, ProTox-II provides a comprehensive and specialized analysis.[16] For a robust in silico ADMET assessment of novel 1,3,5-triazine derivatives, a combination of these tools is recommended to leverage their individual strengths.

Pillar 3: Experimental Workflow for In Silico ADMET Profiling

This section outlines a detailed, step-by-step protocol for performing an in silico ADMET profiling of a novel 1,3,5-triazine derivative using the freely available web servers.

Step 1: Compound Preparation
  • Obtain the SMILES string of the novel 1,3,5-triazine derivative. This can be generated using chemical drawing software such as ChemDraw or obtained from databases like PubChem.

  • Ensure the SMILES string is canonical. This is important for consistency across different prediction platforms.

Step 2: Pharmacokinetic and Drug-Likeness Prediction with SwissADME
  • Navigate to the SwissADME web server ([Link]6]

  • Paste the SMILES string of the 1,3,5-triazine derivative into the input box.

  • Click "Run" to initiate the prediction.

  • Analyze the results, paying close attention to:

    • Lipinski's Rule of Five: To assess drug-likeness.[6]

    • GI Absorption and BBB Permeation: As predicted by the BOILED-Egg plot.

    • CYP Inhibition: To identify potential drug-drug interactions.

    • Bioavailability Score: For an overall assessment of oral bioavailability.

Step 3: Comprehensive ADMET Profiling with pkCSM
  • Access the pkCSM web server ([Link]).

  • Enter the SMILES string of the compound.

  • Select "All" for a comprehensive prediction of ADMET properties. [8]

  • Click "Predict" to run the analysis.

  • Examine the predicted values for:

    • Absorption: Water Solubility, Caco-2 Permeability, Intestinal Absorption.

    • Distribution: VDss (human), Fraction unbound (human), BBB Permeability, CNS Permeability.

    • Metabolism: CYP2D6/3A4 substrate/inhibitor.

    • Excretion: Total Clearance, Renal OCT2 substrate.

    • Toxicity: AMES Toxicity, hERG I/II inhibition, Hepatotoxicity, Skin Sensitisation.

Step 4: In-depth Toxicity Assessment with ProTox-II
  • Go to the ProTox-II web server ([Link]9]

  • Input the SMILES string of the 1,3,5-triazine derivative.

  • Click "Start ProTox-II" to begin the toxicity prediction.

  • Review the detailed toxicity report, including:

    • Predicted LD50 value and toxicity class.

    • Predictions for Hepatotoxicity, Carcinogenicity, Mutagenicity, and Cytotoxicity.

    • Toxicity targets and pathways.

Visualizing the In Silico Workflow and Key Concepts

To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.

ADMET_Workflow cluster_input Input cluster_tools In Silico Prediction Tools cluster_output Predicted Properties SMILES SMILES String of 1,3,5-Triazine Derivative SwissADME SwissADME SMILES->SwissADME pkCSM pkCSM SMILES->pkCSM ProToxII ProTox-II SMILES->ProToxII Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's Rules) SwissADME->DrugLikeness pkCSM->Pharmacokinetics Toxicity Toxicity (Hepatotoxicity, Cardiotoxicity, Mutagenicity) pkCSM->Toxicity ProToxII->Toxicity

Caption: In silico ADMET profiling workflow for a novel 1,3,5-triazine derivative.

Caption: SwissADME Bioavailability Radar parameters for assessing drug-likeness.

Conclusion: Integrating In Silico Predictions into a Self-Validating Drug Discovery Cascade

In silico ADMET profiling is a powerful, data-driven approach that enables the early identification of potential liabilities in novel 1,3,5-triazine derivatives.[3] By integrating the predictions from multiple platforms like SwissADME, pkCSM, and ProTox-II, researchers can build a comprehensive profile of a compound's likely behavior in vivo. This information is crucial for prioritizing candidates for synthesis and experimental testing, thereby streamlining the drug discovery process and increasing the probability of success. It is important to remember that in silico predictions are not a replacement for experimental validation but rather a valuable tool for guiding and refining the drug discovery cascade.[18]

References

  • Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research. [Link]

  • How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [Link]

  • ProTox-II: a webserver for the prediction of toxicity of chemicals. CORE. [Link]

  • Insilico toxicity prediction by using ProTox-II computational tools. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]

  • Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. MDPI. [Link]

  • ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction. Journal of Cheminformatics. [Link]

  • Help - How to use pkCSM. Biosig Lab. [Link]

  • SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]

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Structure-activity relationship (SAR) studies of biologically active 1,3,5-triazine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,5-triazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 3, and 5, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of novel therapeutic agents and other bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and antiviral properties of 1,3,5-triazine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

1,3,5-triazine derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and modulating key signaling pathways involved in cell proliferation, survival, and metastasis.[3][4][5]

Quantitative Anticancer Activity Data

The cytotoxic effects of various 1,3,5-triazine derivatives are summarized in the table below, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
Imamine-1,3,5-triazine4fMDA-MB-231 (Breast)6.25Imatinib35.50[6]
Imamine-1,3,5-triazine4kMDA-MB-231 (Breast)8.18Imatinib35.50[6]
Biguanide-derived2cHCT116 (Colorectal)20-27CisplatinComparable[7]
Biguanide-derived3cSW620 (Colorectal)20-27CisplatinComparable[7]
Pyrazolyl-s-triazine4fHCT-116 (Colon)0.50--
Pyrazolyl-s-triazine4fMCF-7 (Breast)0.82--[8]
Chalcone-based68SR (Leukemia)0.4225-FU>100[8]
Quinazoline-hybrid12A549 (Lung)0.0368Erlotinib-[9]
Mechanisms of Anticancer Action

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Certain 1,3,5-triazine derivatives act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the proliferation and survival of cancer cells.[9][10][11] Inhibition of EGFR blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell cycle arrest and apoptosis. For instance, chiral 1,3,5-triazine derivatives have been designed as potential EGFR inhibitors, showing promising anticancer activity against breast and lung cancer cell lines.[11][12]

DOT Diagram: EGFR Signaling Pathway Inhibition by 1,3,5-Triazine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Triazine 1,3,5-Triazine Derivative Triazine->EGFR Inhibits

Caption: Inhibition of EGFR by 1,3,5-triazine derivatives blocks downstream signaling.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[13] Several 1,3,5-triazine derivatives have been developed as potent VEGFR-2 inhibitors, thereby suppressing tumor-induced angiogenesis.[8][14]

Experimental Protocols

General Synthesis of Trisubstituted 1,3,5-Triazine Derivatives:

The synthesis of trisubstituted 1,3,5-triazines is typically achieved through a stepwise nucleophilic substitution of the chlorine atoms of cyanuric chloride.[8] The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis by adjusting the reaction temperature.

  • Monosubstitution: Cyanuric chloride is reacted with a primary or secondary amine at 0-5°C in the presence of a base (e.g., NaHCO₃, K₂CO₃) in a suitable solvent like acetone or THF.

  • Disubstitution: The resulting dichlorotriazine is then reacted with a second amine at room temperature.

  • Trisubstitution: The final chlorine atom is substituted by reacting the disubstituted triazine with a third amine at an elevated temperature (reflux).[8]

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,5-triazine derivatives and incubated for another 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[12]

DOT Diagram: MTT Assay Workflow

MTT_Workflow A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with 1,3,5-triazine derivatives B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity

1,3,5-triazine derivatives have shown a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17][18][19][20][21][22]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 1,3,5-triazine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)Reference
1015.62>500-[17]
1331.25125-[17]
14>500125-[17]
1615.62>500-[17]
2515.62>500-[17]
3015.62>500-[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[9][23][24]

  • Preparation of Compound Dilutions: A serial two-fold dilution of the 1,3,5-triazine derivative is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[9][23][24]

Antiviral Activity

Several 1,3,5-triazine derivatives have been reported to possess significant antiviral activity against a range of viruses, including herpes simplex virus (HSV), potato virus Y (PVY), and others.[20][25][26]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%.

CompoundVirusEC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
4bbbHSV-1-256.6[20]
7ggpHSV-1--[20]
6dppHSV-1--[20]
C35 (vs PVY)Potato Virus Y89 µg/mL-[25]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[27][28][29]

  • Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

  • Virus Infection: The cells are infected with a known amount of virus in the presence of various concentrations of the 1,3,5-triazine derivative.

  • Overlay: After a 1-2 hour incubation period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is stained (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Calculation: The percentage of plaque reduction is calculated for each drug concentration, and the EC₅₀ value is determined from the dose-response curve.[27][28]

Conclusion

The 1,3,5-triazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies have revealed that the biological activity of these compounds can be finely tuned by modifying the substituents on the triazine core. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of new 1,3,5-triazine derivatives with potential applications in oncology, infectious diseases, and virology. Further research in this area is warranted to explore the full therapeutic potential of this important class of heterocyclic compounds.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3,5-Triisopropyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1,3,5-Triisopropyl-1,3,5-triazinane. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe handling and regulatory compliance. Given the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound in publicly available databases, the following procedures are grounded in the documented hazards of the parent compound, 1,3,5-triazine, and general safety protocols for cyclic tertiary amines.

Hazard Profile and Core Safety Principles

This compound is a heterocyclic compound used in various research and development applications, including catalysis and drug development.[1] As a substituted triazinane, it belongs to a class of chemicals that can present significant health and environmental hazards if not handled and disposed of correctly. The hazards associated with the parent compound, 1,3,5-triazine, provide a crucial baseline for establishing safe handling protocols.[2][3]

The primary principle guiding the disposal of this compound is waste minimization and segregation . Never mix this compound waste with other chemical waste streams unless explicitly instructed by a certified environmental health and safety (EHS) professional.[4] Incompatible materials can lead to hazardous reactions.[4]

Table 1: Hazard Profile Based on 1,3,5-Triazine Analogues

Hazard Type Description GHS Classification (Typical) Source(s)
Acute Oral Toxicity Harmful if swallowed. Category 4 (H302) [2][3]
Skin Corrosion/Irritation Causes skin irritation. Category 2 (H315) [2][3]
Serious Eye Damage Causes serious eye damage. Category 1 (H318) [2][3]

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 (H335) |[2] |

Note: GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are based on data for 1,3,5-triazine and may not be fully representative of the isopropyl-substituted compound.

Personal Protective Equipment (PPE) and Emergency First Aid

Before handling this compound in any capacity, from experimental use to disposal, adherence to appropriate PPE standards is mandatory.

Required Personal Protective Equipment
  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling.[2]

  • Body Protection: A lab coat is standard. For larger quantities or in case of a spill, a complete chemical-resistant suit may be necessary.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols are generated, use a NIOSH-approved respirator.

Emergency First Aid Procedures

Immediate and correct first aid is critical in the event of exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] If irritation persists, consult a physician.[3][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Step-by-Step Disposal Protocol

The recommended and most secure method for disposing of this compound is through a licensed hazardous waste disposal company.[2][4] Attempting to neutralize or dispose of this chemical through standard laboratory drains is unsafe and environmentally irresponsible.[2][4]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container for "this compound and related contaminated materials."

  • Do not mix with other waste streams, particularly acids or strong oxidizing agents, to prevent hazardous reactions.[4]

Step 2: Containerization

  • Use a suitable, sealable, and chemically compatible container for the waste.[2][4]

  • Ensure the container is kept tightly closed when not in use to prevent the release of fumes.[4]

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] The storage area should be a designated and locked chemical storage facility.[2]

Step 3: Handling Contaminated Materials

  • Any materials used to clean up spills (e.g., absorbent pads, vermiculite) and disposable PPE (gloves, etc.) must be placed in the same dedicated waste container.[2][5]

  • Sweep up solid material without creating dust.[2]

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4]

  • Provide the contractor with all available safety information, including the SDS for 1,3,5-triazine and any other relevant data.

  • The primary recommended disposal method is chemical incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like nitrogen oxides.[2]

Step 5: Documentation

  • Maintain meticulous records of the amount of waste generated, the date of generation, and the date of pickup by the disposal company, as required by local and national regulations.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Waste This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Accidental Spill? start->spill_check segregate Step 2: Segregate Waste Is the container clearly labeled and dedicated? ppe->segregate containerize Step 3: Secure Containerization Use a sealed, compatible container. segregate->containerize storage Step 4: Temporary Storage Store in a cool, dry, well-ventilated area. containerize->storage contact_ehs Step 5: Contact EHS or Licensed Disposal Company storage->contact_ehs documentation Step 6: Prepare Documentation (Waste Profile, Quantity) contact_ehs->documentation pickup Step 7: Professional Pickup Waste is collected for incineration. documentation->pickup end End: Safe and Compliant Disposal pickup->end spill_check->ppe No spill_protocol Follow Spill Protocol: 1. Evacuate & Ventilate 2. Use Absorbent Material 3. Collect into Waste Container spill_check->spill_protocol Yes spill_protocol->containerize

Caption: Decision workflow for handling and disposing of this compound.

Regulatory Considerations

While this compound is not explicitly listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), it could potentially be classified as such based on its characteristics (e.g., toxicity).[6] It is the waste generator's responsibility to make this determination. Given the hazards of the parent compound, treating it as hazardous waste is the most prudent and compliant approach. All disposal activities must adhere to local, state, and federal regulations.[7]

References

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Navigating the Safe Handling of 1,3,5-Triisopropyl-1,3,5-triazinane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,3,5-Triisopropyl-1,3,5-triazinane. As your dedicated partner in laboratory safety, we aim to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Landscape

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following warnings[1]:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Harmful if inhaled

These classifications underscore the importance of a comprehensive personal protective equipment (PPE) strategy to prevent exposure through oral, dermal, and respiratory routes.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE and provides expert recommendations for enhanced safety.

PPE CategoryMinimum RequirementSenior Application Scientist Recommendation
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Always inspect gloves for integrity before use. Employ the proper glove removal technique to avoid skin contact with the outer surface of the glove. Dispose of contaminated gloves in accordance with hazardous waste procedures.
Eye and Face Protection Safety glasses with side shieldsFor tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.[2]
Skin and Body Protection Standard laboratory coatA chemically resistant apron or a full-body suit may be necessary for larger quantities or when there is a significant risk of splashing.[3]
Respiratory Protection Not generally required with adequate ventilationIf working in a poorly ventilated area or when there is a potential for aerosolization, a NIOSH-approved respirator is recommended.[4]

Logical Workflow for Donning and Doffing PPE

To ensure the effectiveness of your PPE and prevent cross-contamination, a systematic approach to putting on and taking off your gear is essential.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 Hand Hygiene Don2 Lab Coat / Gown Don1->Don2 Don3 Respirator (if needed) Don2->Don3 Don4 Goggles / Face Shield Don3->Don4 Don5 Gloves Don4->Don5 Doff1 Gloves Doff2 Goggles / Face Shield Doff1->Doff2 Doff3 Lab Coat / Gown Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Hand Hygiene Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is the bedrock of safety when working with hazardous chemicals.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Ensure the container is tightly closed when not in use.

  • Keep in the original, properly labeled container.

Handling and Use
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Wash hands thoroughly after handling.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[7]

Spill Management

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.

  • Clean: Decontaminate the spill area thoroughly.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a critical step in the chemical lifecycle.

  • Waste Characterization: All waste materials, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containerization: Use designated, properly labeled, and sealed containers for hazardous waste.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and scientific excellence.

References

  • Troy Corporation. (2020).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1,3,5-Triacryloylhexahydro-1,3,5-triazine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 1,3,5-Trimethylhexahydro-1,3,5-triazine.
  • PubChem. (n.d.). 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine.
  • ChemicalBook. (2023).
  • Fisher Scientific. (2024).
  • MilliporeSigma. (2024).
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Triallyl-s-triazine-2,4,6(1H,3H,5H)-trione.
  • CymitQuimica. (2026). SAFETY DATA SHEET: 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine.
  • Fisher Scientific. (2025).
  • Benchchem. (n.d.). 1,3,5-Trimethylhexahydro-1,3,5-triazine.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1,3,5-TRIMETHYLHEXAHYDRO-1,3,5-TRIAZINE.
  • TCI. (n.d.). 2754 1,3,5-Triacryloyl-hexahydro-s-triazine (English) AAA TCI MSDS A2.
  • Sigma-Aldrich. (2020). 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)
  • Ossila. (2024).
  • Rust-Oleum. (2020).

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